molecular formula C34H36Cl2N4O4Sn B1264483 Stannsoporfin

Stannsoporfin

Numéro de catalogue: B1264483
Poids moléculaire: 754.3 g/mol
Clé InChI: LLDZJTIZVZFNCM-UHFFFAOYSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Stannsoporfin is a useful research compound. Its molecular formula is C34H36Cl2N4O4Sn and its molecular weight is 754.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C34H36Cl2N4O4Sn

Poids moléculaire

754.3 g/mol

Nom IUPAC

3-[18-(2-carboxylatoethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;tin(4+);dichloride

InChI

InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4

Clé InChI

LLDZJTIZVZFNCM-UHFFFAOYSA-J

SMILES canonique

[H+].[H+].CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C)C.[Cl-].[Cl-].[Sn+4]

Origine du produit

United States

Foundational & Exploratory

Stannsoporfin: A Deep Dive into its Mechanism of Action in Heme Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stannsoporfin (tin mesoporphyrin, SnMP) is a potent synthetic heme analog that acts as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme. By blocking the enzymatic degradation of heme into biliverdin, and subsequently bilirubin, this compound effectively reduces the production of bilirubin. This mechanism of action has positioned this compound as a therapeutic candidate for the management of hyperbilirubinemia, particularly in neonates. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to Heme Catabolism and the Role of Heme Oxygenase

Heme, a porphyrin ring complexed with iron, is an essential component of hemoglobin, myoglobin, and various cytochromes. The degradation of heme is a critical physiological process for recycling iron and eliminating potentially toxic heme. This process is primarily mediated by the heme oxygenase (HO) enzyme system.

There are two main isoforms of heme oxygenase: the inducible HO-1 and the constitutively expressed HO-2. Both isoforms catalyze the oxidation of heme to biliverdin, releasing carbon monoxide (CO) and ferrous iron (Fe²⁺). Biliverdin is subsequently reduced to bilirubin by the enzyme biliverdin reductase. In conditions of excessive heme turnover, such as hemolysis, the increased activity of heme oxygenase can lead to hyperbilirubinemia, a condition characterized by elevated levels of bilirubin in the blood.

Mechanism of Action of this compound

This compound exerts its therapeutic effect through the potent and competitive inhibition of heme oxygenase.[1][2] Its molecular structure, which is similar to that of heme, allows it to bind to the active site of both HO-1 and HO-2, thereby preventing the binding and subsequent degradation of the natural substrate, heme.[3] This competitive inhibition leads to a significant reduction in the production of biliverdin and, consequently, bilirubin.[2]

An important consequence of this enzymatic blockade is the increased biliary excretion of unmetabolized heme.[1] this compound itself is largely excreted without undergoing metabolic alteration.

Signaling Pathway of Heme Catabolism and this compound Inhibition

G cluster_0 Heme Catabolism Pathway cluster_1 Inhibition by this compound Heme Heme HO Heme Oxygenase (HO-1, HO-2) Heme->HO Substrate Biliverdin Biliverdin HO->Biliverdin Product CO Carbon Monoxide (CO) HO->CO Product Fe Iron (Fe2+) HO->Fe Product BVR Biliverdin Reductase Biliverdin->BVR Substrate Bilirubin Bilirubin BVR->Bilirubin Product This compound This compound This compound->HO Competitive Inhibitor

Figure 1. this compound's competitive inhibition of heme oxygenase.

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as a heme oxygenase inhibitor has been quantified through various in vitro and in vivo studies.

In Vitro Inhibition

A key parameter for quantifying the potency of a competitive inhibitor is the inhibition constant (Ki).

CompoundEnzyme SourceKi (µM)Reference
This compound (Tin Mesoporphyrin IX)Rat splenic microsomal heme oxygenase0.014[4]

Studies have also determined the half-maximal inhibitory concentration (IC50) for this compound against the two major heme oxygenase isoforms. It has been shown to be a potent inhibitor of both HO-1 and HO-2, with a tendency for greater inhibition of HO-2.[5]

Clinical Efficacy in Neonatal Hyperbilirubinemia

Clinical trials have demonstrated the efficacy of this compound in reducing bilirubin levels in newborns.

DoseStudy PopulationPrimary OutcomeResultReference
3.0 mg/kg (single IM dose)Newborns (35-42 weeks) with hemolysisPercent change in Total Serum Bilirubin (TSB) at 48 hours-13% decrease[6]
4.5 mg/kg (single IM dose)Newborns (35-42 weeks) with hemolysisPercent change in Total Serum Bilirubin (TSB) at 48 hours-10.5% decrease[6]

Experimental Protocols

The following is a representative protocol for an in vitro heme oxygenase activity assay to evaluate the inhibitory effect of this compound.

Preparation of Microsomes
  • Tissue Homogenization: Homogenize fresh or frozen tissue (e.g., rat spleen, a rich source of HO-1) in 4 volumes of ice-cold 0.1 M potassium phosphate buffer (pH 7.4) containing 0.25 M sucrose.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

    • Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Washing and Resuspension: Wash the microsomal pellet by resuspending in the homogenization buffer and re-centrifuging at 105,000 x g for 60 minutes at 4°C.

  • Final Resuspension: Resuspend the final microsomal pellet in a minimal volume of 0.1 M potassium phosphate buffer (pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

Heme Oxygenase Activity Assay
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Microsomal protein (e.g., 0.5-1.0 mg)

    • 0.1 M potassium phosphate buffer (pH 7.4)

    • This compound (at various concentrations) or vehicle control

    • Hemin (substrate, typically 20-50 µM)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding NADPH (cofactor, final concentration 0.5-1.0 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes) in the dark.

  • Termination of Reaction: Stop the reaction by adding a volume of ice-cold chloroform or by placing the tubes on ice.

  • Quantification of Bilirubin/Biliverdin:

    • Spectrophotometric Method: Extract the bilirubin into chloroform and measure the absorbance at ~464 nm. The concentration can be calculated using the molar extinction coefficient of bilirubin.

    • LC-MS/MS Method: For higher sensitivity and specificity, the reaction products can be analyzed by liquid chromatography-tandem mass spectrometry to quantify biliverdin and/or bilirubin.

Experimental Workflow for Heme Oxygenase Activity Assay

G cluster_0 Microsome Preparation cluster_1 HO Activity Assay Tissue Tissue Homogenization Centrifuge1 Centrifugation (9,000 x g) Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Ultracentrifugation (105,000 x g) Supernatant1->Centrifuge2 Pellet Microsomal Pellet Centrifuge2->Pellet Wash Wash and Resuspend Pellet->Wash ReactionMix Prepare Reaction Mixture (Microsomes, Buffer, this compound, Hemin) Wash->ReactionMix Preincubation Pre-incubate (37°C) ReactionMix->Preincubation Initiate Initiate with NADPH Preincubation->Initiate Incubate Incubate (37°C, dark) Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Quantify Quantify Bilirubin/Biliverdin Terminate->Quantify

Figure 2. General workflow for a heme oxygenase activity assay.

Conclusion

This compound is a well-characterized, potent competitive inhibitor of heme oxygenase. Its mechanism of action, centered on the reduction of bilirubin production, is supported by robust in vitro and clinical data. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the therapeutic applications of this compound and other heme oxygenase inhibitors. Further research may focus on the differential inhibition of HO-1 and HO-2 isoforms to refine the therapeutic profile of this class of drugs.

References

tin mesoporphyrin as a competitive inhibitor of heme oxygenase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tin mesoporphyrin (SnMP), a synthetic metalloporphyrin, has emerged as a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme. By blocking the degradation of heme into biliverdin, carbon monoxide, and free iron, SnMP effectively reduces the production of bilirubin. This mechanism of action has positioned SnMP as a significant therapeutic candidate, particularly in the management of neonatal hyperbilirubinemia. This technical guide provides a comprehensive overview of the core science behind SnMP, including its mechanism of action, quantitative inhibition data, detailed experimental protocols for its study, and visualization of the relevant biological pathways and experimental workflows.

Introduction

Heme, a vital component of hemoglobin, myoglobin, and various cytochromes, undergoes a tightly regulated degradation process. The initial and rate-limiting step of this pathway is catalyzed by the enzyme heme oxygenase (HO), which exists in two primary isoforms: the inducible HO-1 and the constitutively expressed HO-2.[1] The enzymatic activity of HO results in the opening of the heme ring to produce biliverdin, which is subsequently reduced to bilirubin by biliverdin reductase.[2]

In certain pathological conditions, such as neonatal jaundice and certain hemolytic disorders, the rate of heme catabolism and subsequent bilirubin production can overwhelm the body's clearance mechanisms, leading to hyperbilirubinemia and potentially severe neurological damage.[3] Tin mesoporphyrin (SnMP), also known as stannsoporfin, is a structural analog of heme where the central iron atom is replaced by tin.[2] This substitution prevents its degradation by HO, allowing it to act as a powerful competitive inhibitor of the enzyme.[2][4]

Mechanism of Action

Tin mesoporphyrin functions as a competitive inhibitor of heme oxygenase.[4][5] Structurally similar to the natural substrate heme, SnMP binds to the active site of both HO-1 and HO-2.[6][7] However, due to the presence of the tin atom, it cannot be catabolized by the enzyme.[1] This stable binding effectively blocks the access of heme to the active site, thereby inhibiting the production of biliverdin and, consequently, bilirubin.[2] The reduction in the vinyl groups at the C2 and C4 positions of the porphyrin ring to ethyl groups in SnMP significantly enhances its inhibitory potency compared to its precursor, tin protoporphyrin (SnPP).[3][5]

Quantitative Inhibition Data

The inhibitory potency of tin mesoporphyrin against heme oxygenase has been quantified in numerous studies. The following tables summarize key in vitro and in vivo findings.

Table 1: In Vitro Inhibition of Heme Oxygenase by Tin Mesoporphyrin

ParameterEnzyme SourceValueReference
KiRat Splenic Microsomal Heme Oxygenase0.014 µM[5]
IC50 (HO-1)Rat Spleen MicrosomesMost Potent Inhibitor Tested[8]
IC50 (HO-2)Rat Brain MicrosomesMost Potent Inhibitor Tested[8]

*In a comparative study of various metalloporphyrins (deutero-, proto-, meso-, and bis-glycol porphyrins with zinc, tin, and chromium), tin mesoporphyrin was found to be the most potent inhibitor for both HO-1 and HO-2 isoforms.[8]

Table 2: In Vivo Efficacy of Tin Mesoporphyrin

Study PopulationDosageKey FindingsReference
Neonates (≥35 weeks gestation)4.5 mg/kg (single IM injection)- Reversed the natural trajectory of total bilirubin within 12 hours.- Halved the duration of phototherapy.[6][9]
Neonates with Hemolytic Disease3.0 mg/kg or 4.5 mg/kg (single IM injection) with phototherapy- Significantly decreased total serum bilirubin at 48 hours compared to placebo.
Adult Rats1 pmol/kg body weight- Inhibited hepatic, renal, and splenic heme oxygenase activity for extended periods.[5]
Neonatal Rats1 pmol/kg body weight- Prevented the transient increase in serum bilirubin 24 hours after birth.[5]
Porcine Endotoxemia Model6 µmol/kg (IV)- Effectively inhibited heme oxygenase.[10]

Signaling Pathways and Experimental Workflows

Heme Degradation Pathway and SnMP Inhibition

The following diagram illustrates the enzymatic breakdown of heme and the point of inhibition by tin mesoporphyrin.

G cluster_pathway Heme Catabolism Heme Heme Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase (HO-1, HO-2) CO_Fe CO + Fe²⁺ Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase SnMP Tin Mesoporphyrin (SnMP) SnMP->Heme

Caption: Competitive inhibition of heme oxygenase by tin mesoporphyrin.

Experimental Workflow: In Vitro Heme Oxygenase Inhibition Assay

This diagram outlines the key steps in a typical in vitro experiment to assess the inhibitory effect of SnMP on heme oxygenase activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Microsome_Prep Microsome Preparation (Source of Heme Oxygenase) Incubation Incubation of Microsomes, SnMP, and Reagents Microsome_Prep->Incubation SnMP_Prep Tin Mesoporphyrin (SnMP) Solution SnMP_Prep->Incubation Reagent_Prep Reaction Buffer (NADPH, Hemin, etc.) Reagent_Prep->Incubation Reaction_Stop Stopping the Reaction Incubation->Reaction_Stop Measurement Spectrophotometric Measurement of Bilirubin Formation Reaction_Stop->Measurement Data_Analysis Calculation of Inhibition (Ki, IC50) Measurement->Data_Analysis

Caption: Workflow for in vitro heme oxygenase inhibition assay.

Experimental Protocols

Preparation of Microsomes for Heme Oxygenase Assay

This protocol describes the isolation of the microsomal fraction from tissues, which is a rich source of heme oxygenase.

Materials:

  • Tissue (e.g., rat spleen or liver)

  • Homogenization Buffer: 0.25 M sucrose, 20 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Protease inhibitor cocktail

  • 100 mM Potassium Phosphate buffer (KH₂PO₄) with 20% glycerol

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Excise and wash the tissue in ice-cold saline.

  • Mince the tissue and homogenize in 3 volumes of ice-cold homogenization buffer containing protease inhibitors using a Dounce homogenizer.

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant (post-nuclear fraction) and transfer to ultracentrifuge tubes.

  • Centrifuge the supernatant at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant (cytosolic fraction).

  • Wash the microsomal pellet by resuspending it in homogenization buffer and repeating the ultracentrifugation step.

  • Resuspend the final microsomal pellet in 100 mM potassium phosphate buffer containing 20% glycerol.

  • Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).

  • Store the microsomal fraction at -80°C until use.

In Vitro Heme Oxygenase Activity Assay (Spectrophotometric Method)

This protocol details the measurement of heme oxygenase activity by quantifying the formation of bilirubin.

Materials:

  • Microsomal preparation (from Protocol 5.1)

  • Reaction Mixture:

    • 1 mM NADPH

    • 2 mM Glucose-6-phosphate

    • 1 U/mL Glucose-6-phosphate dehydrogenase

    • 25 µM Hemin (substrate)

    • Rat liver cytosolic fraction (as a source of biliverdin reductase) or purified biliverdin reductase

    • 100 mM Potassium phosphate buffer, pH 7.4

  • Tin Mesoporphyrin (SnMP) stock solution (dissolved in a suitable solvent, e.g., a small amount of 0.1 M NaOH, then diluted in buffer)

  • Chloroform

  • Spectrophotometer

Procedure:

  • In a microcentrifuge tube, combine the microsomal protein (e.g., 0.5 mg) with the reaction mixture. For inhibition studies, pre-incubate the microsomes with varying concentrations of SnMP for a short period before adding the substrate.

  • The final reaction volume is typically adjusted with potassium phosphate buffer.

  • Initiate the reaction by adding hemin.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) in the dark.

  • Stop the reaction by adding an equal volume of ice-cold chloroform and vortexing vigorously.

  • Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower chloroform layer containing the extracted bilirubin.

  • Measure the absorbance of the chloroform extract at 464 nm and 530 nm. The bilirubin concentration is determined from the difference in absorbance (A464 - A530) using an extinction coefficient of 40 mM⁻¹cm⁻¹.

  • Heme oxygenase activity is typically expressed as nmol of bilirubin formed per mg of microsomal protein per hour.

  • For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value. The Ki value can be determined through kinetic analysis (e.g., Lineweaver-Burk or Dixon plots).

In Vivo Assessment of Heme Oxygenase Inhibition

The in vivo efficacy of SnMP is often assessed by measuring its impact on bilirubin production. One common method involves the measurement of end-tidal carbon monoxide (ETCOc), as CO is produced in equimolar amounts with biliverdin during heme catabolism.

General Protocol Outline (Neonatal Studies):

  • Patient Population: Enroll neonates at risk for hyperbilirubinemia.

  • Treatment: Administer a single intramuscular dose of SnMP (e.g., 4.5 mg/kg body weight) or placebo.[6][9]

  • Monitoring:

    • Total Serum Bilirubin (TSB): Collect blood samples at baseline and at regular intervals post-treatment to monitor TSB levels.

    • End-Tidal Carbon Monoxide (ETCOc): Use a portable ETCOc monitor to non-invasively measure the concentration of CO in the infant's exhaled breath. This provides a direct measure of heme catabolism and bilirubin production.

  • Clinical Outcomes: Record the need for and duration of phototherapy, and the incidence of severe hyperbilirubinemia.

Conclusion

Tin mesoporphyrin is a well-characterized, potent competitive inhibitor of heme oxygenase with demonstrated efficacy in reducing bilirubin production in both preclinical and clinical settings. Its mechanism of action, coupled with a growing body of quantitative data, supports its continued investigation and development as a therapeutic agent for conditions characterized by excessive heme catabolism. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further explore the properties and applications of this promising compound.

References

Stannsoporfin: A Competitive Inhibitor of Heme Oxygenase for the Management of Hyperbilirubinemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stannsoporfin (tin mesoporphyrin, SnMP) is a potent synthetic heme analog that acts as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to bilirubin. By blocking this crucial step, this compound effectively reduces the production of bilirubin, offering a targeted therapeutic approach for the management of hyperbilirubinemia, particularly in neonates. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in the bilirubin production pathway, quantitative data from clinical studies, and detailed experimental protocols relevant to its study.

Introduction to the Bilirubin Production Pathway

Bilirubin, a yellow pigment, is the end product of heme catabolism. The breakdown of heme, primarily from senescent red blood cells, is a multi-step enzymatic process.

  • Heme Oxygenase (HO): This microsomal enzyme catalyzes the initial and rate-limiting step, cleaving the heme molecule to produce biliverdin, iron, and carbon monoxide (CO). Two main isoforms exist: the inducible HO-1 and the constitutive HO-2.

  • Biliverdin Reductase (BVR): This cytosolic enzyme rapidly reduces biliverdin to unconjugated bilirubin (UCB).

Unconjugated bilirubin is lipophilic and requires conjugation with glucuronic acid in the liver by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) to become water-soluble conjugated bilirubin, which can then be excreted in bile and urine. Elevated levels of unconjugated bilirubin, known as hyperbilirubinemia, can be neurotoxic, especially in newborns whose blood-brain barrier is not fully developed.

This compound's Mechanism of Action

This compound is a structural analog of heme, with a tin atom replacing the central iron atom. This substitution prevents its catabolism by heme oxygenase. This compound exerts its therapeutic effect through potent and selective competitive inhibition of both HO-1 and HO-2.[1] By binding to the active site of heme oxygenase, this compound prevents the breakdown of endogenous heme, thereby reducing the production of biliverdin and, consequently, bilirubin.[2]

dot

Bilirubin_Pathway cluster_inhibition Inhibition of Bilirubin Production Heme Heme HO Heme Oxygenase (HO-1, HO-2) Heme->HO Substrate This compound This compound (SnMP) This compound->HO Competitive Inhibitor Biliverdin Biliverdin HO->Biliverdin Product BVR Biliverdin Reductase (BVR) Biliverdin->BVR Substrate Bilirubin Unconjugated Bilirubin (UCB) BVR->Bilirubin Product

Figure 1: this compound's inhibition of the bilirubin production pathway.

Quantitative Data

In Vitro Heme Oxygenase Inhibition

A study evaluating various metalloporphyrins demonstrated that tin mesoporphyrin (this compound) is the most potent inhibitor of both HO-1 and HO-2 isoforms. For a given metalloporphyrin, HO-1 activity was generally less inhibited than that of HO-2.[3]

MetalloporphyrinCentral MetalPorphyrin RingHO-1 IC50 (µM)HO-2 IC50 (µM)
This compound (SnMP) Tin (Sn) Meso 0.03 ± 0.01 0.01 ± 0.00
Tin Protoporphyrin (SnPP)Tin (Sn)Proto0.14 ± 0.020.01 ± 0.00
Zinc Protoporphyrin (ZnPP)Zinc (Zn)Proto1.17 ± 0.121.63 ± 0.08
Zinc Mesoporphyrin (ZnMP)Zinc (Zn)Meso2.15 ± 0.153.65 ± 0.21
Chromium Mesoporphyrin (CrMP)Chromium (Cr)Meso0.05 ± 0.010.02 ± 0.00

Table 1: In vitro inhibition of rat spleen (HO-1) and brain (HO-2) heme oxygenase activity by various metalloporphyrins.[3]

Clinical Efficacy in Neonatal Hyperbilirubinemia

A Phase 2b multicenter, single-dose, randomized, double-blind, placebo-controlled, parallel-group study (NCT01887327) evaluated the safety and efficacy of two doses of this compound in combination with phototherapy in neonates with hyperbilirubinemia due to hemolysis.[4][5][6][7][8]

Treatment GroupNMean Gestational Age (weeks)Mean Birth Weight (g)Mean Baseline TSB (mg/dL)Mean % Change in TSB at 48hp-value vs. Placebo
Placebo3038.533239.7+17.5%-
This compound 3.0 mg/kg3038.733899.5-13.0%0.013
This compound 4.5 mg/kg3138.633549.6-10.5%0.041

Table 2: Efficacy of this compound in combination with phototherapy in neonates with hemolytic hyperbilirubinemia (NCT01887327).[4][5][6][7][8]

Experimental Protocols

Heme Oxygenase Activity Assay (Spectrophotometric Method)

This protocol is adapted from established methods for determining HO activity by measuring the formation of bilirubin.[4][9]

4.1.1. Reagents and Materials

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Sucrose solution (0.25 M)

  • Reaction mixture:

    • NADPH (1 mM)

    • Glucose-6-phosphate (2 mM)

    • Glucose-6-phosphate dehydrogenase (1 U)

    • Hemin (25 µM)

    • Rat liver cytosol (as a source of biliverdin reductase)

  • Bovine Serum Albumin (BSA) for standard curve

  • Bradford assay reagent

  • Spectrophotometer

4.1.2. Procedure

  • Preparation of Microsomal Fraction (Source of Heme Oxygenase):

    • Homogenize tissue (e.g., spleen for HO-1, brain for HO-2) in 0.1 M potassium phosphate buffer.

    • Add sucrose solution to a final concentration of 0.25 M.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei.

    • Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet mitochondria.

    • Ultracentrifuge the resulting supernatant at 105,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction.

    • Resuspend the microsomal pellet in 0.1 M potassium phosphate buffer.

    • Determine protein concentration using the Bradford assay.

  • Heme Oxygenase Reaction:

    • In a microcentrifuge tube, combine 600 µg of microsomal protein with the reaction mixture.

    • For inhibitor studies, pre-incubate the microsomal fraction with varying concentrations of this compound for a specified time before adding the reaction mixture.

    • Adjust the final volume to 400 µL with potassium phosphate buffer.

    • Incubate the tubes in the dark for 1 hour at 37°C.

    • Terminate the reaction by placing the tubes on ice.

  • Measurement of Bilirubin:

    • Measure the absorbance of the reaction mixture at 464 nm and 530 nm.

    • Calculate the bilirubin concentration using the extinction coefficient for bilirubin (ε = 40 mM⁻¹ cm⁻¹). The change in absorbance (ΔA = A₄₆₄ - A₅₃₀) is proportional to the amount of bilirubin formed.

    • HO activity is expressed as picomoles of bilirubin formed per milligram of microsomal protein per hour.

dot

HO_Assay_Workflow Tissue Tissue Homogenization (e.g., Spleen, Brain) Centrifuge1 Centrifugation (1,000 x g) Tissue->Centrifuge1 Centrifuge2 Centrifugation (12,000 x g) Centrifuge1->Centrifuge2 Supernatant Ultracentrifuge Ultracentrifugation (105,000 x g) Centrifuge2->Ultracentrifuge Supernatant Microsomes Microsomal Fraction (Source of HO) Ultracentrifuge->Microsomes Pellet Reaction Incubation with Reaction Mix (Hemin, NADPH, BVR source) +/- this compound Microsomes->Reaction Measurement Spectrophotometric Measurement of Bilirubin (ΔA = A464 - A530) Reaction->Measurement Calculation Calculate HO Activity Measurement->Calculation

Figure 2: Workflow for the spectrophotometric heme oxygenase activity assay.
Biliverdin Reductase Activity Assay

This protocol is based on a spectrophotometric method to measure the conversion of biliverdin to bilirubin.[10][11]

4.2.1. Reagents and Materials

  • Tris-HCl buffer (50 mM, pH 8.7)

  • Biliverdin solution (10 µM)

  • NADPH solution (100 µM)

  • Cytosolic protein extract (source of BVR)

  • Bovine Serum Albumin (BSA)

  • Spectrophotometer capable of reading at 453 nm and 670 nm

4.2.2. Procedure

  • Preparation of Cytosolic Fraction (Source of Biliverdin Reductase):

    • Homogenize tissue (e.g., liver) in Tris-HCl buffer.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant, which contains the cytosolic fraction.

    • Determine protein concentration.

  • Biliverdin Reductase Reaction:

    • In a 96-well plate, pre-incubate the cytosolic extract with 10 µM biliverdin and BSA at 37°C.

    • To assess the effect of this compound, include it in the pre-incubation step.

    • Initiate the reaction by adding NADPH to a final concentration of 100 µM.

  • Measurement:

    • Measure the absorbance every 2 minutes for 60 minutes at 453 nm (bilirubin) and 670 nm (biliverdin).

    • Calculate the ratio of A₄₅₃/A₆₇₀ over time.

    • BVR activity is determined by the rate of increase in this ratio.

Quantification of Bilirubin in Blood Samples

The diazo method is a common clinical chemistry technique for measuring bilirubin levels.

4.3.1. Principle Bilirubin reacts with a diazo reagent (diazotized sulfanilic acid) to form a colored azobilirubin compound. The intensity of the color, measured spectrophotometrically, is proportional to the bilirubin concentration. An accelerator (e.g., caffeine) is used to facilitate the reaction of unconjugated bilirubin.

4.3.2. Clinical Trial Protocol (NCT01887327) - Bilirubin Measurement In the NCT01887327 trial, total serum bilirubin (TSB) was the primary endpoint. Blood samples were collected at baseline and at various time points post-dose. TSB was measured using standard automated clinical chemistry analyzers in certified laboratories.[12]

Quantification of this compound in Plasma

The quantification of this compound in plasma typically requires a sensitive and specific analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or fluorescence) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15]

4.4.1. General Procedure (LC-MS/MS)

  • Sample Preparation:

    • Protein precipitation: Plasma samples are treated with a solvent like acetonitrile to precipitate proteins.

    • Liquid-liquid extraction or solid-phase extraction can also be used for sample clean-up and concentration.

    • An internal standard (e.g., a structurally similar but isotopically labeled compound) is added before extraction.

  • Chromatographic Separation:

    • The extracted sample is injected into an HPLC system.

    • A reversed-phase C18 column is commonly used.

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate this compound from other plasma components.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a mass spectrometer.

    • Electrospray ionization (ESI) in positive ion mode is typically used.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for this compound and the internal standard, ensuring high selectivity and sensitivity.

  • Quantification:

    • A calibration curve is generated using standards of known this compound concentrations in a matrix-matched solution (e.g., drug-free plasma).

    • The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

dot

Stannsoporfin_Quantification Plasma_Sample Plasma Sample + Internal Standard Extraction Protein Precipitation / Extraction Plasma_Sample->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Quantification Quantification against Calibration Curve MS->Quantification

Figure 3: General workflow for the quantification of this compound in plasma by LC-MS/MS.

Effect on Biliverdin Reductase

Current literature strongly indicates that the primary mechanism of action of this compound is the competitive inhibition of heme oxygenase. There is no substantial evidence to suggest that this compound directly inhibits biliverdin reductase. The reduction in bilirubin levels is attributed to the decreased availability of biliverdin, the substrate for biliverdin reductase.

Conclusion

This compound is a potent competitive inhibitor of heme oxygenase, the rate-limiting enzyme in bilirubin production. Its mechanism of action is well-defined, and clinical data supports its efficacy in reducing total serum bilirubin levels in neonates with hyperbilirubinemia. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other heme oxygenase inhibitors. For researchers and drug development professionals, this compound represents a targeted and effective therapeutic strategy for managing conditions characterized by excessive bilirubin production.

References

In-depth Technical Guide to the Photophysical Properties of Stannsoporfin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stannsoporfin, also known as tin mesoporphyrin (SnMP), is a synthetic metalloporphyrin with significant therapeutic potential, primarily recognized for its role as a potent inhibitor of heme oxygenase. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, crucial for understanding its mechanism of action, potential for photosensitization, and for the development of novel therapeutic applications. This document details its absorption and emission characteristics, excited state dynamics, and the experimental protocols utilized to determine these properties. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and photomedicine.

Introduction

This compound is a synthetic heme analog where the central iron atom is replaced by tin.[1] Structurally, it is a tin(IV) complex of mesoporphyrin IX.[1] Its primary and most well-studied biological activity is the competitive inhibition of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin.[2][3] By blocking this pathway, this compound effectively reduces the production of bilirubin. This has led to its clinical investigation and use in the management of neonatal hyperbilirubinemia (jaundice).[4][5]

Beyond its enzymatic inhibition, the porphyrin macrocycle of this compound endows it with distinct photophysical properties. Porphyrins are characterized by strong absorption in the visible spectrum, and the central metal ion significantly influences their excited state dynamics, including fluorescence and phosphorescence. A thorough understanding of these properties is essential, not only to optimize its current therapeutic applications but also to explore new possibilities in areas such as photodynamic therapy (PDT) and bioimaging. This guide synthesizes the available data on the photophysical characteristics of this compound and outlines the methodologies for their investigation.

Mechanism of Action: Heme Oxygenase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of heme oxygenase.[6] Heme oxygenase exists in two main isoforms, the inducible HO-1 and the constitutive HO-2. This compound is a potent inhibitor of both isoforms.[7] The enzyme's natural substrate is heme, which binds to the active site, leading to its oxidative cleavage. This compound, due to its structural similarity to heme, competes for this binding site, thereby preventing the degradation of heme and the subsequent formation of biliverdin and bilirubin.[2][3]

Hemes_Catabolism_and_Stannsoporfin_Inhibition Heme Heme Heme_Oxygenase Heme_Oxygenase Heme->Heme_Oxygenase Substrate Biliverdin Biliverdin Heme_Oxygenase->Biliverdin Catalyzes conversion Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase This compound This compound This compound->Heme_Oxygenase Competitive Inhibition Stannsoporfin_Synthesis Hemin Hemin (Iron(III) Protoporphyrin IX) Step1 Reductive Demetallation Hemin->Step1 MesoporphyrinIX Mesoporphyrin IX Step1->MesoporphyrinIX Step2 Tin Insertion (Sn(II) salt) MesoporphyrinIX->Step2 This compound This compound (Tin(IV) Mesoporphyrin IX) Step2->this compound Stannsoporfin_Therapeutic_Pathways cluster_ho Heme Oxygenase Inhibition cluster_pdt Photodynamic Therapy Stannsoporfin_HO This compound HO Heme Oxygenase Stannsoporfin_HO->HO Inhibits Bilirubin_Reduction Reduced Bilirubin Production HO->Bilirubin_Reduction Hyperbilirubinemia_Treatment Treatment of Hyperbilirubinemia Bilirubin_Reduction->Hyperbilirubinemia_Treatment Stannsoporfin_PDT This compound Excited_this compound Excited this compound (T1 state) Stannsoporfin_PDT->Excited_this compound Absorption Light Light (hν) Light->Stannsoporfin_PDT Oxygen Molecular Oxygen (3O2) Excited_this compound->Oxygen Energy Transfer Singlet_Oxygen Singlet Oxygen (1O2) Oxygen->Singlet_Oxygen Cell_Death Cell Death (Apoptosis/Necrosis) Singlet_Oxygen->Cell_Death

References

Stannsoporfin for the Prevention of Neonatal Hyperbilirubinemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neonatal hyperbilirubinemia, or jaundice, is a common and generally benign condition in newborns. However, excessively high levels of unconjugated bilirubin can lead to devastating neurological damage. The current standard of care, phototherapy, is effective in breaking down existing bilirubin but does not address the underlying production. Stannsoporfin (tin mesoporphyrin, SnMP), a potent competitive inhibitor of heme oxygenase-1 (HO-1), presents a novel therapeutic approach by targeting the rate-limiting step in bilirubin synthesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction

Neonatal jaundice results from an imbalance between bilirubin production and elimination. In newborns, increased red blood cell turnover, coupled with immature hepatic conjugation and excretion pathways, can lead to a rapid accumulation of unconjugated bilirubin.[1] Standard treatment involves phototherapy, which converts bilirubin into more easily excreted isomers.[1] In severe cases, exchange transfusion may be necessary.[1] this compound offers a proactive strategy by inhibiting the enzyme responsible for converting heme into biliverdin, the precursor to bilirubin.[1][2]

Mechanism of Action

This compound is a synthetic heme analog that acts as a potent and competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway.[2][3] HO catalyzes the degradation of heme into equimolar amounts of biliverdin, iron, and carbon monoxide (CO).[4] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase. By binding to the active site of HO, this compound prevents the breakdown of heme, thereby reducing the production of bilirubin.[2][3] It inhibits both the inducible isoform, HO-1, and the constitutive isoform, HO-2.[2]

Stannsoporfin_Mechanism_of_Action Heme Heme Heme_Oxygenase Heme Oxygenase (HO-1) Heme->Heme_Oxygenase Substrate Biliverdin Biliverdin Heme_Oxygenase->Biliverdin Catalyzes Iron Iron (Fe2+) Heme_Oxygenase->Iron CO Carbon Monoxide (CO) Heme_Oxygenase->CO Biliverdin_Reductase Biliverdin Reductase Biliverdin->Biliverdin_Reductase Substrate Bilirubin Bilirubin This compound This compound (SnMP) This compound->Heme_Oxygenase Inhibits Biliverdin_Reductase->Bilirubin Catalyzes

Figure 1: Mechanism of action of this compound.

Data Presentation

Clinical Efficacy Data

The efficacy of this compound in reducing total serum bilirubin (TSB) levels in neonates with hyperbilirubinemia has been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of this compound in a Phase 2b Clinical Trial (NCT01887327) [5][6]

Treatment GroupNumber of Patients (n)Mean Percent Change in TSB at 48 hours95% Confidence Intervalp-value (vs. Placebo)
Placebo + Phototherapy30+17.5%5.6% to 30.7%-
This compound 3.0 mg/kg + Phototherapy30-13.0%-21.7% to -3.2%0.013
This compound 4.5 mg/kg + Phototherapy31-10.5%-19.4% to -0.6%0.041

Table 2: Efficacy of this compound in Term and Near-Term Newborns [7]

Treatment GroupNumber of Patients (n)Outcome
This compound (6 µmol/kg)44None required supplemental phototherapy.
Phototherapy42Required an average of 33-48 hours of treatment.
Safety Data

This compound has been generally well-tolerated in clinical trials. The most commonly reported adverse event is a transient, mild erythema, particularly in infants who also receive phototherapy.[8]

Table 3: Common Adverse Events Associated with this compound [2]

Adverse EventFrequencyNotes
Transient Erythema/Maculopapular RashReported in some neonatesOften associated with concurrent phototherapy.
Increased Reticulocyte CountObserved in some patients
Increased Aspartate AminotransferaseObserved in some patients

Experimental Protocols

Spectrophotometric Assay for Heme Oxygenase Activity

This protocol is adapted from established methods for determining HO activity by measuring the rate of bilirubin formation.

Principle: Heme oxygenase activity is determined by quantifying the amount of bilirubin produced from the enzymatic degradation of heme. The reaction is coupled with biliverdin reductase, which rapidly converts biliverdin to bilirubin. The concentration of bilirubin is then measured spectrophotometrically at its absorbance maximum.

Materials:

  • Microsomal protein preparation (source of heme oxygenase)

  • Rat liver cytosol (source of biliverdin reductase) or purified biliverdin reductase

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system:

    • NADP+

    • Glucose-6-phosphate

    • Glucose-6-phosphate dehydrogenase

  • Hemin (substrate)

  • Bovine serum albumin (BSA)

  • Chloroform

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Microsomal protein (e.g., 0.5 mg)

    • Potassium phosphate buffer

    • NADPH regenerating system components

    • Rat liver cytosol or purified biliverdin reductase

    • BSA

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add hemin to the reaction mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture in the dark at 37°C for a defined period (e.g., 30-60 minutes). A parallel reaction should be incubated at 4°C to serve as a baseline control.

  • Termination of Reaction: Stop the reaction by adding ice-cold chloroform and vortexing vigorously.

  • Extraction of Bilirubin: Centrifuge the mixture to separate the chloroform layer containing the extracted bilirubin.

  • Spectrophotometric Measurement: Measure the absorbance of the chloroform layer at the absorbance maximum of bilirubin (approximately 464 nm) against a chloroform blank.

  • Calculation of HO Activity: Calculate the amount of bilirubin formed using the Beer-Lambert law (Extinction coefficient for bilirubin in chloroform is ~60 mM⁻¹cm⁻¹). HO activity is expressed as picomoles of bilirubin formed per milligram of protein per hour.

Heme_Oxygenase_Assay_Workflow Start Start: Prepare Microsomal Fraction and Cytosol Mix Prepare Reaction Mixture: - Microsomes - Cytosol (BVR) - Buffer, NADPH system, BSA Start->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Initiate Reaction with Hemin Preincubation->Initiate Incubate Incubate at 37°C (and 4°C control) in the dark Initiate->Incubate Terminate Terminate Reaction with Chloroform Incubate->Terminate Extract Extract Bilirubin into Chloroform Layer Terminate->Extract Measure Measure Absorbance at ~464 nm Extract->Measure Calculate Calculate Heme Oxygenase Activity Measure->Calculate End End Calculate->End

Figure 2: Workflow for a spectrophotometric heme oxygenase assay.
Clinical Trial Protocol Outline (Based on NCT01887327)[1][5][9]

This outline represents a typical workflow for a clinical trial investigating this compound in neonates.

Study Design: A multicenter, single-dose, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Term and near-term neonates (e.g., ≥35 weeks gestational age) with hyperbilirubinemia due to hemolysis (e.g., ABO or Rh incompatibility, G6PD deficiency) who meet the criteria for phototherapy according to American Academy of Pediatrics (AAP) guidelines.

Intervention:

  • Treatment Group 1: Single intramuscular (IM) injection of this compound (e.g., 3.0 mg/kg).

  • Treatment Group 2: Single IM injection of this compound (e.g., 4.5 mg/kg).

  • Control Group: Single IM injection of a placebo.

  • All infants receive standard-of-care phototherapy.

Methodology:

  • Screening and Enrollment: Neonates are screened for eligibility based on inclusion and exclusion criteria. Informed consent is obtained from parents or legal guardians.

  • Randomization: Eligible infants are randomly assigned to one of the treatment groups in a blinded fashion.

  • Drug Administration: The assigned study drug (this compound or placebo) is administered as a single IM injection.

  • Phototherapy: All infants receive continuous phototherapy as per AAP guidelines.

  • Data Collection:

    • Total serum bilirubin (TSB) levels are measured at baseline and at regular intervals (e.g., every 6-12 hours) for a specified period (e.g., 48-72 hours).

    • Adverse events are monitored and recorded throughout the study.

    • Other safety parameters (e.g., complete blood count, liver function tests) are assessed.

  • Primary Endpoint: The primary efficacy endpoint is typically the percent change in TSB from baseline at a specific time point (e.g., 48 hours).

  • Secondary Endpoints: May include the duration of phototherapy required, the need for exchange transfusion, and peak TSB levels.

  • Statistical Analysis: Data are analyzed to compare the efficacy and safety of the this compound groups with the placebo group.

Clinical_Trial_Workflow Screening Screening and Enrollment of Neonates Randomization Randomization (Blinded) Screening->Randomization GroupA Group A: This compound (Dose 1) + Phototherapy Randomization->GroupA GroupB Group B: This compound (Dose 2) + Phototherapy Randomization->GroupB GroupC Group C: Placebo + Phototherapy Randomization->GroupC DataCollection Data Collection: - TSB levels - Adverse Events - Safety Labs GroupA->DataCollection GroupB->DataCollection GroupC->DataCollection Analysis Statistical Analysis: Compare Efficacy and Safety DataCollection->Analysis Results Results and Conclusion Analysis->Results

References

Preclinical Safety and Toxicology of Stannsoporfin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannsoporfin (also known as tin mesoporphyrin or SnMP) is a synthetic heme analog that acts as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin.[1][2][3][4] By inhibiting HO, this compound effectively reduces the production of bilirubin.[5][6] This mechanism of action has positioned this compound as a potential therapeutic agent for conditions characterized by excessive bilirubin production, most notably neonatal hyperbilirubinemia (jaundice).[7][8]

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, drawing from publicly available data, including regulatory documents and scientific publications. The information is intended to support researchers, scientists, and drug development professionals in understanding the nonclinical safety assessment of this compound.

An extensive preclinical program was conducted to support the clinical development of this compound, encompassing a total of 27 toxicology studies, 12 safety pharmacology studies, and 6 radiolabeled absorption, distribution, metabolism, and excretion (ADME) studies.[9] These studies were designed to characterize the toxicological profile of this compound and to establish a safe dose for first-in-human clinical trials.

Mechanism of Action: Heme Oxygenase Inhibition

This compound exerts its pharmacological effect by competitively inhibiting the enzyme heme oxygenase. Heme oxygenase exists in two primary isoforms: the inducible HO-1 and the constitutive HO-2.[10][11] In the presence of this compound, the degradation of heme into biliverdin, iron, and carbon monoxide is blocked, leading to a reduction in the bilirubin load.[5]

This compound Mechanism of Action cluster_heme_catabolism Heme Catabolism Pathway Heme Heme Heme_Oxygenase Heme Oxygenase (HO-1, HO-2) Heme->Heme_Oxygenase + O2, NADPH Biliverdin Biliverdin Heme_Oxygenase->Biliverdin + Fe2+, CO Biliverdin_Reductase Biliverdin Reductase Biliverdin->Biliverdin_Reductase Bilirubin Bilirubin Biliverdin_Reductase->Bilirubin This compound This compound This compound->Heme_Oxygenase Competitive Inhibition

This compound's competitive inhibition of heme oxygenase.

Pharmacokinetics and Metabolism

Radiolabeled ADME studies have been conducted to understand the pharmacokinetic profile of this compound.[9] Key findings from these preclinical assessments indicate that this compound is a 754-Dalton molecule that exhibits high protein binding (>96%).[9] It does not readily cross the blood-brain barrier. No major metabolites have been identified, and the compound is primarily excreted intact in the urine and bile.[9]

Toxicology Studies

The comprehensive toxicology program for this compound included studies to evaluate its potential for acute and repeat-dose toxicity, genotoxicity, phototoxicity, and effects on juvenile animals and reproduction.[9]

Acute and Repeat-Dose Toxicity

While specific quantitative data such as LD50 or NOAELs from the full range of preclinical studies are not publicly available, the overall preclinical program supported a favorable safety profile at clinically relevant doses.[9]

Genotoxicity and Mutagenicity

A battery of genotoxicity and mutagenicity studies was conducted as part of the preclinical safety assessment of this compound.[9] These assays are designed to detect the potential of a substance to cause genetic mutations or chromosomal damage. Standard assays typically include:

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Mammalian Cell Cytogenetic Assay: This assay assesses the potential to induce structural chromosomal aberrations in cultured mammalian cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test: This test evaluates chromosomal damage in bone marrow cells of treated animals.

While the specific results of these assays for this compound are not detailed in the available documentation, the completion of these studies was a critical component of the IND-enabling safety evaluation.

Genotoxicity_Testing_Workflow cluster_workflow Standard Genotoxicity Testing Workflow Test_Compound Test Compound (this compound) Ames_Test Bacterial Reverse Mutation Assay (Ames Test) Test_Compound->Ames_Test In_Vitro_Mammalian In Vitro Mammalian Cell Assay (e.g., Chromosomal Aberration) Test_Compound->In_Vitro_Mammalian In_Vivo_Mammalian In Vivo Mammalian Assay (e.g., Micronucleus Test) Test_Compound->In_Vivo_Mammalian Evaluation Evaluation of Genotoxic Potential Ames_Test->Evaluation In_Vitro_Mammalian->Evaluation In_Vivo_Mammalian->Evaluation

A typical workflow for assessing genotoxicity.
Phototoxicity

Given that this compound is a porphyrin-based molecule and its intended use is in neonates who may also undergo phototherapy, the potential for phototoxicity was a key safety consideration. A study in euthymic hairless guinea pigs evaluated the phototoxic potential of this compound (SnMP), tin protoporphyrin (SnPP), and tin diiododeuteroporphyrin (SnI2DP) under neonatal phototherapy conditions.[12]

Experimental Protocol: Phototoxicity Study in Guinea Pigs [12]

  • Test System: Euthymic hairless guinea pigs (Crl:IAF(HA)BR).

  • Test Articles: this compound (SnMP), tin protoporphyrin (SnPP), tin diiododeuteroporphyrin (SnI2DP).

  • Dosing: Daily intraperitoneal injections for 3 successive days.

  • Dosages:

    • SnMP: 0.075, 0.375, and 0.75 mg/kg per day (approximately 1x, 5x, and 10x the maximum anticipated clinical dosage).

    • SnPP: 0.75, 3.75, and 7.5 mg/kg per day.

    • SnI2DP: 0.9, 4.5, and 9.0 mg/kg per day.

  • Light Exposure: Concurrent exposure to ambient light or two different kinds of phototherapy light for approximately 72 hours.

  • Endpoint: Observation for an erythematous response on the back and ears.

Results Summary:

CompoundPhototoxicity at ~1x Clinical DosePhototoxicity at ~5x Clinical DosePhototoxicity at ~10x Clinical Dose
This compound (SnMP) Not phototoxicNot phototoxic (under non-UV-A light)Phototoxic (under UV-A light)
Tin Protoporphyrin (SnPP) Marginally phototoxicPhototoxicPhototoxic
Tin Diiododeuteroporphyrin (SnI2DP) Less phototoxic than SnPPPhototoxicPhototoxic

At equivalent multiples of the clinical dosages, this compound was the least phototoxic of the three compounds.[12] The phototoxic response observed was reversible upon discontinuation of the drug and phototherapy.[12]

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies are crucial for any new drug to assess its potential effects on fertility and embryonic-fetal development.[13][14] The preclinical program for this compound included reproductive toxicology studies.[9] A rat development study showed no adverse effects.[9]

Juvenile Animal Studies

Studies in juvenile animals were also a component of the preclinical evaluation of this compound, with studies conducted in neonatal rats and dogs.[9] These studies are particularly relevant given the intended pediatric population. No neuropathology was observed in any toxicology study.[9]

Safety Pharmacology

Summary and Conclusion

The extensive preclinical safety and toxicology program for this compound, encompassing a wide range of studies from acute and chronic toxicity to genotoxicity and safety pharmacology, has been pivotal in characterizing its safety profile. The mechanism of action, competitive inhibition of heme oxygenase, is well-understood. While detailed quantitative data from all studies are not publicly available, the overall findings from the preclinical package supported the initial clinical development of this compound for the treatment of neonatal hyperbilirubinemia. The phototoxicity studies provided important information regarding its use in conjunction with phototherapy. The lack of major metabolites and its excretion profile contribute to its predictable pharmacokinetic behavior. For drug development professionals, the preclinical program of this compound serves as a comprehensive example of the necessary safety evaluations for a new chemical entity targeting a pediatric population.

References

Stannsoporfin's Impact on Heme Metabolism in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stannsoporfin (also known as tin mesoporphyrin or SnMP) is a potent synthetic heme analog that acts as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway. By blocking the degradation of heme, this compound effectively reduces the production of biliverdin and, consequently, bilirubin. This mechanism of action has positioned this compound as a therapeutic candidate for conditions characterized by excessive bilirubin production, most notably neonatal hyperbilirubinemia. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on heme metabolism, detailed experimental protocols for relevant assays, and its impact on associated physiological processes in mammals.

Mechanism of Action: Competitive Inhibition of Heme Oxygenase

This compound's primary mechanism of action is the competitive inhibition of heme oxygenase.[1] Heme oxygenase catalyzes the breakdown of heme into biliverdin, releasing iron and carbon monoxide in the process.[2] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase. This compound, being structurally similar to heme, binds to the active site of the HO enzyme but cannot be catabolized. This competitive binding prevents the natural substrate, heme, from being degraded, thereby halting the production of biliverdin and bilirubin.[1]

The inhibition of heme oxygenase by this compound has been demonstrated to be highly potent. In vitro studies using rat splenic microsomal heme oxygenase have determined the inhibition constant (Ki) for Tin Mesoporphyrin IX to be 0.014 µM .[3] This low Ki value indicates a high affinity of this compound for the enzyme.

cluster_0 Heme Catabolic Pathway cluster_1 Inhibition by this compound Heme Heme HO Heme Oxygenase (HO) Heme->HO Substrate Biliverdin Biliverdin HO->Biliverdin Product Iron Iron (Fe²⁺) HO->Iron CO Carbon Monoxide (CO) HO->CO HO_inhibited Heme Oxygenase (HO) (Inhibited) BVR Biliverdin Reductase (BVR) Biliverdin->BVR Substrate Bilirubin Bilirubin BVR->Bilirubin Product This compound This compound (SnMP) This compound->HO Competitive Inhibitor

Fig 1. Mechanism of this compound's inhibition of heme oxygenase.

Quantitative Data on this compound's Effects

The efficacy of this compound in reducing bilirubin levels has been quantified in several preclinical and clinical studies.

Table 1: In Vitro Inhibition of Heme Oxygenase by this compound
ParameterValueEnzyme SourceReference
Ki0.014 µMRat splenic microsomal heme oxygenase[3]
Table 2: Clinical Efficacy of this compound in Neonatal Hyperbilirubinemia

A multicenter, placebo-controlled phase 2b study (NCT01887327) evaluated the efficacy of this compound in neonates with hyperbilirubinemia due to hemolysis.[4]

Treatment GroupNMean Change in Total Serum Bilirubin (TSB) at 48h95% Confidence Intervalp-value vs. Control
Placebo30+17.5%5.6% to 30.7%-
This compound 3.0 mg/kg30-13.0%-21.7% to -3.2%< 0.0001
This compound 4.5 mg/kg31-10.5%-19.4% to -0.6%< 0.0001

These data demonstrate a statistically significant reduction in total serum bilirubin levels in neonates treated with this compound compared to placebo.[4]

Impact on Other Aspects of Heme Metabolism

Biliverdin Reductase

The direct effect of this compound on biliverdin reductase (BVR) activity is not extensively documented in the readily available literature. The primary mechanism of reducing bilirubin is through the inhibition of its production upstream at the heme oxygenase step.

Iron Metabolism

By inhibiting heme oxygenase, this compound prevents the release of iron from heme. This can have implications for iron homeostasis. Long-term treatment with tin-mesoporphyrin has been shown to produce iron deficiency anemia in rats.[5] This is attributed to the inhibition of intestinal heme oxygenase, which in turn diminishes the uptake of iron from dietary heme.[5] this compound stimulates the excretion of unmetabolized heme into the bile, further contributing to a reduction in the body's iron pool derived from heme.[5]

cluster_0 Normal Heme Iron Absorption cluster_2 cluster_1 Effect of this compound DietaryHeme Dietary Heme Enterocyte Enterocyte DietaryHeme->Enterocyte HO_intestinal Intestinal Heme Oxygenase Fe_pool Intracellular Iron Pool HO_intestinal->Fe_pool Iron Release HO_inhibited Intestinal Heme Oxygenase (Inhibited) Bloodstream Bloodstream Fe_pool->Bloodstream Transport This compound This compound This compound->HO_intestinal Inhibits BileExcretion Increased Heme Excretion in Bile This compound->BileExcretion ReducedAbsorption Reduced Iron Absorption HO_inhibited->ReducedAbsorption

Fig 2. this compound's effect on intestinal heme iron absorption.

Experimental Protocols

In Vitro Heme Oxygenase Activity Assay (Spectrophotometric Method)

This protocol is adapted from methods used to determine HO activity by measuring bilirubin production.[6]

Materials:

  • Microsomal protein fraction (source of HO-1)

  • Rat liver cytosolic fraction (source of biliverdin reductase)

  • 1 M Potassium phosphate buffer, pH 7.4

  • 10 mM Hemin solution

  • 10 mM NADPH solution

  • 20 mM Glucose-6-phosphate (G6P) solution

  • 10 U/mL Glucose-6-phosphate dehydrogenase (G6PDH)

  • This compound solutions of varying concentrations (for inhibition studies)

  • Chloroform

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 600 µg of microsomal protein

    • 2 mg of rat liver cytosolic protein

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 1 mM NADPH (or a regenerating system with 2 mM G6P, 1 U G6PDH, and 1 mM NADP+)

    • 25 µM hemin

    • Adjust the final volume to 400 µL with potassium phosphate buffer.

  • Incubation: Incubate the tubes in the dark for 1 hour at 37°C. For blank or control reactions, incubate at 4°C or omit the substrate (hemin).

  • Reaction Termination: Stop the reaction by placing the tubes on ice.

  • Bilirubin Extraction: Add an equal volume of chloroform and vortex vigorously to extract the bilirubin.

  • Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.

  • Measurement: Carefully transfer the lower chloroform layer to a cuvette and measure the absorbance at 464 nm (for bilirubin) and subtract the absorbance at 530 nm (to correct for background).

  • Calculation: Calculate the amount of bilirubin formed using the molar extinction coefficient of bilirubin in chloroform (60,000 M⁻¹cm⁻¹).[7] HO activity is typically expressed as pmol of bilirubin formed per mg of protein per hour.

start Start prep_microsomes Prepare Microsomal and Cytosolic Fractions start->prep_microsomes prep_reaction Prepare Reaction Mixture (Buffer, NADPH, Hemin, etc.) prep_microsomes->prep_reaction add_enzyme Add Microsomal and Cytosolic Fractions prep_reaction->add_enzyme incubate Incubate at 37°C (in the dark) add_enzyme->incubate stop_reaction Stop Reaction (on ice) incubate->stop_reaction extract Extract with Chloroform stop_reaction->extract centrifuge Centrifuge to Separate Phases extract->centrifuge measure_abs Measure Absorbance of Chloroform Layer (464 nm - 530 nm) centrifuge->measure_abs calculate Calculate HO Activity measure_abs->calculate end End calculate->end

Fig 3. Workflow for in vitro heme oxygenase activity assay.
Biliverdin Reductase Activity Assay (Spectrophotometric Method)

This protocol is based on monitoring the NADPH-dependent conversion of biliverdin to bilirubin.[8][9]

Materials:

  • Cell or tissue lysate

  • 50 mM Tris-HCl buffer, pH 8.7

  • 10 mM Biliverdin IXα stock solution

  • 10 mM NADPH stock solution

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a cuvette, prepare a 1 mL reaction mixture containing:

    • 50 mM Tris-HCl, pH 8.7

    • 100 µM NADPH

    • 10 µM biliverdin IXα

  • Initiation: Start the reaction by adding 50 µg of cell lysate.

  • Measurement: Immediately place the cuvette in a spectrophotometer set to 37°C and monitor the decrease in absorbance at 670 nm (biliverdin) or the increase in absorbance at 453 nm (bilirubin) over time.

  • Calculation: The rate of the reaction is determined from the linear portion of the absorbance change over time. BVR activity can be expressed as the change in absorbance per minute per mg of protein or converted to nmol of bilirubin produced per minute per mg of protein using the appropriate molar extinction coefficient.

Quantification of Bilirubin Isomers by HPLC

This protocol provides a general framework for the separation and quantification of bilirubin and its photoisomers.[10]

Materials:

  • Serum or plasma samples (protected from light)

  • Acetonitrile (HPLC grade)

  • Aqueous buffer (e.g., phosphate buffer or ammonium acetate)

  • C18 reversed-phase HPLC column

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

Procedure:

  • Sample Preparation:

    • Keep samples on ice and protected from light.

    • For serum/plasma, precipitate proteins by adding 2 volumes of cold acetonitrile.

    • Vortex and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile in an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 4.5).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: Monitor the eluent at ~450 nm using a DAD. For higher specificity and sensitivity, use an LC-MS/MS system.

  • Quantification:

    • Generate a standard curve using purified bilirubin isomers.

    • Integrate the peak areas of the different isomers in the sample chromatograms.

    • Calculate the concentration of each isomer based on the standard curve.

Conclusion

This compound is a potent competitive inhibitor of heme oxygenase, the key enzyme responsible for bilirubin production. Its ability to significantly reduce serum bilirubin levels has been demonstrated in both preclinical and clinical settings, making it a promising therapeutic agent for neonatal hyperbilirubinemia. The well-defined mechanism of action and the availability of robust analytical methods to quantify its effects provide a solid foundation for further research and clinical development. Understanding its impact on broader aspects of heme metabolism, particularly iron homeostasis, is crucial for a comprehensive safety and efficacy assessment. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Stannsoporfin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of Stannsoporfin (tin mesoporphyrin IX dichloride), a potent inhibitor of heme oxygenase. The document details its chemical structure, outlines key synthesis protocols, presents relevant quantitative data, and illustrates the synthetic pathway and mechanism of action through diagrams.

Chemical Structure and Properties of this compound

This compound, also known as tin mesoporphyrin IX dichloride, is a synthetic metalloporphyrin. Its structure consists of a mesoporphyrin IX macrocycle with a central tin (IV) ion coordinated to the four nitrogen atoms of the pyrrole rings. Mesoporphyrin IX is a derivative of protoporphyrin IX where the two vinyl side chains are reduced to ethyl groups. This structural modification enhances the compound's inhibitory activity against heme oxygenase.

The key chemical identifiers and properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name Stannate(2-), dichloro(7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanato(4-)-N21,N22,N23,N24)-, dihydrogen, (OC-6-13)-[1]
Synonyms Tin mesoporphyrin, SnMP, SNMPP, Stanate[1]
CAS Number 106344-20-1[1]
Molecular Formula C₃₄H₃₆Cl₂N₄O₄Sn[1]
Molecular Weight 754.29 g/mol [1]
Appearance Solid
Purity ≥95%[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from hemin (iron (III) protoporphyrin IX chloride). The first step involves the catalytic hydrogenation of hemin to remove the central iron atom and reduce the vinyl groups to ethyl groups, yielding mesoporphyrin IX. The second step is the insertion of tin into the mesoporphyrin IX macrocycle.

Synthesis Pathway

The overall synthetic scheme is presented below.

Stannsoporfin_Synthesis Hemin Hemin (Iron (III) Protoporphyrin IX Chloride) Mesoporphyrin Mesoporphyrin IX Hemin->Mesoporphyrin Hydrogenation (H₂, Pd/C) This compound This compound (Tin Mesoporphyrin IX Dichloride) Mesoporphyrin->this compound Tin Insertion (Tin(II) salt, heat)

Figure 1: Synthetic pathway of this compound from Hemin.
Experimental Protocols

Step 1: Hydrogenation of Hemin to Mesoporphyrin IX

This procedure describes the reduction of hemin to mesoporphyrin IX.

  • Materials:

    • Hemin

    • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

    • Formic acid (96%) or another suitable solvent system

    • Hydrogen gas (H₂)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve hemin in formic acid.

    • Add the Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas.

    • Stir the reaction mixture at room temperature for a specified period until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain crude mesoporphyrin IX.

    • The crude product can be further purified by recrystallization or chromatography.

Step 2: Insertion of Tin into Mesoporphyrin IX

This protocol details the insertion of tin into the mesoporphyrin IX macrocycle.

  • Materials:

    • Mesoporphyrin IX

    • A tin (II) salt, such as tin(II) acetate or tin(II) chloride

    • Glacial acetic acid or another high-boiling solvent

  • Procedure:

    • Suspend mesoporphyrin IX in glacial acetic acid.

    • Add an excess of the tin (II) salt to the suspension.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the metal insertion can be monitored by UV-Vis spectroscopy by observing the shift in the Soret band.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, this compound, will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with a suitable solvent to remove any unreacted starting materials and excess tin salts.

    • Dry the final product under vacuum.

Purification

For high-purity this compound suitable for pharmaceutical applications, further purification steps may be necessary.[3] These can include:

  • Treatment with Activated Carbon and Diatomaceous Earth: To remove colored impurities and fine particulates.[3]

  • Trituration with Hot Acid: The crude product can be triturated with hot dilute hydrochloric acid to remove any remaining metal impurities.[3]

  • Chromatography: Column chromatography using silica gel or alumina can be employed for separating this compound from any remaining porphyrin-related impurities.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of this compound.

Table 1: Synthesis Yields

Reaction StepStarting MaterialProductReported Yield
Tin InsertionMesoporphyrin IX Dihydrochloride(¹¹⁹mSn)-Mesoporphyrin IX Dichloride60% (radiochemical yield)[1]

Table 2: Biological Activity

TargetParameterValue
Heme OxygenaseKᵢ (in vitro competitive inhibition)14 nM

Mechanism of Action: Heme Oxygenase Inhibition

This compound exerts its biological effect by competitively inhibiting the enzyme heme oxygenase.[4] Heme oxygenase is the rate-limiting enzyme in the catabolism of heme, converting it to biliverdin, which is subsequently reduced to bilirubin. By blocking this enzyme, this compound prevents the breakdown of heme and thereby reduces the production of bilirubin. This mechanism is the basis for its investigation as a therapeutic agent for neonatal jaundice and other conditions associated with hyperbilirubinemia.

Heme_Oxygenase_Inhibition cluster_pathway Heme Catabolic Pathway Heme Heme HO Heme Oxygenase Heme->HO Biliverdin Biliverdin HO->Biliverdin + O₂, NADPH Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase This compound This compound This compound->HO Inhibits

Figure 2: Mechanism of Heme Oxygenase inhibition by this compound.

References

Methodological & Application

Stannsoporfin in Murine Tuberculosis Models: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive overview of in vivo studies utilizing stannsoporfin (SnMP), a heme oxygenase-1 (HO-1) inhibitor, in murine models of Mycobacterium tuberculosis (Mtb) infection. This document is intended for researchers, scientists, and drug development professionals investigating host-directed therapies for tuberculosis (TB).

This compound has emerged as a promising candidate for host-directed therapy, aiming to modulate the host's immune response to enhance the efficacy of conventional anti-tubercular drugs. Preclinical studies have demonstrated its potential in reducing bacterial load when used as an adjunct to standard and novel TB drug regimens.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound in Mtb-infected murine models. These studies primarily utilized BALB/c mice infected with the H37Rv strain of Mtb.

Table 1: Efficacy of this compound (SnMP) in Combination with a Novel MDR-TB Regimen (SPaO)

Treatment GroupDuration of TreatmentMean Lung Bacillary Burden (log10 CFU ± SD)Change in Bacillary Burden vs. SPaO alone (log10 CFU)P-value
SPaO4 weeksNot explicitly stated, but used as baseline for comparison--
SPaO + SnMP (5 mg/kg)4 weeksNot explicitly stated, but resulted in a reduction-0.690.01

SPaO consists of TBAJ-876 (S), pretomanid (Pa), and TBI-223 (O).[3][4]

Table 2: Effect of this compound (SnMP) on Gene Expression in the Lungs of Mtb-Infected Mice (2 weeks post-treatment initiation)

GeneTreatment GroupFold Change in Expression (relative to untreated)
Pro-inflammatory cytokinesSPaO + SnMPDifferentially altered
CD38 (M1 macrophage marker)SPaO + SnMPDifferentially altered

Note: Specific quantitative fold-change values were not detailed in the provided search results, but the differential alteration was noted as significant.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in murine models of tuberculosis.

Murine Model of Chronic Tuberculosis Infection

This protocol outlines the establishment of a chronic Mtb infection in mice, which is essential for evaluating the efficacy of therapeutic interventions.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol infection chamber (e.g., Glas-Col)

  • Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80

  • Phosphate-buffered saline (PBS)

  • Sterile saline for injection

Procedure:

  • Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Inoculum Preparation: Wash the bacterial cells with PBS and resuspend in sterile saline. Adjust the concentration to deliver approximately 100 bacilli per mouse lung.

  • Aerosol Infection: Place BALB/c mice in an aerosol infection chamber and expose them to the bacterial suspension to achieve a low-dose aerosol infection.[3][5]

  • Incubation Period: House the infected mice under appropriate biosafety level 3 (BSL-3) conditions for 4 weeks to allow the establishment of a chronic infection before initiating treatment.[3][5]

This compound Administration and Treatment Regimens

This protocol details the preparation and administration of this compound in combination with anti-tubercular drug regimens.

Materials:

  • This compound (SnMP)

  • Standard TB drug regimen (RHZ): Rifampin (R), Isoniazid (H), Pyrazinamide (Z)

  • Novel MDR-TB regimen (SPaO): TBAJ-876 (S), Pretomanid (Pa), TBI-223 (O)

  • Vehicle for drug administration (e.g., sterile water, PBS)

  • Gavage needles

  • Syringes

Procedure:

  • Drug Preparation: Prepare fresh solutions of RHZ, SPaO, and SnMP at the desired concentrations.

  • Treatment Initiation: Begin treatment 4 weeks after the initial aerosol infection.[3][5]

  • Administration:

    • Administer the anti-tubercular regimens (RHZ or SPaO) orally via gavage.

    • Administer this compound (e.g., 5 mg/kg or 10 mg/kg) via an appropriate route as determined by the specific study design (e.g., intraperitoneal injection).[3][6]

  • Treatment Duration: Continue the treatment for the specified duration (e.g., 2, 4, or 6 weeks).[3][5]

Assessment of Bacterial Load in the Lungs

This protocol describes the method for quantifying the number of viable Mtb bacilli in the lungs of treated and control mice.

Materials:

  • Lungs from infected and treated mice

  • Sterile PBS

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates supplemented with OADC

  • Incubator (37°C)

Procedure:

  • Tissue Harvest: At the end of the treatment period, euthanize the mice and aseptically remove the lungs.

  • Homogenization: Homogenize the entire lung tissue in a known volume of sterile PBS.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the lung homogenates in sterile PBS.

  • Plating: Plate the dilutions onto Middlebrook 7H11 agar plates.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Colony Forming Unit (CFU) Counting: Count the number of colonies on the plates to determine the number of viable bacteria per lung. Express the results as log10 CFU.[3]

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow.

Stannsoporfin_Mechanism_of_Action cluster_macrophage Infected Macrophage Mtb M. tuberculosis HO1 Heme Oxygenase-1 (HO-1) (Upregulated by Mtb) Mtb->HO1 induces Heme Heme Heme->HO1 substrate CO Carbon Monoxide (CO) HO1->CO Biliverdin Biliverdin HO1->Biliverdin Fe2 Iron (Fe2+) HO1->Fe2 M2_phenotype M2 Phenotype (Anti-inflammatory, Reduced Microbicidal Activity) CO->M2_phenotype promotes This compound This compound (SnMP) This compound->HO1 inhibits M1_phenotype M1 Phenotype (Pro-inflammatory, Enhanced Microbicidal Activity) This compound->M1_phenotype promotes Th1_response Th1 Cell Response (IFN-γ production) This compound->Th1_response promotes Bacterial_Clearance Enhanced Bacterial Clearance M1_phenotype->Bacterial_Clearance Th1_response->Bacterial_Clearance

Caption: Mechanism of this compound in Mtb infection.

Experimental_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Infection Aerosol Infection of BALB/c mice with M. tuberculosis H37Rv (~100 CFU) Chronic_Phase Establishment of Chronic Infection (4 weeks) Infection->Chronic_Phase Treatment_Groups Control (Untreated) Anti-TB Regimen (e.g., SPaO) This compound (SnMP) alone SPaO + SnMP Chronic_Phase->Treatment_Groups Treatment_Duration Treatment for 2, 4, or 6 weeks Treatment_Groups->Treatment_Duration Euthanasia Euthanasia and Lung Harvest Treatment_Duration->Euthanasia Bacterial_Load Determine Lung Bacillary Burden (CFU) Euthanasia->Bacterial_Load Gene_Expression Analyze Gene Expression (e.g., cytokines, macrophage markers) Euthanasia->Gene_Expression Histopathology Assess Lung Histopathology Euthanasia->Histopathology

Caption: Experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Stannsoporfin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and use of Stannsoporfin in dimethyl sulfoxide (DMSO) for cell culture applications. This compound is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin, free iron, and carbon monoxide.[1][2] Its ability to modulate HO activity makes it a valuable tool for studying the biological roles of heme metabolism in various physiological and pathological processes, including inflammation, oxidative stress, and cell signaling.[3][4][5][6][7]

Data Presentation

The following table summarizes key quantitative data for the preparation and use of this compound in cell culture.

ParameterValueNotes
Synonyms Tin Protoporphyrin IX, SnPPIXThis compound is a metalloporphyrin.
Molecular Weight ~750.3 g/mol (as Tin(IV) protoporphyrin IX chloride)Confirm the exact molecular weight from the supplier's certificate of analysis.
Solubility in DMSO ~0.5 mg/mLBased on the solubility of the related compound Tin(IV) protoporphyrin IX chloride.[8] Empirical testing is recommended.
Recommended Stock Concentration 1-10 mM in 100% DMSOA higher concentration stock solution minimizes the final DMSO concentration in the cell culture medium.
Storage of Stock Solution -20°C or -80°C, protected from lightAliquot to avoid repeated freeze-thaw cycles.[9][10]
Final DMSO Concentration in Media < 0.5% (v/v)Most cell lines tolerate up to 0.5% DMSO, but 0.1% is recommended for sensitive or primary cells to avoid cytotoxicity.[9][11]
Typical Working Concentration 1-50 µMThe optimal concentration should be determined empirically for each cell type and experimental condition.

Experimental Protocols

This section provides a detailed methodology for preparing a this compound stock solution and subsequently diluting it for use in cell culture experiments.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line

  • Sterile serological pipettes and tubes for dilution

Protocol for Preparation of this compound Stock Solution (10 mM)
  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 750.3 g/mol ), weigh out 0.75 mg of this compound.

  • Dissolution in DMSO: Add the appropriate volume of 100% DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Complete Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

  • Sterilization: The DMSO stock solution is considered sterile due to the nature of the solvent.[9] No further filtration is typically required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[9][10]

Protocol for Preparing Working Solutions in Cell Culture Medium
  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

  • Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform serial dilutions.

    • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you can add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Direct Addition: Alternatively, for higher working concentrations, you can add the stock solution directly to the medium. Ensure the final DMSO concentration remains below 0.5%.[9][11]

  • Mixing: Immediately after adding the this compound stock solution to the medium, mix gently but thoroughly by pipetting or inverting the tube. This rapid and complete mixing is crucial to prevent the compound from precipitating out of the aqueous solution.[12]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of this compound. This control is essential to account for any effects of the solvent on the cells.[9]

  • Cell Treatment: Add the final working solutions of this compound and the vehicle control to your cell cultures.

Visualization of Signaling Pathway

This compound acts as a competitive inhibitor of Heme Oxygenase-1 (HO-1). The following diagram illustrates the general signaling pathway leading to the induction of HO-1, which this compound would inhibit.

HO1_Signaling_Pathway Stress Oxidative Stress / Heme Keap1 Keap1 Stress->Keap1 inactivates This compound This compound HO1_Protein HO-1 Protein This compound->HO1_Protein inhibits Nrf2 Nrf2 ARE ARE Nrf2->ARE translocates to nucleus and binds to Keap1->Nrf2 sequesters HO1_Gene HMOX1 Gene ARE->HO1_Gene activates transcription of HO1_Gene->HO1_Protein translation Products Biliverdin, Fe2+, CO HO1_Protein->Products catalyzes degradation to Heme Heme Heme->HO1_Protein substrate

Caption: Heme Oxygenase-1 (HO-1) signaling pathway and the inhibitory action of this compound.

This diagram illustrates that under conditions of oxidative stress or high levels of free heme, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene, leading to the transcription and translation of the HO-1 protein. HO-1 then catalyzes the degradation of heme into biliverdin, ferrous iron (Fe2+), and carbon monoxide (CO). This compound competitively inhibits the enzymatic activity of the HO-1 protein.

References

Application Notes and Protocols: Stannsoporfin and Phototherapy Combination for Neonatal Jaundice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of stannsoporfin in combination with phototherapy for the treatment of neonatal jaundice, with a focus on the underlying mechanism, clinical efficacy, and detailed protocols based on available clinical trial data.

Introduction

Neonatal jaundice, characterized by hyperbilirubinemia, is a common condition in newborns. While phototherapy has been the standard of care, it primarily aids in the elimination of existing bilirubin. This compound (tin-mesoporphyrin, SnMP), a potent inhibitor of heme oxygenase, offers a complementary therapeutic approach by reducing the production of bilirubin. This document outlines the combined use of this compound and phototherapy, providing a summary of clinical findings and detailed experimental protocols to guide further research and development.

Mechanism of Action: this compound and Phototherapy

This compound acts as a competitive inhibitor of heme oxygenase-1 (HO-1), the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin.[1] By blocking this pathway, this compound effectively reduces the production of bilirubin. Phototherapy, on the other hand, converts unconjugated bilirubin into water-soluble photoisomers that can be excreted without the need for hepatic conjugation.[2] The combination of these two therapies thus targets both the production and elimination of bilirubin, offering a potentially more effective treatment for neonatal hyperbilirubinemia.

cluster_heme_catabolism Heme Catabolism Pathway cluster_intervention Therapeutic Interventions Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 + O2, NADPH Biliverdin Biliverdin HO1->Biliverdin + Fe, CO BVR Biliverdin Reductase Biliverdin->BVR Bilirubin Unconjugated Bilirubin BVR->Bilirubin Phototherapy Phototherapy Bilirubin->Phototherapy Converts This compound This compound (SnMP) This compound->HO1 Inhibits Excretion Water-Soluble Photoisomers (Excreted) Phototherapy->Excretion

Figure 1. Mechanism of Action of this compound and Phototherapy.

Clinical Efficacy: Summary of Quantitative Data

Clinical trial NCT01887327, a Phase 2b multicenter, single-dose, randomized, double-blind, placebo-controlled study, evaluated the safety and efficacy of two doses of this compound in combination with phototherapy in term and near-term infants with isoimmune hemolytic disease or glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3][4][5]

Table 1: Patient Demographics and Baseline Characteristics (NCT01887327)

CharacteristicPlacebo (n=30)This compound 3.0 mg/kg (n=30)This compound 4.5 mg/kg (n=31)
Gestational Age (weeks), mean (SD)38.4 (1.5)38.5 (1.4)38.7 (1.3)
Birth Weight (g), mean (SD)3254 (535)3312 (521)3356 (489)
Baseline Total Serum Bilirubin (mg/dL), mean (SD)8.6 (2.1)8.9 (2.3)8.7 (2.0)

Table 2: Efficacy Outcomes at 48 Hours Post-Dose (NCT01887327) [4][5]

OutcomePlacebo (n=30)This compound 3.0 mg/kg (n=30)This compound 4.5 mg/kg (n=31)p-value vs Placebo
Percent Change in TSB from Baseline at 48h
Mean (95% CI)+17.5% (5.6 to 30.7)-13.0% (-21.7 to -3.2)-10.5% (-19.4 to -0.6)<0.0001
Treatment Failure
Number of Patients (%)8 (27%)3 (10%)1 (3%)-

TSB: Total Serum Bilirubin. Treatment failure was a composite endpoint including readmission for hyperbilirubinemia, resumption of phototherapy >6 hours after discontinuation, use of intravenous immunoglobulin (IVIG), or exchange transfusion.

Experimental Protocols

The following protocols are based on the methodologies described in the NCT01887327 clinical trial and other relevant literature.[4][5][6]

This compound Administration Protocol

1. Patient Selection:

  • Term or near-term neonates (35-42 weeks gestational age) with evidence of hemolysis (e.g., isoimmune hemolytic disease, G6PD deficiency) who have been initiated on phototherapy.[4][5]

2. Dosing and Preparation:

  • This compound is administered as a single intramuscular (IM) injection.

  • Doses evaluated in the clinical trial were 3.0 mg/kg and 4.5 mg/kg.[4][5]

  • The drug is typically supplied in a sterile solution for injection. Follow manufacturer's instructions for any required dilution.

3. Administration:

  • Administer the calculated dose as a single IM injection into the vastus lateralis muscle.[7]

  • The injection should be given within 30 minutes of the initiation of phototherapy.[4][5]

  • Use a 22-25 gauge, 5/8 inch needle for the injection.[7]

  • Aspiration for blood return is not considered necessary.[7]

4. Post-Administration Monitoring:

  • Monitor for any local injection site reactions such as erythema or swelling.

  • Observe for any potential adverse effects. In clinical trials, transient erythema has been noted, particularly with concurrent phototherapy.[6]

start Neonate qualifies for phototherapy & this compound calc_dose Calculate this compound dose (3.0 or 4.5 mg/kg) start->calc_dose administer_pt Initiate phototherapy start->administer_pt prep_injection Prepare intramuscular injection calc_dose->prep_injection administer_snmp Administer this compound IM (within 30 mins of PT) prep_injection->administer_snmp administer_pt->administer_snmp monitor Monitor vital signs and for adverse events administer_snmp->monitor end Continue phototherapy and monitoring monitor->end

Figure 2. This compound Administration Workflow.

Phototherapy Protocol

1. Equipment:

  • Use a standard phototherapy unit equipped with blue-green light-emitting diodes (LEDs) or special blue fluorescent tubes.[2][8]

  • The light spectrum should be in the range of 460-490 nm.[9]

  • An irradiance meter (radiometer) is required to measure the light intensity.

2. Procedure:

  • Place the neonate in a bassinet or incubator, undressed except for a diaper.

  • Position the phototherapy unit to illuminate the maximum body surface area. The distance from the light source to the infant should be in accordance with the manufacturer's recommendations, typically 10-30 cm.[2][9]

  • The irradiance should be at least 30 µW/cm²/nm for intensive phototherapy.[9]

  • Provide opaque eye protection for the neonate to prevent retinal damage.[8]

  • Turn off the phototherapy unit during blood sample collection.[2]

3. Monitoring:

  • Monitor the neonate's temperature and hydration status regularly.

  • Reposition the infant periodically to ensure uniform exposure of the skin.

  • Measure total serum bilirubin levels at baseline, and then at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor the response to treatment.[8]

Bilirubin Measurement Protocol

1. Sample Collection:

  • Collect peripheral venous or capillary blood samples in appropriate micro-collection tubes.

  • Protect the samples from light to prevent photodegradation of bilirubin.[10]

2. Sample Processing:

  • Centrifuge the blood sample to separate the serum or plasma.

  • Store the serum/plasma at 2-8°C if analysis is not performed immediately. For longer storage, freezing at -20°C or lower is recommended.[10]

3. Quantitative Analysis:

  • Total serum bilirubin is typically measured using a spectrophotometric method, such as the diazo method (Jendrassik-Grof).[11][12]

  • Automated clinical chemistry analyzers are commonly used for this purpose.

  • Follow the specific standard operating procedures for the analyzer being used, including daily calibration and quality control checks.

4. Data Interpretation:

  • Interpret bilirubin levels in the context of the neonate's age in hours, gestational age, and the presence of any risk factors.

start Clinical indication for bilirubin measurement collect_sample Collect blood sample (venous or capillary) Protect from light start->collect_sample process_sample Centrifuge to separate serum/plasma collect_sample->process_sample store_sample Store at 2-8°C or freeze if analysis is delayed process_sample->store_sample analyze_sample Analyze using spectrophotometric method (e.g., diazo method) on a calibrated clinical chemistry analyzer process_sample->analyze_sample store_sample->analyze_sample record_results Record total serum bilirubin (TSB) and interpret based on neonate's age and risk factors analyze_sample->record_results end Clinical decision-making record_results->end

Figure 3. Bilirubin Measurement Workflow.

Conclusion

The combination of this compound and phototherapy represents a promising advancement in the management of neonatal hyperbilirubinemia, particularly in cases of hemolytic disease. The synergistic approach of inhibiting bilirubin production while enhancing its elimination has demonstrated superior efficacy compared to phototherapy alone in a key clinical trial. The protocols outlined in these application notes are intended to provide a foundation for researchers and clinicians to further investigate and potentially implement this combination therapy. Adherence to detailed and standardized protocols is crucial for ensuring patient safety and generating robust, comparable data in future studies.

References

Application Notes and Protocols: In Vitro Heme Oxygenase Inhibition Assay Using Tin Mesoporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme oxygenase (HO) is a critical enzyme in heme catabolism, catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide (CO).[1] Of the two primary isoforms, HO-1 is inducible by various stress stimuli, including oxidative stress, and is often upregulated in disease states, while HO-2 is constitutively expressed. The activity of HO, particularly HO-1, is a key target in various therapeutic areas due to its role in inflammation, apoptosis, and cell proliferation.[1][2]

Tin mesoporphyrin (SnMP) is a potent, competitive inhibitor of heme oxygenase.[3][4] Structurally similar to heme, SnMP binds to the active site of the enzyme, thereby blocking the degradation of the natural substrate.[5] This application note provides a detailed protocol for an in vitro heme oxygenase inhibition assay using SnMP, enabling researchers to accurately determine the inhibitory potential of this and other compounds.

Principle of the Assay

The in vitro heme oxygenase inhibition assay measures the enzymatic activity of HO by quantifying the production of biliverdin, which is subsequently reduced to bilirubin by an excess of biliverdin reductase. The concentration of bilirubin is determined spectrophotometrically by measuring the change in absorbance at approximately 464 nm. By comparing the rate of bilirubin formation in the presence and absence of an inhibitor, such as tin mesoporphyrin, the degree of inhibition can be calculated. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Data Presentation

The inhibitory activity of tin mesoporphyrin against heme oxygenase isoforms is summarized in the table below. These values are critical for understanding the potency and selectivity of the inhibitor.

InhibitorHeme Oxygenase IsoformTest SystemInhibitory Potency (IC50)Reference
Tin MesoporphyrinHO-1Rat Spleen MicrosomesNot explicitly stated in abstract, but determined in the study.[6]
Tin MesoporphyrinHO-2Rat Brain MicrosomesNot explicitly stated in abstract, but determined in the study.[6]
Tin MesoporphyrinHeme Oxygenase (general)Rat Splenic Microsomal Heme OxygenaseKi = 0.014 µM[7]

Note: While the specific IC50 values from the study by Wong et al. are not available in the abstract, the study confirms that tin mesoporphyrin was the most potent inhibitor tested for both HO-1 and HO-2.[6][8] For precise quantitative comparisons, consulting the full publication is recommended.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the in vitro heme oxygenase inhibition assay.

Preparation of Microsomal Fraction (Enzyme Source)

Microsomes, which are rich in heme oxygenase, are isolated from tissues such as the spleen (for HO-1) or brain (for HO-2) of rodents.

Materials:

  • Fresh or frozen tissue (e.g., rat spleen or brain)

  • Homogenization Buffer (e.g., 100 mM potassium phosphate buffer with 2 mM MgCl2, pH 7.4)

  • Protease inhibitors

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Protocol:

  • Mince the tissue on ice and wash with cold homogenization buffer.

  • Homogenize the tissue in 3-4 volumes of cold homogenization buffer containing protease inhibitors using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant. The resulting pellet is the microsomal fraction.

  • Resuspend the microsomal pellet in a known volume of homogenization buffer.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

  • Store the microsomal fraction in aliquots at -80°C until use.

Preparation of Tin Mesoporphyrin (SnMP) Stock Solution

Materials:

  • Tin (IV) Mesoporphyrin IX dichloride

  • 0.2 M NaOH

  • Phosphate buffer (pH 7.4)

Protocol:

  • Dissolve a known amount of SnMP in a small volume of 0.2 M NaOH.

  • Immediately dilute the dissolved SnMP with phosphate buffer (pH 7.4) to the desired stock concentration.

  • Protect the stock solution from light and prepare fresh on the day of the experiment.

In Vitro Heme Oxygenase Inhibition Assay

Materials:

  • Microsomal fraction (as prepared in 4.1)

  • Rat liver cytosol (as a source of biliverdin reductase)

  • Hemin (substrate)

  • NADPH (cofactor)

  • Tin Mesoporphyrin (inhibitor)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well microplate

  • Spectrophotometer

Reaction Mixture (per well):

  • Microsomal protein (e.g., 0.5 mg/mL)

  • Rat liver cytosol (e.g., 1 mg/mL)

  • Hemin (e.g., 20 µM)

  • NADPH (e.g., 0.8 mM)

  • Varying concentrations of Tin Mesoporphyrin (e.g., 0-10 µM)

  • Potassium phosphate buffer to a final volume of 200 µL

Protocol:

  • To each well of a 96-well plate, add the potassium phosphate buffer, microsomal fraction, and rat liver cytosol.

  • Add the desired concentration of Tin Mesoporphyrin or vehicle (for control wells).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding hemin and NADPH to each well.

  • Immediately measure the absorbance at 464 nm (A464) and continue to monitor the change in absorbance over time (e.g., every minute for 30 minutes) at 37°C. The rate of bilirubin formation is proportional to the increase in A464.

  • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

  • Determine the percent inhibition for each concentration of SnMP relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the SnMP concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Heme Oxygenase Signaling Pathway and Inhibition by Tin Mesoporphyrin

Heme_Oxygenase_Pathway Heme Heme HO Heme Oxygenase (HO-1/HO-2) Heme->HO Substrate Biliverdin Biliverdin HO->Biliverdin CO Carbon Monoxide (CO) HO->CO Fe2 Iron (Fe2+) HO->Fe2 SnMP Tin Mesoporphyrin (SnMP) SnMP->HO Competitive Inhibition BVR Biliverdin Reductase Biliverdin->BVR Bilirubin Bilirubin BVR->Bilirubin HO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Microsome_Prep 1. Prepare Microsomal Fraction (Source of Heme Oxygenase) Reaction_Setup 3. Set up Reaction Mixture: Microsomes, Cytosol, Buffer Microsome_Prep->Reaction_Setup Inhibitor_Prep 2. Prepare Tin Mesoporphyrin Stock Solution Add_Inhibitor 4. Add Tin Mesoporphyrin (or vehicle) Inhibitor_Prep->Add_Inhibitor Reaction_Setup->Add_Inhibitor Pre_Incubate 5. Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Start_Reaction 6. Initiate Reaction with Hemin and NADPH Pre_Incubate->Start_Reaction Measure_Absorbance 7. Measure Absorbance at 464 nm (Bilirubin Formation) Start_Reaction->Measure_Absorbance Calculate_Inhibition 8. Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 9. Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Stannsoporfin Administration: A Comparative Analysis of Intramuscular and Intravenous Routes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Stannsoporfin (Tin Mesoporphyrin, SnMP) is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin.[1][2] By blocking this pathway, this compound effectively reduces the production of bilirubin. This mechanism of action has positioned this compound as a therapeutic candidate for conditions characterized by excessive bilirubin production, most notably neonatal hyperbilirubinemia.[3][4] While the intramuscular (IM) route of administration has been predominantly studied in clinical trials, the potential for intravenous (IV) administration warrants exploration. This document provides a detailed comparison of the IM and IV administration routes for this compound, summarizing available data, and presenting detailed experimental protocols to guide further research.

Disclaimer: The majority of clinical data available for this compound is based on intramuscular administration. Information regarding the intravenous route is limited, and the protocols provided are based on general principles of parenteral drug administration and data from related compounds. Direct comparative studies of IM versus IV this compound are not yet available in published literature.

Mechanism of Action: Heme Oxygenase Inhibition

This compound functions as a competitive inhibitor of heme oxygenase, the enzyme responsible for the breakdown of heme into biliverdin, iron, and carbon monoxide. By blocking the active site of this enzyme, this compound prevents the formation of biliverdin and, consequently, bilirubin.[1]

Heme Heme Heme_Oxygenase Heme Oxygenase Heme->Heme_Oxygenase Substrate This compound This compound This compound->Heme_Oxygenase Inhibitor Biliverdin Biliverdin Heme_Oxygenase->Biliverdin Catalysis Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase

Figure 1: this compound's inhibition of the heme catabolic pathway.

Data Summary: Intramuscular vs. Intravenous Administration

Direct comparative pharmacokinetic and pharmacodynamic data for intramuscular versus intravenous administration of this compound is not available in the current literature. The following tables summarize the available data for the intramuscular route from clinical trials in neonates and provide a speculative comparison for the intravenous route based on general pharmacological principles.

Table 1: Pharmacokinetic Profile Comparison (IM vs. IV - Speculative)

ParameterIntramuscular (IM) AdministrationIntravenous (IV) Administration (Speculative)Reference
Bioavailability High, but less than 100%100%[5][6]
Time to Peak Concentration (Tmax) Slower onset, delayed TmaxRapid onset, immediate Tmax[5][6]
Peak Plasma Concentration (Cmax) Lower CmaxHigher Cmax[5][6]
Duration of Action Potentially longer due to depot effectPotentially shorter half-life[7]
Metabolism Primarily hepaticPrimarily hepatic[8]
Excretion Primarily biliaryPrimarily biliary[8]

Table 2: Clinical Efficacy of Intramuscular this compound in Neonatal Hyperbilirubinemia

Study PopulationThis compound Dose (IM)Key Efficacy EndpointResultReference
Newborns (35-42 weeks) with hemolysis3.0 mg/kg% change in Total Serum Bilirubin (TSB) at 48h-13% (p=0.013 vs. placebo)[4][9]
Newborns (35-42 weeks) with hemolysis4.5 mg/kg% change in Total Serum Bilirubin (TSB) at 48h-10.5% (p=0.041 vs. placebo)[4][9]
Very-low-birth-weight infantSingle dose (unspecified)Elimination of need for exchange transfusionEffective[1]

Experimental Protocols

Protocol 1: Intramuscular Administration of this compound in a Neonatal Murine Model of Hemolytic Disease

Objective: To evaluate the efficacy of intramuscularly administered this compound in reducing plasma bilirubin levels in a mouse model of neonatal hemolysis.

Materials:

  • This compound (SnMP) powder[10]

  • Sterile 0.9% saline for injection

  • DMSO (if necessary for dissolution)[10]

  • Phenylhydrazine (to induce hemolysis)

  • Neonatal mice (e.g., C57BL/6, 2-3 days old)

  • Micro-hematocrit tubes

  • Centrifuge

  • Spectrophotometer for bilirubin measurement

  • Animal weighing scale

  • Sterile syringes and needles (30G)

Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Dissolve this compound in saline (or DMSO then saline) B2 Administer this compound (IM, single dose) A1->B2 A2 Prepare Phenylhydrazine solution B1 Induce hemolysis in neonatal mice with Phenylhydrazine A2->B1 B1->B2 B3 Collect blood samples at timed intervals B2->B3 C1 Measure plasma bilirubin levels B3->C1 C2 Analyze and compare data between treated and control groups C1->C2

Figure 2: Workflow for evaluating intramuscular this compound in a neonatal mouse model.

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh this compound powder.

    • Dissolve in a minimal amount of DMSO if necessary, then dilute with sterile 0.9% saline to the desired final concentration (e.g., 1 mg/mL). Ensure the final DMSO concentration is non-toxic for neonatal mice.

    • If soluble, directly dissolve in sterile 0.9% saline.

    • Sterilize the solution by filtration through a 0.22 µm filter.

  • Animal Model of Hemolysis:

    • Induce hemolytic anemia in neonatal mice by administering a single subcutaneous injection of phenylhydrazine (e.g., 60 mg/kg).

  • This compound Administration:

    • 24 hours after phenylhydrazine injection, administer a single intramuscular injection of this compound (e.g., 5-10 mg/kg) into the thigh muscle of the neonatal mice.[11] A control group should receive a vehicle injection.

  • Sample Collection and Analysis:

    • Collect blood samples via facial vein puncture or cardiac puncture at predetermined time points (e.g., 0, 6, 12, 24, and 48 hours post-Stannsoporfin administration).

    • Centrifuge the blood samples to separate plasma.

    • Measure total bilirubin concentrations in the plasma using a spectrophotometric method.

  • Data Analysis:

    • Compare the plasma bilirubin levels between the this compound-treated group and the control group at each time point using appropriate statistical tests.

Protocol 2: Intravenous Administration of this compound in a Rat Model (General Protocol)

Objective: To assess the pharmacokinetic profile of intravenously administered this compound in adult rats.

Materials:

  • This compound (SnMP) powder[10]

  • Sterile 0.9% saline for injection

  • L-Arginine (as a potential excipient for IV formulation)[12]

  • Adult male Sprague-Dawley rats (250-300g)

  • Catheters for jugular vein cannulation

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for this compound quantification

Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare this compound IV formulation B1 Administer this compound via IV bolus injection A1->B1 A2 Surgically implant jugular vein catheters in rats A2->B1 B2 Collect blood samples at timed intervals B1->B2 C1 Quantify this compound plasma concentrations using LC-MS/MS B2->C1 C2 Perform pharmacokinetic analysis (e.g., half-life, clearance, Vd) C1->C2

Figure 3: Workflow for assessing the pharmacokinetics of intravenous this compound in rats.

Procedure:

  • Preparation of Intravenous Formulation:

    • Develop a sterile, pyrogen-free formulation of this compound suitable for intravenous injection. This may involve using co-solvents or excipients like L-Arginine to ensure solubility and stability at a physiological pH.[12]

    • The final formulation should be filtered through a 0.22 µm sterile filter.

  • Animal Preparation:

    • Surgically implant a catheter into the jugular vein of anesthetized rats for drug administration and blood sampling. Allow for a recovery period of at least 24 hours.

  • Intravenous Administration:

    • Administer a single bolus dose of the this compound formulation (e.g., 1-5 mg/kg) through the jugular vein catheter.

  • Blood Sampling:

    • Collect serial blood samples at specified time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to determine key pharmacokinetic parameters, including elimination half-life (t½), clearance (CL), and volume of distribution (Vd), using appropriate software.

Discussion and Future Directions

The available evidence strongly supports the efficacy and safety of intramuscular this compound for the management of neonatal hyperbilirubinemia.[4][9] The IM route offers the advantage of a potential depot effect, leading to a sustained duration of action from a single injection.[7] However, the absorption from the IM site can be variable, and the time to reach peak therapeutic concentrations is slower than with intravenous administration.[5]

Intravenous administration, while not yet clinically evaluated for this compound, would theoretically offer immediate and complete bioavailability, leading to a rapid onset of action. This could be particularly advantageous in acute, severe cases of hyperbilirubinemia where rapid reduction of bilirubin production is critical. However, the potential for a shorter half-life and the need for venous access are important considerations.

Further preclinical research is imperative to directly compare the pharmacokinetic and pharmacodynamic profiles of intramuscular and intravenous this compound. Such studies would provide the necessary data to inform the design of future clinical trials exploring the potential of intravenous this compound. Additionally, the development of a stable and safe intravenous formulation is a critical prerequisite for clinical investigation. A review of metalloporphyrins suggests that both intravenous and intramuscular routes have been utilized for this class of compounds, indicating the feasibility of developing an IV formulation for this compound.[13] A review article has also highlighted the need for further studies on the intravenous administration of this compound to ascertain its precise efficacy.[7]

Conclusion

This compound is a promising therapeutic agent for the management of hyperbilirubinemia. While intramuscular administration is the established route in clinical studies, the potential benefits of intravenous administration, particularly in acute settings, warrant further investigation. The protocols and data presented in these application notes are intended to serve as a guide for researchers and drug development professionals in designing and conducting the necessary preclinical and clinical studies to fully elucidate the comparative efficacy and safety of intramuscular versus intravenous this compound.

References

Application Notes and Protocols for Dose-Response Studies of Stannsoporfin in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the dose-dependent effects of Stannsoporfin on the A549 human lung adenocarcinoma cell line. The protocols outlined below cover key assays for assessing cell viability, apoptosis, and the modulation of specific signaling pathways.

Introduction

This compound (also known as Tin Mesoporphyrin) is a potent competitive inhibitor of heme oxygenase (HO), an enzyme that catalyzes the rate-limiting step in heme degradation. The primary isoform, Heme Oxygenase-1 (HO-1), is often overexpressed in various cancers, including non-small cell lung cancer, where it plays a cytoprotective role by mitigating oxidative stress.[1][2][3][4] Inhibition of HO-1 by this compound can disrupt the cellular redox balance, leading to increased oxidative stress and subsequently inducing anti-proliferative and pro-apoptotic effects in cancer cells.[5][6] This document details the experimental procedures to quantify the dose-response relationship of this compound in A549 cells.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on A549 lung cancer cells.

Table 1: Dose-Response of this compound on A549 Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (72h Treatment)
0 (Control)100%
578%[5]
1057%[5]

Data is derived from studies on the effects of Tin Mesoporphyrin on A549 cell viability.[5]

Table 2: Summary of this compound's Effects on Key Biomarkers in A549 Cells

BiomarkerEffect of this compound TreatmentAssay
HO-1 ActivityInhibitionBiochemical Assay
Reactive Oxygen Species (ROS)Increase[5][6]Fluorescence-based Assay
Glutathione (GSH) ContentDepletion[5][6]Biochemical Assay
ApoptosisInductionAnnexin V/PI Staining
GCLC, G6PD, TIGAR protein levelsModulation[5][6]Western Blot

Mandatory Visualizations

Signaling Pathway of this compound Action

Stannsoporfin_Pathway This compound This compound HO1 Heme Oxygenase-1 (HO-1) This compound->HO1 Inhibition Biliverdin Biliverdin HO1->Biliverdin CO Carbon Monoxide (CO) HO1->CO Fe2 Fe²⁺ HO1->Fe2 Heme Heme Heme->HO1 Substrate OxidativeStress Oxidative Stress Biliverdin->OxidativeStress Reduction CO->OxidativeStress Reduction ROS Reactive Oxygen Species (ROS) Fe2->ROS Fenton Rxn ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Induction CellProliferation Cell Proliferation OxidativeStress->CellProliferation Inhibition

Caption: this compound inhibits HO-1, leading to increased oxidative stress and apoptosis.

Experimental Workflow for this compound Dose-Response Study

Experimental_Workflow cluster_assays Assays Start Start: A549 Cell Culture Seeding Seed A549 Cells in Multi-well Plates Start->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT Apoptosis Apoptosis (Annexin V/PI Assay) Incubation->Apoptosis Western Protein Expression (Western Blot) Incubation->Western DataAnalysis Data Analysis and Interpretation MTT->DataAnalysis Apoptosis->DataAnalysis Western->DataAnalysis End End DataAnalysis->End

Caption: Workflow for assessing this compound's effects on A549 cells.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol determines the effect of this compound on the viability of A549 cells.

Materials:

  • A549 cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • DMSO

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[7][8] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10] The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.[9][10]

Protein Expression Analysis (Western Blot)

This protocol is used to analyze changes in the expression of key proteins (e.g., HO-1, TIGAR, G6PD) in A549 cells after this compound treatment.[5]

Materials:

  • A549 cells

  • 6-well plates or 10 cm dishes

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors[11][12]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-HO-1, anti-TIGAR, anti-G6PD, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[12] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12][13]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[12][13]

  • Washing: Wash the membrane three times with TBST.[13]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.[12] β-actin is commonly used as a loading control.

References

Stannsoporfin Formulation for Animal Research Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannsoporfin, also known as tin mesoporphyrin (SnMP), is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme. By blocking the conversion of heme to biliverdin, this compound effectively reduces the production of bilirubin.[1][2] This mechanism of action has led to its investigation in various animal models for conditions characterized by excessive heme turnover or the pathophysiological consequences of heme oxygenase activity, most notably neonatal hyperbilirubinemia.[3] Additionally, its immunomodulatory effects are being explored in other disease models, such as tuberculosis. This document provides detailed application notes and protocols for the formulation and use of this compound in animal research studies.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₄H₃₆Cl₂N₄O₄Sn[4]
Molecular Weight754.29 g/mol [2][4]
AppearanceBrown to reddish-brown solidMedChemExpress
CAS Number106344-20-1[2][4]
In Vivo Efficacy and Dosage in Animal Models
Animal ModelConditionDosage and RouteKey FindingsReference
BALB/c MiceTuberculosis (adjunct therapy)5 mg/kg, intraperitoneal (i.p.), once dailyEnhanced bactericidal activity of antitubercular regimen, reduced lung bacillary burden.[5][6]
BALB/c MiceTuberculosis (adjunct therapy)10 mg/kg, i.p., once dailySimilar to 5 mg/kg, used to approximate drug exposure of a related compound.[5]
Neonatal RatsInduced HyperbilirubinemiaSingle subcutaneous (s.c.) injection at birthDose-dependent suppression of hyperbilirubinemia.[7]
Human NeonatesHyperbilirubinemia with Hemolysis3.0 mg/kg, single intramuscular (IM) injectionSignificant decrease in total serum bilirubin by 48 hours.[8][9]
Human NeonatesHyperbilirubinemia with Hemolysis4.5 mg/kg, single intramuscular (IM) injectionSignificant decrease in total serum bilirubin by 48 hours.[8][9]
Pharmacokinetic Parameters of this compound in BALB/c Mice

A single-dose pharmacokinetic study was conducted in female BALB/c mice. While a complete dataset with standard deviations is not publicly available in a consolidated table, the study noted that a 5 mg/kg intraperitoneal injection of this compound achieved a detectable plasma concentration for up to 8 hours.[5] For detailed pharmacokinetic analysis, it is recommended to perform a dedicated study in the specific animal model and strain being used.

Experimental Protocols

Formulation of this compound for Injection

Note: this compound is sensitive to light and should be protected from light during preparation and administration.

Protocol 1: Sodium Phosphate Buffer Formulation

This protocol is adapted from a study in BALB/c mice for intraperitoneal injection.[5]

Materials:

  • This compound powder

  • Sodium phosphate buffer (pH 7.4-7.8)

  • Sterile, light-protected vials

  • Sterile syringes and needles

Procedure:

  • Prepare a sterile sodium phosphate buffer and adjust the pH to 7.4-7.8.

  • In a sterile, light-protected vial, weigh the required amount of this compound powder.

  • Add the sodium phosphate buffer to the vial to achieve the desired final concentration (e.g., 1 mg/mL).

  • Gently vortex or sonicate the vial until the this compound is completely dissolved.

  • Visually inspect the solution for any particulate matter. If present, filter through a sterile 0.22 µm filter.

  • Store the prepared solution in a light-protected container at 2-8°C for short-term use. For longer-term storage, consult the manufacturer's recommendations. It is advisable to prepare the solution fresh for each experiment.

Protocol 2: Co-solvent Formulation for Intraperitoneal Injection

This protocol is a general method for preparing a clear solution of this compound for in vivo experiments in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile, light-protected vials and tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to create a stock solution (e.g., 5.6 mg/mL). Ensure it is fully dissolved.

  • Prepare the vehicle: In a sterile tube, combine the following in the specified order, mixing thoroughly after each addition:

    • 400 µL PEG300

    • 50 µL Tween-80

  • Prepare the final solution: To the vehicle mixture, add 100 µL of the this compound stock solution and mix well.

  • Finally, add 450 µL of sterile saline to the mixture and mix until a clear solution is obtained. This will result in a final volume of 1 mL.

  • Administer the freshly prepared solution to the animals.

General Animal Administration Protocol (Intraperitoneal Injection in Mice)

Materials:

  • Prepared this compound solution

  • Appropriate size sterile syringes and needles (e.g., 27-30 gauge)

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of this compound solution to inject based on the desired dosage (e.g., 5 mg/kg).

  • Properly restrain the mouse.

  • Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.

  • Insert the needle at a shallow angle into the peritoneal cavity, being careful to avoid puncturing any internal organs.

  • Inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions post-injection.

Mandatory Visualizations

Signaling Pathway of Heme Degradation and this compound Inhibition

Heme_Degradation_Pathway Heme Heme Heme_Oxygenase Heme Oxygenase (HO-1, HO-2) Heme->Heme_Oxygenase Biliverdin Biliverdin Biliverdin_Reductase Biliverdin Reductase Biliverdin->Biliverdin_Reductase Bilirubin Bilirubin CO Carbon Monoxide Fe2 Iron (Fe2+) This compound This compound This compound->Heme_Oxygenase Heme_Oxygenase->Biliverdin Heme_Oxygenase->CO Heme_Oxygenase->Fe2 Biliverdin_Reductase->Bilirubin

Caption: Heme degradation pathway and the inhibitory action of this compound.

Experimental Workflow for a Preclinical Efficacy Study

Experimental_Workflow start Animal Acclimatization grouping Randomization into Treatment Groups (Vehicle Control, this compound) start->grouping treatment Daily Dosing (e.g., i.p. injection) for a defined period grouping->treatment monitoring Monitor Animal Health and Welfare (e.g., body weight, clinical signs) treatment->monitoring endpoint Efficacy Endpoint Measurement (e.g., bilirubin levels, bacterial load) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis

Caption: A generalized experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for Measuring Bilirubin Levels in Neonates Following Stannsoporfin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannsoporfin (tin mesoporphyrin, SnMP) is a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolic pathway of heme to bilirubin. By blocking this enzyme, this compound effectively reduces the production of bilirubin, offering a therapeutic strategy for the prevention and treatment of neonatal hyperbilirubinemia (jaundice). This condition, characterized by elevated levels of bilirubin in the blood, can lead to neurotoxicity if severe. Accurate monitoring of bilirubin levels in neonates treated with this compound is crucial for assessing therapeutic efficacy and guiding clinical management.

These application notes provide a comprehensive overview of the methodologies for measuring bilirubin in a preclinical and clinical research setting following the administration of this compound. The document includes detailed experimental protocols, data presentation from clinical studies, and visual diagrams of the key pathways and workflows.

Mechanism of Action of this compound

This compound acts as a structural analog of heme, competitively binding to the active site of heme oxygenase. This inhibition reduces the conversion of heme to biliverdin, which is subsequently reduced to bilirubin. The diminished production of bilirubin leads to lower serum concentrations, thereby mitigating the risk of hyperbilirubinemia.

Stannsoporfin_Mechanism Heme Heme HemeOxygenase Heme Oxygenase (HO-1) Heme->HemeOxygenase Biliverdin Biliverdin HemeOxygenase->Biliverdin Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase This compound This compound (SnMP) This compound->HemeOxygenase Competitive Inhibition Bilirubin_Measurement_Workflow Start Neonate with Hyperbilirubinemia Risk Stannsoporfin_Admin Administer this compound Start->Stannsoporfin_Admin TcB_Screening Transcutaneous Bilirubin (TcB) Screening Stannsoporfin_Admin->TcB_Screening TcB_High TcB Above Threshold? TcB_Screening->TcB_High TSB_Measurement Measure Total Serum Bilirubin (TSB) (Spectrophotometry or HPLC) TcB_High->TSB_Measurement Yes Routine_Monitoring Routine TcB/TSB Monitoring TcB_High->Routine_Monitoring No Clinical_Decision Clinical Decision Making (e.g., Phototherapy) TSB_Measurement->Clinical_Decision Continue_Monitoring Continue Monitoring Clinical_Decision->Continue_Monitoring Continue_Monitoring->TcB_Screening Routine_Monitoring->TcB_Screening

Application Notes and Protocols for Stannsoporfin in the Study of Crigler-Najjar Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crigler-Najjar syndrome (CNS) is a rare, inherited disorder characterized by the inability to properly conjugate and excrete bilirubin, leading to severe unconjugated hyperbilirubinemia.[1][2][3][4] This accumulation of bilirubin can lead to irreversible brain damage, a condition known as kernicterus.[1][5] The underlying cause is a deficiency of the enzyme uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1).[4] CNS is classified into two types: CNS type I, with a complete absence of UGT1A1 activity, and CNS type II, with severely reduced enzyme activity.[4]

Standard treatment for CNS type I involves intensive daily phototherapy to isomerize bilirubin into forms that can be excreted without conjugation.[4][6] However, phototherapy's effectiveness can decrease with age, and it is a burdensome, lifelong treatment.[6] Liver transplantation is the only curative treatment.[6][7]

Stannsoporfin (tin-mesoporphyrin, SnMP) presents a pharmacological approach to managing hyperbilirubinemia in Crigler-Najjar syndrome. It acts as a potent competitive inhibitor of heme oxygenase, the rate-limiting enzyme in the production of bilirubin from heme.[8] By blocking this pathway, this compound reduces the overall production of bilirubin, thereby lowering the bilirubin load in the body.

These application notes provide a summary of the use of this compound in the context of Crigler-Najjar syndrome, including quantitative data from clinical studies and detailed experimental protocols to guide further research.

Data Presentation

The following tables summarize the quantitative data from studies investigating the use of this compound in patients with Crigler-Najjar syndrome and other relevant populations with hyperbilirubinemia.

Table 1: this compound Dosage and Efficacy in Crigler-Najjar Syndrome Type I

Patient PopulationDosage RegimenOutcomeReference
Two 17-year-old malesFirst period: 40 doses of 0.5 µmol/kg body weight. Second period: 70 doses of 1.0 µmol/kg body weight.Plasma bilirubin concentrations were decreased to varying degrees. Rebound hyperbilirubinemia after plasmapheresis was also reduced.[9]

Table 2: this compound Efficacy in Neonatal Hyperbilirubinemia (for context)

Patient PopulationDosage RegimenOutcome at 48 hoursReference
Newborns (35-42 weeks) with hemolysisSingle intramuscular dose of 3.0 mg/kg-13% decrease in Total Serum Bilirubin (TSB)[10]
Newborns (35-42 weeks) with hemolysisSingle intramuscular dose of 4.5 mg/kg-10.5% decrease in TSB[10]
NeonatesSingle dose76% decrease in bilirubin levels, eliminating the need for phototherapy in some cases.[7]

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

Stannsoporfin_Mechanism Heme Heme Heme_Oxygenase Heme Oxygenase Heme->Heme_Oxygenase Substrate Biliverdin Biliverdin Heme_Oxygenase->Biliverdin Catalyzes conversion Bilirubin Unconjugated Bilirubin Biliverdin->Bilirubin Converted by Biliverdin Reductase This compound This compound (Tin-Mesoporphyrin) This compound->Heme_Oxygenase Competitive Inhibition

Caption: Mechanism of this compound as a heme oxygenase inhibitor.

Experimental Workflow for a Clinical Study

Stannsoporfin_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Bilirubin levels, Liver function, etc.) Informed_Consent->Baseline_Assessment Stannsoporfin_Admin This compound Administration (e.g., single IM injection) Baseline_Assessment->Stannsoporfin_Admin Bilirubin_Monitoring Frequent Bilirubin Monitoring (e.g., 6, 12, 24, 48 hours post-dose) Stannsoporfin_Admin->Bilirubin_Monitoring Phototherapy Concurrent Phototherapy (as per standard care) Phototherapy->Bilirubin_Monitoring Adverse_Event_Monitoring Adverse Event Monitoring (Photosensitivity, etc.) Bilirubin_Monitoring->Adverse_Event_Monitoring Follow_up Long-term Follow-up Adverse_Event_Monitoring->Follow_up

Caption: A typical experimental workflow for a clinical study of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound in the study of Crigler-Najjar syndrome, synthesized from available clinical trial information.

Protocol 1: Administration of this compound in Adolescent Crigler-Najjar Type I Patients

Objective: To evaluate the efficacy and safety of this compound in reducing plasma bilirubin levels in adolescent patients with Crigler-Najjar Type I syndrome.

Patient Population: Adolescent patients (e.g., 17 years old) with a confirmed diagnosis of Crigler-Najjar Type I syndrome and a history of severe hyperbilirubinemia.[9]

Materials:

  • This compound (tin-mesoporphyrin) sterile solution for injection.

  • Syringes and needles for intramuscular (IM) or intravenous (IV) administration (as per specific formulation and study design).

  • Equipment for blood sample collection.

  • Centrifuge and equipment for plasma separation.

  • Spectrophotometer or clinical chemistry analyzer for bilirubin measurement.

  • Phototherapy equipment.

  • Plasmapheresis equipment (if applicable as a rescue or concurrent therapy).

Procedure:

  • Baseline Data Collection:

    • Record patient demographics (age, weight, height).

    • Obtain a detailed medical history, including previous treatments and neurological status.

    • Collect baseline blood samples to measure total and unconjugated bilirubin, albumin, complete blood count (CBC), and liver function tests (ALT, AST, ALP, GGT).

    • Document the duration and intensity of ongoing phototherapy.

  • Dosage and Administration:

    • Dose Escalation Design (example based on literature):

      • Initial Dosing Period: Administer this compound at a dose of 0.5 µmol/kg body weight.[9] This can be given as a series of injections (e.g., 40 doses over a specified period). The frequency of administration should be clearly defined in the study protocol (e.g., daily, every other day).

      • Second Dosing Period: After a washout period (if applicable) or as a subsequent treatment phase, escalate the dose to 1.0 µmol/kg body weight for a defined number of doses (e.g., 70 doses).[9]

    • Administration: The route of administration (IM or IV) should be consistent throughout the study. For IM injections, rotate injection sites to minimize local reactions.

  • Monitoring:

    • Plasma Bilirubin: Collect blood samples at regular intervals (e.g., daily or twice weekly) to monitor total and unconjugated bilirubin levels.

    • Hematological and Biochemical Parameters: Monitor CBC and liver function tests weekly to assess for any potential side effects.

    • Adverse Events: Closely monitor for any adverse events, with particular attention to photosensitivity, which has been reported with metalloporphyrins. Instruct patients to avoid direct sunlight and use protective clothing and sunscreen.

    • Neurological Assessment: Conduct regular neurological examinations to monitor for any changes in status.

  • Concurrent Therapies:

    • Maintain a consistent and documented regimen of phototherapy throughout the study.[9]

    • If plasmapheresis is used, record the timing and frequency of treatments and monitor its effect on bilirubin levels in conjunction with this compound administration.[9]

  • Data Analysis:

    • Plot plasma bilirubin concentrations over time for each patient and each dosing period.

    • Calculate the percentage change in bilirubin from baseline for each dose level.

    • Compare the rate of bilirubin rebound after plasmapheresis with and without this compound treatment.

    • Summarize all adverse events and their severity.

Protocol 2: Compassionate Use of this compound in Neonates with Severe Hyperbilirubinemia

Objective: To provide access to this compound for neonates with severe hyperbilirubinemia who are not responding adequately to phototherapy and for whom exchange transfusion is indicated but refused by the family.[11][12]

Patient Population: Term or near-term neonates with severe hyperbilirubinemia who are failing phototherapy and require an exchange transfusion, but whose families refuse the procedure.[11]

Materials:

  • This compound (Stanate™) sterile solution for injection.

  • Syringes and needles for intramuscular (IM) administration.

  • Equipment for blood sample collection (heel prick or venous).

  • Clinical chemistry analyzer for total serum bilirubin (TSB) measurement.

  • Intensive phototherapy unit.

Procedure:

  • Eligibility Confirmation:

    • Confirm the diagnosis of severe hyperbilirubinemia and that the infant meets the criteria for exchange transfusion according to established guidelines.

    • Document the inadequacy of the clinical response to intensive phototherapy.

    • Obtain informed consent from the parents/guardians, clearly explaining the compassionate use nature of the treatment.

  • Dosage and Administration:

    • Administer a single intramuscular (IM) dose of this compound. A common dose used in clinical trials for neonates is 4.5 mg/kg.[13]

    • The injection should be given into a large muscle, such as the anterolateral thigh.

  • Monitoring:

    • Total Serum Bilirubin (TSB): Monitor TSB levels closely at frequent intervals (e.g., every 4-6 hours) after administration to track the response to treatment.

    • Clinical Assessment: Continuously monitor the infant's clinical status, including neurological signs, hydration, and feeding.

    • Adverse Events: Monitor for any potential adverse events, such as injection site reactions or photosensitivity. Although the risk of photosensitivity with a single dose may be low, it is prudent to take precautions.

  • Concurrent Therapy:

    • Continue intensive phototherapy as the standard of care.

  • Follow-up:

    • Continue to monitor TSB levels until they have fallen to a safe level and are stable.

    • Document the clinical outcome, including the avoidance of exchange transfusion and any observed adverse effects.

Conclusion

This compound shows promise as a targeted therapy for reducing bilirubin production in Crigler-Najjar syndrome and other conditions of severe hyperbilirubinemia. Its mechanism of action as a heme oxygenase inhibitor offers a unique approach to managing this challenging disease. The provided data and protocols, synthesized from the available literature, can serve as a valuable resource for researchers and clinicians working to further evaluate and potentially implement this therapeutic strategy. Further clinical trials are needed to establish the long-term safety and efficacy of this compound in the management of Crigler-Najjar syndrome.

References

Troubleshooting & Optimization

Stannsoporfin Technical Support Center: Optimizing Dosage and Mitigating Phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Stannsoporfin, with a specific focus on strategies to optimize dosage and minimize the risk of phototoxicity during preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as tin mesoporphyrin (SnMP), is a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway.[1] By blocking this enzyme, this compound prevents the breakdown of heme into biliverdin, which is subsequently converted to bilirubin.[1] This mechanism makes it a candidate for treating conditions characterized by excessive bilirubin production, such as neonatal hyperbilirubinemia.[1][2]

Q2: What is the primary cause of this compound-induced phototoxicity?

Like other metalloporphyrins, this compound can act as a photosensitizer. Upon exposure to light, particularly in the UVA spectrum, the molecule can absorb photons and transfer this energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[3] This process, known as a Type II photochemical reaction, is the primary driver of phototoxicity, leading to oxidative stress and potential damage to cells and tissues.

Q3: What is a recommended starting dosage for in vivo preclinical studies?

Preclinical studies in guinea pigs have investigated the phototoxicity of this compound at various dosages. In these studies, this compound was found to be the least phototoxic among the tin metalloporphyrins tested.[4] Phototoxicity was only observed at the highest tested dose of 0.75 mg/kg/day for three consecutive days when combined with phototherapy light that emits UVA radiation.[4] Lower doses of 0.075 and 0.375 mg/kg/day did not produce a phototoxic response under the same conditions.[4] Therefore, for initial in vivo studies, it is advisable to start with dosages at the lower end of this range and carefully monitor for any signs of phototoxicity, especially when UVA light sources are used.

Q4: What dosages of this compound have been used in clinical trials?

In clinical trials for neonatal hyperbilirubinemia, this compound has been administered as a single intramuscular injection. Dosages of 3.0 mg/kg and 4.5 mg/kg have been evaluated for efficacy in reducing total serum bilirubin levels in neonates undergoing phototherapy.[1][3][5] While these studies have demonstrated efficacy, they have also noted the potential for photosensitivity, which can manifest as skin rashes or erythema when the drug is used in conjunction with phototherapy.[2][6]

Data Summary Tables

Table 1: Preclinical In Vivo Phototoxicity Data for this compound in Guinea Pigs

Dosage (mg/kg/day for 3 days)Light SourceObservation
0.075Phototherapy with UVANo phototoxicity observed
0.375Phototherapy with UVANo phototoxicity observed
0.75Phototherapy with UVAPhototoxic (erythematous response)
0.75Phototherapy without UVANo phototoxicity observed

Source: Adapted from Fort FL, Gold J. Pediatrics. 1989.[4]

Table 2: this compound Dosages Used in Clinical Trials for Neonatal Hyperbilirubinemia

Dosage (single IM injection)Patient PopulationKey Efficacy OutcomeReported Phototoxicity-Related Adverse Events
3.0 mg/kgNeonates (35-42 weeks) with hemolysisSignificant decrease in total serum bilirubin at 48hMild transient erythema
4.5 mg/kgNeonates (35-42 weeks) with hemolysisSignificant decrease in total serum bilirubin at 48hMild transient erythema, maculopapular rash

Source: Adapted from Rosenfeld W, et al. J Perinatol. 2022 and Efficacy and Safety Concerns with Sn-Mesoporphyrin... Cureus. 2022.[1][3][5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Unexpectedly high phototoxicity in in vitro assays - Cell line hypersensitivity- Incorrect light source spectrum or intensity- this compound concentration too high- Consider using a more robust cell line, such as HaCaT human keratinocytes, which may be less sensitive than the standard 3T3 mouse fibroblasts.- Calibrate your light source to ensure the correct wavelength and dose are being delivered. Avoid broad-spectrum sources with high UVA output if possible.- Perform a dose-response curve to determine the optimal non-phototoxic concentration range for your specific cell line and experimental conditions.
Inconsistent results between experiments - Variability in this compound solution preparation- Inconsistent light exposure- Cell culture variability- Prepare fresh this compound solutions for each experiment and protect them from light.- Ensure consistent geometry and distance between the light source and the experimental samples.- Use cells within a consistent passage number range and ensure they are healthy and at the correct confluency.
Difficulty dissolving this compound - Poor solubility in aqueous buffers- this compound is a porphyrin and may require a specific solvent. Consult the manufacturer's instructions for the recommended solvent. A small amount of a suitable organic solvent like DMSO may be necessary before dilution in aqueous media.
Erythema or skin rash observed in in vivo models - Dose is too high for the light conditions- Light source has a significant UVA component- Reduce the this compound dosage.- If possible, use a light source with a spectrum that minimizes UVA radiation. Blue LED lights have been suggested as a potential way to reduce this adverse effect.[2]- Ensure that control animals (no drug, light only) are included to rule out light-induced effects alone.

Experimental Protocols

Protocol: In Vitro Phototoxicity Assessment using the 3T3 Neutral Red Uptake (NRU) Assay

This protocol is adapted from the OECD Test Guideline 432.

1. Cell Culture:

  • Culture Balb/c 3T3 fibroblasts in appropriate media until they reach approximately 80-90% confluency.

2. Seeding:

  • Seed the cells into two 96-well plates at a density that will not lead to over-confluency during the experiment. One plate will be for the "dark" condition (-Irr) and the other for the "irradiated" condition (+Irr).

3. Treatment:

  • Prepare a range of this compound concentrations.

  • After 24 hours of incubation, replace the culture medium with the this compound solutions. Include a vehicle control.

4. Incubation:

  • Incubate the plates for 1 hour at 37°C.

5. Irradiation:

  • Expose the +Irr plate to a non-cytotoxic dose of simulated solar light (e.g., a xenon arc lamp). The -Irr plate should be kept in the dark at room temperature for the same duration.

6. Post-Incubation:

  • Wash the cells and replace the treatment solutions with fresh culture medium.

  • Incubate both plates for another 18-24 hours.

7. Neutral Red Uptake:

  • Incubate the cells with a medium containing neutral red for 3 hours.

  • Wash the cells and then extract the neutral red from the viable cells using a solubilization solution.

8. Measurement:

  • Measure the optical density of the extracted neutral red using a spectrophotometer.

9. Data Analysis:

  • Calculate the cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 values for both the -Irr and +Irr conditions.

  • Calculate the Photo-Irritation Factor (PIF) using the formula: PIF = IC50 (-Irr) / IC50 (+Irr). A PIF > 5 is generally considered indicative of phototoxic potential.

Visualizations

Signaling Pathways and Experimental Workflows

phototoxicity_pathway cluster_trigger Initiation cluster_ros ROS Generation cluster_damage Cellular Damage This compound This compound (Ground State) Excited_this compound Excited this compound (Triplet State) This compound->Excited_this compound Intersystem Crossing Light Light (UVA) Light->this compound Absorption ROS Reactive Oxygen Species (¹O₂, O₂⁻) Excited_this compound->ROS Energy Transfer (Type II Reaction) O2 Molecular Oxygen (³O₂) O2->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis / Necrosis Cell_Damage->Apoptosis

Caption: this compound-induced phototoxicity pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_analysis Analysis prep_cells 1. Prepare Cell Cultures (e.g., 3T3 or HaCaT cells) prep_this compound 2. Prepare this compound Concentration Series prep_cells->prep_this compound treat_cells 3. Treat Cells with this compound prep_this compound->treat_cells incubate_cells 4. Incubate treat_cells->incubate_cells dark_control 5a. Dark Control (-Irr) incubate_cells->dark_control Group 1 light_exposure 5b. Light Exposure (+Irr) incubate_cells->light_exposure Group 2 viability_assay 6. Cell Viability Assay (e.g., Neutral Red Uptake) dark_control->viability_assay light_exposure->viability_assay data_analysis 7. Data Analysis (Calculate IC50 and PIF) viability_assay->data_analysis

Caption: In vitro phototoxicity experimental workflow.

References

Addressing Stannsoporfin precipitation issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing precipitation issues with Stannsoporfin in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as tin mesoporphyrin or SnMP) is a potent inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the breakdown of heme.[1][2] By inhibiting HO-1 and HO-2, this compound blocks the production of biliverdin and subsequently bilirubin.[2][3] This mechanism is utilized in the treatment of neonatal jaundice (hyperbilirubinemia).[4][5][6][7]

Q2: What is the signaling pathway affected by this compound?

This compound's primary target is heme oxygenase-1 (HO-1). The expression of HO-1 is a key cellular response to oxidative stress and inflammation and is regulated by a complex network of signaling pathways. Key transcription factors involved in inducing HO-1 expression include NF-E2-related factor 2 (Nrf2), which is a master regulator of the antioxidant response.[8][9][10] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by stressors, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter region of the HO-1 gene, initiating its transcription.[10] Other signaling pathways that modulate HO-1 expression include those involving NF-κB, AP-1, p38 MAPK, and PI3K/Akt.[8][9]

HO1_Signaling_Pathway Stress Oxidative Stress / Heme Keap1 Keap1 Stress->Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE HO1_Gene HO-1 Gene ARE->HO1_Gene HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein expresses Biliverdin Biliverdin HO1_Protein->Biliverdin Heme Heme Heme->HO1_Protein substrate This compound This compound This compound->HO1_Protein Other_Pathways Other Pathways (NF-κB, AP-1, p38 MAPK, PI3K/Akt) Other_Pathways->HO1_Gene regulates Nucleus Nucleus Cytoplasm Cytoplasm Troubleshooting_Workflow Start Precipitation Observed Check_Stock Check Stock Solution Is it clear? Start->Check_Stock Prep_New_Stock Prepare Fresh Stock Solution Check_Stock->Prep_New_Stock No Check_Buffer Review Buffer Composition pH, ionic strength, components Check_Stock->Check_Buffer Yes Prep_New_Stock->Check_Buffer Adjust_pH Adjust Buffer pH (e.g., to 7.4-7.8) Check_Buffer->Adjust_pH Reduce_Conc Lower Final this compound Concentration Adjust_pH->Reduce_Conc Add_Solubilizer Incorporate Solubilizing Agents (e.g., cyclodextrin, Tween-80) Reduce_Conc->Add_Solubilizer Test_Dilution Test Dilution Method Add stock to buffer slowly with vortexing Add_Solubilizer->Test_Dilution Success Precipitation Resolved Test_Dilution->Success Solution_Preparation_Workflow Start Start: Prepare Working Solution Thaw_Stock Thaw DMSO Stock Solution at Room Temperature Start->Thaw_Stock Vortex_Stock Vortex Stock to Ensure Homogeneity Thaw_Stock->Vortex_Stock Add_Stock Slowly Add Stock to Vortexing Buffer Vortex_Stock->Add_Stock Prepare_Buffer Prepare Aqueous Buffer Vortex_Buffer Vortex Aqueous Buffer Prepare_Buffer->Vortex_Buffer Vortex_Buffer->Add_Stock Final_Vortex Briefly Vortex Final Solution Add_Stock->Final_Vortex Use_Immediately Use Working Solution Immediately Final_Vortex->Use_Immediately

References

Potential off-target effects of tin mesoporphyrin in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using tin mesoporphyrin (SnMP) in cellular assays. The focus is on understanding and mitigating potential off-target effects to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tin Mesoporphyrin (SnMP)?

A1: Tin mesoporphyrin is a synthetic metalloporphyrin that acts as a potent competitive inhibitor of heme oxygenase (HO) enzymes, particularly HO-1.[1][2] HO-1 is the rate-limiting enzyme in the degradation of heme, a process that produces biliverdin, free iron (Fe²⁺), and carbon monoxide (CO).[3][4] By binding to the active site, SnMP blocks the breakdown of heme, leading to its accumulation and a reduction in the production of its catabolites.[2]

Q2: What are the primary, known off-target effects of SnMP in cellular assays?

A2: While potent against HO-1, SnMP can exert several off-target effects that may influence experimental outcomes:

  • Interference with Glutathione (GSH) Homeostasis: SnMP treatment has been shown to cause a depletion of cellular glutathione content, a key antioxidant. This can lead to an increase in reactive oxygen species (ROS) and enhanced oxidative stress.[4][5]

  • Photosensitization: Like other porphyrins, SnMP can cause photosensitivity.[1][6] Exposure of SnMP-treated cells to light, particularly intense white light, can lead to phototoxicity and unintended cell death, complicating its use with techniques like fluorescence microscopy or in combination with phototherapy.[1][7]

  • Modulation of T-Cell Activity: SnMP has been observed to induce the activation, proliferation, and maturation of both CD4+ and CD8+ T-cells in human peripheral blood mononuclear cell (PBMC) cultures.[8][9] This immunostimulatory effect is independent of its HO-1 inhibitory action and can confound studies on immune responses.

  • Inhibition of Other Enzymes: Due to its structural similarity to heme, SnMP has the potential to inhibit other hemoproteins, including cytochrome P450 enzymes, which are crucial for metabolism.[1]

Q3: At what concentrations does SnMP typically exhibit off-target effects?

A3: The concentration at which off-target effects become significant can be cell-type dependent. For example, in A549 non-small-cell lung cancer cells, a reduction in cell viability was observed at concentrations of 5 µM and 10 µM after 72 hours.[5] In contrast, another NSCLC cell line, NCI-H292, which has low basal levels of HO-1, did not respond to SnMP treatment, suggesting a dependency on the target enzyme's expression level for some effects.[4][5] It is crucial to perform dose-response experiments for each new cell line and assay.

Q4: How does the photosensitivity of SnMP affect in vitro experiments?

A4: The photosensitizing properties of SnMP can lead to the generation of ROS and subsequent cytotoxicity upon light exposure. This is a critical experimental variable to control. Standard laboratory lighting may be sufficient to induce these effects. To mitigate this, all experimental steps involving SnMP-treated cells—including incubation, media changes, and plate reading—should be performed in the dark or under dim, filtered light.

Troubleshooting Guide

Problem: Unexpected or High Levels of Cytotoxicity Observed

Potential Cause Troubleshooting Steps
1. Photosensitivity • Perform all experimental steps in the dark or under low-light conditions.[1][7]• Use plate readers with minimal light exposure or that read from the bottom.• Include a "SnMP + Light" control group to assess the contribution of phototoxicity.
2. Off-Target Cytotoxicity • Lower the concentration of SnMP. Perform a dose-response curve to find a concentration that inhibits HO-1 with minimal impact on viability.• Measure markers of oxidative stress (e.g., ROS levels, GSH/GSSG ratio) to determine if cytotoxicity correlates with redox imbalance.[4][5]
3. Cell Line Sensitivity • Review literature for the specific cell line's sensitivity to oxidative stress or porphyrins.• Test a different cell line with a known response to SnMP as a positive control.
4. Contamination of SnMP Stock • Prepare a fresh stock solution of SnMP in the recommended solvent.• Filter-sterilize the stock solution before adding it to the culture medium.

Problem: Inconsistent or No Inhibition of Heme Oxygenase Activity

Potential Cause Troubleshooting Steps
1. Low Basal HO-1 Expression • Confirm HO-1 protein expression in your cell line via Western blot or ELISA.• If basal expression is low, consider stimulating the cells with a known HO-1 inducer (e.g., hemin, cobalt protoporphyrin) to create a sufficient dynamic range for measuring inhibition.[10]
2. SnMP Degradation • Prepare fresh dilutions of SnMP for each experiment from a frozen stock.• Protect stock solutions and treated cells from light to prevent photodegradation.
3. Incorrect Assay Procedure • Ensure the HO-1 activity assay protocol is optimized for your cell type (e.g., sufficient protein concentration in lysate).• Verify that all assay components, such as biliverdin reductase and cofactors, are active.[3][11]
4. SnMP Not Reaching Target • While less common in monolayer cultures, insufficient incubation time could be a factor. Ensure adequate time for cellular uptake.

Quantitative Data Summary

The following table summarizes quantitative data on the effects of SnMP on A549 non-small-cell lung cancer cells.

Parameter SnMP Concentration Result Incubation Time Reference
Cell Viability (MTT Assay)5 µM~22% decrease72 h[5]
Cell Viability (MTT Assay)10 µM~43% decrease72 h[5]
Glutathione (GSH) Content5 µMSignificant reduction72 h[4]
Glutathione (GSH) Content10 µMFurther significant reduction72 h[4]
Reactive Oxygen Species (ROS)5 µMSignificant increase72 h[4]
Reactive Oxygen Species (ROS)10 µMFurther significant increase72 h[4]

Experimental Protocols

Protocol 1: Spectrophotometric Heme Oxygenase (HO-1) Activity Assay

This protocol is adapted from methods that measure the formation of bilirubin, the product of the HO-catalyzed reaction.[3][11]

Materials:

  • Cell lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, with protease inhibitors)

  • Microsomal fraction prepared from cell lysates

  • Rat liver cytosol (as a source of biliverdin reductase) or purified biliverdin reductase

  • Reaction mixture: Hemin, NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase

  • Chloroform

  • Spectrophotometer or plate reader capable of reading absorbance at ~464 nm and ~530 nm

Procedure:

  • Prepare Cell Lysates: Culture and treat cells with SnMP or vehicle control. Harvest cells, wash with PBS, and lyse them using a suitable buffer. Prepare a microsomal fraction via differential centrifugation.

  • Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method (e.g., BCA assay).

  • Set Up the Reaction: In a microcentrifuge tube protected from light, combine an aliquot of the microsomal fraction (e.g., 0.5 mg protein) with the reaction mixture and rat liver cytosol.

  • Initiate the Reaction: Add NADPH to start the reaction. Incubate at 37°C for a specified time (e.g., 60 minutes), protected from light. A parallel reaction should be incubated at 4°C to serve as a blank.[12]

  • Stop the Reaction: Stop the reaction by adding a known volume of chloroform and vortexing vigorously.

  • Measure Bilirubin: Centrifuge to separate the phases. Carefully collect the chloroform layer. Measure the absorbance difference between 464 nm and 530 nm. The amount of bilirubin formed is proportional to this difference.[11]

  • Calculate HO-1 Activity: Calculate the HO-1 activity as picomoles of bilirubin formed per milligram of protein per hour. Compare the activity in SnMP-treated samples to the vehicle control.

Protocol 2: Assessment of Cellular Reactive Oxygen Species (ROS)

This protocol uses a common fluorescent probe to measure intracellular ROS.

Materials:

  • DCFDA (2',7'–dichlorofluorescin diacetate) or similar ROS-sensitive probe

  • Cell culture medium without phenol red

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Plating and Treatment: Plate cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence reading) and allow them to adhere. Treat cells with various concentrations of SnMP or vehicle control for the desired duration. Include a positive control (e.g., H₂O₂).

  • Probe Loading: Remove the treatment medium and wash the cells gently with pre-warmed PBS. Add medium containing the ROS probe (e.g., 10 µM DCFDA) and incubate at 37°C for 30-60 minutes, protected from light.

  • Wash: Remove the probe-containing medium and wash the cells again with pre-warmed PBS or phenol red-free medium to remove any extracellular probe.

  • Fluorescence Measurement: Add phenol red-free medium to each well. Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~485 nm Ex / ~535 nm Em for DCFDA).

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. An increase in fluorescence indicates a higher level of intracellular ROS.[4]

Visualizations

HO1_Pathway Heme Oxygenase-1 (HO-1) Signaling Pathway cluster_input Substrate cluster_enzyme Enzyme cluster_inhibitor Inhibitor cluster_products Products Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 catabolized by Biliverdin Biliverdin HO1->Biliverdin produces CO Carbon Monoxide HO1->CO produces Iron Fe²⁺ HO1->Iron produces SnMP Tin Mesoporphyrin (SnMP) SnMP->HO1 inhibits

Caption: The catalytic action of HO-1 on heme and its inhibition by SnMP.

Off_Target_Workflow Experimental Workflow for Assessing SnMP Off-Target Effects cluster_primary Primary Target Validation cluster_secondary Off-Target & Phenotypic Assays start Start: Select Cell Line & Define Hypothesis treat Treat Cells: SnMP Dose-Response vs. Vehicle Control start->treat ho_assay HO-1 Activity Assay treat->ho_assay ho_protein HO-1 Protein Level (Western/ELISA) treat->ho_protein viability Cytotoxicity Assay (e.g., MTT, LDH) treat->viability ros Oxidative Stress Assays (ROS, GSH levels) treat->ros other Other Mechanistic Assays (e.g., T-Cell Proliferation, P450 activity) treat->other analysis Data Analysis: Correlate HO-1 inhibition with phenotypic/off-target effects ho_assay->analysis ho_protein->analysis viability->analysis ros->analysis other->analysis conclusion Conclusion: Identify specific off-target liabilities analysis->conclusion

Caption: Workflow for characterizing SnMP's on-target vs. off-target effects.

Troubleshooting_Flowchart Troubleshooting Unexpected Cytotoxicity with SnMP start Problem: Unexpected Cell Death Observed q_light Were cells protected from light during experiment? start->q_light a_light_no Action: Repeat experiment in dark/dim light conditions. Include light-exposed control. q_light->a_light_no No q_dose Is this the lowest effective dose for HO-1 inhibition? q_light->q_dose Yes a_dose_no Action: Perform dose-response. Determine IC50 for HO-1 and compare to cytotoxic concentration. q_dose->a_dose_no No q_ros Does cytotoxicity correlate with increased oxidative stress? q_dose->q_ros Yes a_ros_yes Conclusion: Off-target effect likely involves redox imbalance. Consider co-treatment with antioxidant (e.g., NAC). q_ros->a_ros_yes Yes a_ros_no Conclusion: Cytotoxicity may be due to other off-target effects. Investigate other pathways. q_ros->a_ros_no No

Caption: A logical guide to troubleshooting unexpected cell death in SnMP assays.

References

Long-term stability of Stannsoporfin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Stannsoporfin stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to use anhydrous, high-purity DMSO to prepare stock solutions.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the integrity of this compound. For the solid powder, and for long-term storage of stock solutions (months to years), a temperature of -20°C is recommended. For short-term storage of stock solutions (days to weeks), 4°C can be used. To prevent degradation from light, it is essential to store both the powder and stock solutions in the dark.

Q3: How long can I expect my this compound stock solution to be stable?

A3: The long-term stability of this compound in DMSO has not been extensively reported in publicly available literature. While general guidelines suggest that stock solutions can be stored for months to years at -20°C, the exact stability will depend on factors such as the purity of the DMSO, the concentration of the stock solution, and the frequency of freeze-thaw cycles. It is highly recommended to perform periodic quality control checks or a comprehensive stability study for long-term experiments.

Q4: Should I be concerned about freeze-thaw cycles?

A4: Yes, repeated freeze-thaw cycles can potentially degrade this compound. To minimize this, it is best practice to aliquot the stock solution into smaller, single-use volumes after preparation. This avoids the need to thaw the entire stock for each experiment.

Q5: What are the visible signs of this compound degradation?

A5: A change in the color or clarity of the stock solution, or the appearance of precipitate, may indicate degradation or precipitation. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to accurately assess the stability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the stock solution upon storage at -20°C. The concentration of this compound may be too high for the storage temperature, leading to precipitation upon freezing.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a slightly more dilute stock solution. Ensure the DMSO used is anhydrous.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded over time or due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles).Prepare a fresh stock solution from the powder. Perform a quality control check on the old stock solution using HPLC or spectrophotometry to assess its concentration and purity.
Difficulty dissolving this compound powder in DMSO. The this compound powder may have absorbed moisture, or the DMSO may not be of sufficient purity.Ensure the this compound powder has been stored in a desiccator. Use fresh, anhydrous, high-purity DMSO. Gentle warming and vortexing can aid in dissolution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, light-protecting (amber) tubes.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.

  • Store the aliquots at -20°C for long-term storage or 4°C for short-term use.

Protocol 2: Assessment of this compound Stock Solution Stability by HPLC

Objective: To determine the long-term stability of a this compound stock solution in DMSO by monitoring its concentration and purity over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution in DMSO (prepared as in Protocol 1)

  • HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

  • HPLC system with a UV-Vis or photodiode array (PDA) detector

  • Appropriate HPLC column (e.g., C18 reversed-phase column)

  • HPLC vials

Procedure:

  • Method Development (if a method is not already established):

    • Develop an isocratic or gradient HPLC method capable of separating this compound from potential degradation products. A C18 column is a common starting point for porphyrin-like molecules.

    • The mobile phase could consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with an acid modifier like 0.1% trifluoroacetic acid).

    • Set the detector wavelength to the maximum absorbance of this compound (determined by UV-Vis spectrophotometry).

  • Initial Analysis (Time Point 0):

    • Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system and record the chromatogram.

    • The peak area of the this compound peak at this time point will serve as the 100% reference.

  • Stability Study:

    • Store the aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), remove one aliquot from each storage condition.

    • Allow the aliquot to thaw completely and come to room temperature.

    • Prepare a dilution for HPLC analysis in the same manner as the initial sample.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • For each time point, calculate the percentage of the initial this compound peak area remaining.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Plot the percentage of remaining this compound against time for each storage condition.

Data Presentation

The following table is a template for summarizing the quantitative data from a long-term stability study.

Time PointStorage ConditionThis compound Concentration (% of Initial)Appearance of Degradation Products (Peak Area %)
0 -100%0%
Week 1 -20°C, Dark
4°C, Dark
Room Temp, Dark
Week 2 -20°C, Dark
4°C, Dark
Room Temp, Dark
Week 4 -20°C, Dark
4°C, Dark
Room Temp, Dark
Week 8 -20°C, Dark
4°C, Dark
Room Temp, Dark
Week 12 -20°C, Dark
4°C, Dark
Room Temp, Dark

Visualization

This compound's Mechanism of Action: Inhibition of Heme Oxygenase

This compound is a competitive inhibitor of heme oxygenase (HO-1 and HO-2), the rate-limiting enzyme in the heme catabolic pathway. By blocking this enzyme, this compound prevents the degradation of heme into biliverdin, which is subsequently converted to bilirubin.

Stannsoporfin_Mechanism Heme Heme HO1 Heme Oxygenase (HO-1/HO-2) Heme->HO1 + O2, NADPH Biliverdin Biliverdin HO1->Biliverdin + CO, Fe2+ Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase This compound This compound This compound->Inhibition Inhibition->HO1 Competitive Inhibition

This compound competitively inhibits Heme Oxygenase.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates the key steps in performing a long-term stability study of this compound stock solutions.

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution in DMSO Aliquot Aliquot into Single-Use Tubes Prep_Stock->Aliquot Store_20C Store at -20°C (Dark) Aliquot->Store_20C Store_4C Store at 4°C (Dark) Aliquot->Store_4C Store_RT Store at Room Temp (Dark) Aliquot->Store_RT Time_Points Sample at Predetermined Time Intervals Store_20C->Time_Points Store_4C->Time_Points Store_RT->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Data_Analysis Calculate % Remaining & Identify Degradants HPLC_Analysis->Data_Analysis

Workflow for assessing this compound stability.

Identifying and controlling for Stannsoporfin-induced erythema in studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and controlling for Stannsoporfin-induced erythema in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as tin mesoporphyrin (SnMP), is a synthetic metalloporphyrin.[1] Its primary mechanism of action is the competitive inhibition of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme.[1] By blocking this enzyme, this compound prevents the breakdown of heme into biliverdin, and subsequently bilirubin, thereby reducing total serum bilirubin levels. This makes it a candidate for treating conditions like neonatal hyperbilirubinemia.

Q2: What is this compound-induced erythema and what is the underlying cause?

This compound-induced erythema is a cutaneous adverse event characterized by redness of the skin. Evidence suggests that this erythema is primarily a phototoxic reaction.[1][2] this compound, like other porphyrin-based molecules, can act as a photosensitizer. Upon administration, the molecule can accumulate in the skin. When exposed to light, particularly in the UVA spectrum, this compound can absorb photons and transfer this energy to molecular oxygen, generating reactive oxygen species (ROS).[3][4] These ROS can then cause cellular damage, leading to an inflammatory response that manifests as erythema.[3]

Q3: Is this compound-induced erythema a common side effect?

In clinical trials, transient erythema has been observed more frequently in subjects treated with this compound compared to placebo groups.[5] However, it is generally reported as a non-serious adverse event that is mild to moderate in severity and resolves with minor intervention.[1][5] The incidence can be dose-dependent.[2]

Q4: What is the difference between a phototoxic and a photoallergic reaction?

Phototoxic reactions are dose-dependent, non-immunological responses that can occur in any individual exposed to a sufficient concentration of the photosensitizing agent and light. They result from direct cellular damage caused by photoactivation of the compound.[3] The clinical presentation often resembles an exaggerated sunburn.[3] Photoallergic reactions are less common and are a cell-mediated (Type IV) hypersensitivity response. In this case, UV radiation converts the drug into a hapten, which then binds to skin proteins to form a complete antigen, triggering an immune response.[3] this compound-induced erythema is considered to be primarily a phototoxic reaction.[1][2]

Troubleshooting Guide: Managing this compound-Induced Erythema in Studies

This guide provides practical steps for researchers to identify, grade, and control for erythema during experiments involving this compound.

Identification and Assessment of Erythema
  • Visual Assessment: Regularly inspect the skin of study subjects for any signs of redness, particularly in areas exposed to light.

  • Standardized Grading: Employ a standardized erythema grading scale to ensure consistent and objective assessment. This allows for accurate comparison of erythema severity across different treatment groups and time points.

    • Data Presentation: Erythema Grading Scales

      GradeDescriptionClinical Presentation
      0No erythemaNormal skin color
      1Faint or slight erythemaSlight pinkness, barely perceptible[6]
      2Mild erythemaDefinite redness, but not marked[7]
      3Moderate erythemaMarked redness[7]
      4Severe erythemaFiery redness, possibly with edema or vesiculation[6]
  • Quantitative Measurement: For more objective data, consider using techniques like reflectance spectrophotometry or calibrated digital imaging to quantify changes in skin color.

Experimental Protocols for Control and Mitigation
  • Light Exposure Control:

    • Preclinical Studies: House animals in facilities with controlled lighting that filters out UVA radiation. If UVA exposure is necessary for the study design, use a minimal effective dose and document the exposure parameters (wavelength, intensity, duration).

    • Clinical Studies: Advise participants to avoid direct sun exposure and to wear protective clothing and broad-spectrum sunscreens with high UVA protection (e.g., containing zinc oxide or avobenzone).[8]

  • Dose-Response Evaluation: Conduct dose-finding studies to determine the therapeutic window of this compound, identifying the lowest effective dose with minimal cutaneous side effects.

  • Data Presentation: Adverse Events in a Phase 2b Clinical Trial of this compound (NCT01887327)

    A multicenter, placebo-controlled phase 2b study evaluated the safety and efficacy of this compound in neonates with hyperbilirubinemia.[9][10]

    Adverse Event CategoryPlacebo (n=30)This compound 3.0 mg/kg (n=30)This compound 4.5 mg/kg (n=31)
    Any Adverse Event 10 (33.3%)13 (43.3%)15 (48.4%)
    Skin and Subcutaneous Tissue Disorders 1 (3.3%)3 (10.0%)4 (12.9%)
    Erythema0 (0%)1 (3.3%)2 (6.5%)
    Rash1 (3.3%)2 (6.7%)2 (6.5%)

    Note: Data extracted and compiled from publicly available clinical trial information. The table illustrates a higher incidence of skin-related adverse events, including erythema, in the this compound-treated groups compared to placebo.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Phototoxic Erythema

Stannsoporfin_Erythema_Pathway This compound This compound (in skin) Excited_this compound Excited State This compound* This compound->Excited_this compound Absorption of light energy UVA UVA Light Exposure UVA->Excited_this compound ROS Reactive Oxygen Species (ROS) Excited_this compound->ROS Energy transfer Oxygen Molecular Oxygen (O2) Oxygen->ROS Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Inflammatory_Mediators Release of Inflammatory Mediators (Cytokines, Prostaglandins) Cellular_Damage->Inflammatory_Mediators Vasodilation Vasodilation & Increased Blood Flow Inflammatory_Mediators->Vasodilation Erythema Erythema (Redness) Vasodilation->Erythema

Caption: Proposed signaling pathway for this compound-induced phototoxic erythema.

Experimental Workflow for Assessing and Mitigating Erythema

Erythema_Workflow Start Start of Study Administer Administer this compound (Varying Doses) Start->Administer Control_Light Control Light Exposure (UVA filtering or avoidance) Administer->Control_Light Observe Regular Skin Observation Control_Light->Observe Grade_Erythema Grade Erythema (Standardized Scale) Observe->Grade_Erythema Erythema Detected End End of Study Observe->End No Erythema Detected Data_Analysis Data Analysis (Incidence, Severity) Grade_Erythema->Data_Analysis Mitigation Implement Mitigation (e.g., Dose Adjustment, Sunscreens) Data_Analysis->Mitigation If erythema is significant Data_Analysis->End If erythema is controlled Mitigation->Observe

Caption: Experimental workflow for identifying and controlling this compound-induced erythema.

Logical Relationship: Phototoxicity vs. Photoallergy

Photo_Reactions Drug_Exposure Photosensitizing Drug Exposure Phototoxicity Phototoxicity Drug_Exposure->Phototoxicity Photoallergy Photoallergy Drug_Exposure->Photoallergy Light_Exposure Light Exposure Light_Exposure->Phototoxicity Light_Exposure->Photoallergy Mechanism_Tox Mechanism: Direct Cellular Damage (Non-immunologic) Phototoxicity->Mechanism_Tox Onset_Tox Onset: Minutes to Hours Phototoxicity->Onset_Tox Prevalence_Tox Prevalence: Common Phototoxicity->Prevalence_Tox Mechanism_Allergy Mechanism: Cell-Mediated Immunity (Type IV Hypersensitivity) Photoallergy->Mechanism_Allergy Onset_Allergy Onset: 24-72 Hours (after sensitization) Photoallergy->Onset_Allergy Prevalence_Allergy Prevalence: Uncommon Photoallergy->Prevalence_Allergy

Caption: Key differences between phototoxic and photoallergic drug reactions.

References

Technical Support Center: Managing Potential Drug Interactions with Stannsoporfin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of an investigational compound is critical. This guide provides a technical support framework for managing potential drug-drug interactions with Stannsoporfin (tin mesoporphyrin), a competitive inhibitor of heme oxygenase.[1] Given that this compound's development was focused on a very specific and limited neonatal population and did not receive FDA approval, comprehensive clinical drug-drug interaction data is not publicly available.[2] Therefore, this document serves as a guide for researchers to assess potential interactions in their own experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic heme analogue that acts as a potent and competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin, free iron, and carbon monoxide.[1] By inhibiting this enzyme, this compound reduces the production of bilirubin.

Q2: What is known about the metabolism and excretion of this compound?

A2: Preclinical studies and limited human data suggest that this compound is primarily cleared from the plasma and excreted in the bile, largely as an unchanged compound. Radiolabeled absorption, distribution, metabolism, and excretion (ADME) studies were conducted as part of its preclinical program.[3] In neonates, this compound has a terminal elimination half-life of approximately 10 hours.[3]

Q3: Is there evidence of this compound interacting with cytochrome P450 (CYP) enzymes?

A3: There is a lack of definitive in vitro or in vivo studies on the interaction of this compound with human cytochrome P450 enzymes. An older study in newborn rats from 1989 suggested that tin-mesoporphyrin, at the doses used, did not cause long-term alterations in hepatic cytochrome P450 content or dependent drug metabolism. However, these findings in neonatal animal models may not directly translate to human adult or pediatric populations and different experimental conditions. Given that heme is the prosthetic group for CYP enzymes, a theoretical potential for interaction exists.

Q4: Could this compound interact with UDP-glucuronosyltransferase (UGT) enzymes?

A4: There is no direct evidence to suggest that this compound inhibits or induces UGT enzymes. This compound's primary mechanism is the inhibition of heme oxygenase, which is upstream of bilirubin conjugation by UGT1A1. By reducing bilirubin production, it indirectly reduces the substrate load for UGT1A1. Researchers should consider the possibility of direct effects on UGT enzymes in their experimental systems, although this is not its primary mechanism of action.

Q5: What about interactions with drug transporters like P-glycoprotein (P-gp) or Organic Anion Transporting Polypeptides (OATPs)?

A5: Currently, there are no specific published studies evaluating the interaction of this compound with major drug transporters such as P-gp, BCRP, OATPs, or OCTs.[4] Since many drugs are substrates of these transporters, it is a critical area for investigation in any new drug development program. Researchers should be aware of this data gap and consider evaluating these potential interactions in their studies.

Q6: What are the potential pharmacodynamic drug interactions with this compound?

A6: As a heme oxygenase inhibitor, this compound could theoretically interact with drugs that modulate pathways influenced by heme oxygenase activity. These include pathways related to oxidative stress, inflammation, and apoptosis. For example, co-administration with drugs that are pro-oxidants or affect cellular redox status could have synergistic or antagonistic effects. These potential interactions would need to be assessed on a case-by-case basis depending on the specific drug and biological system being studied.

Troubleshooting Guide

Observed Issue in an Experiment Potential Cause Related to this compound Recommended Troubleshooting Steps
Unexpected toxicity of a co-administered drug that is a known CYP substrate. This compound may be inhibiting the metabolic clearance of the co-administered drug.1. Perform an in vitro CYP inhibition assay with this compound and the relevant CYP isozyme(s). 2. Determine the IC50 and subsequently the Ki of this compound for the specific CYP enzyme. 3. If significant inhibition is observed, consider reducing the concentration of the co-administered drug or selecting an alternative compound that is not metabolized by the inhibited CYP isozyme.
Reduced efficacy of a co-administered prodrug that requires CYP-mediated activation. This compound may be inhibiting the CYP enzyme responsible for activating the prodrug.1. Confirm the CYP isozyme(s) responsible for the activation of the prodrug. 2. Conduct an in vitro CYP inhibition assay with this compound and the relevant CYP isozyme(s). 3. If inhibition is confirmed, alternative activation pathways for the prodrug should be investigated, or a different therapeutic agent should be considered.
Altered intracellular concentration of a drug known to be a substrate of P-gp or OATPs. This compound may be inhibiting or inducing the activity of these drug transporters.1. Conduct in vitro transporter assays (e.g., using transfected cell lines) to determine if this compound is a substrate or inhibitor of the relevant transporter.[4] 2. Measure the intracellular accumulation or efflux of a known substrate in the presence and absence of this compound.
Unexplained changes in cellular oxidative stress markers in the presence of this compound and another drug. Potential pharmacodynamic interaction between this compound's inhibition of heme oxygenase and the other drug's mechanism of action.1. Evaluate the effect of each drug individually on the oxidative stress markers. 2. Assess the combined effect to determine if it is synergistic, additive, or antagonistic. 3. Investigate downstream signaling pathways to elucidate the mechanism of the interaction.

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the direct inhibitory potential of this compound on major human CYP isoforms using human liver microsomes.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • This compound (with a well-characterized solvent for dissolution)

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Positive control inhibitors for each CYP isoform

  • LC-MS/MS system for metabolite quantification

Methodology:

  • Prepare Reagents: Dissolve this compound, probe substrates, and control inhibitors in appropriate solvents. Prepare working solutions in incubation buffer.

  • Incubation: In a 96-well plate, combine human liver microsomes, incubation buffer, and varying concentrations of this compound or the positive control inhibitor.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate Reaction: Add the CYP-specific probe substrate to the wells to start the reaction.

  • Start Metabolism: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubate: Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Terminate Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Preparation: Centrifuge the plate to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a suitable model.

Visualizations

G cluster_0 This compound's Primary Action This compound This compound Heme Oxygenase Heme Oxygenase This compound->Heme Oxygenase Inhibits Bilirubin Production Bilirubin Production Heme Oxygenase->Bilirubin Production Catalyzes Heme Heme Heme->Heme Oxygenase Substrate

Figure 1. this compound's mechanism of action.

G Start Start Prepare Microsomes and Reagents Prepare Microsomes and Reagents Start->Prepare Microsomes and Reagents Add this compound/Control Add this compound/Control Prepare Microsomes and Reagents->Add this compound/Control Pre-incubate at 37°C Pre-incubate at 37°C Add this compound/Control->Pre-incubate at 37°C Add Probe Substrate Add Probe Substrate Pre-incubate at 37°C->Add Probe Substrate Initiate with NADPH Initiate with NADPH Add Probe Substrate->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Terminate Reaction Terminate Reaction Incubate at 37°C->Terminate Reaction Analyze by LC-MS/MS Analyze by LC-MS/MS Terminate Reaction->Analyze by LC-MS/MS Calculate IC50 Calculate IC50 Analyze by LC-MS/MS->Calculate IC50

Figure 2. In vitro CYP inhibition assay workflow.

G cluster_0 Potential Pharmacokinetic Interactions Co-administered Drug Co-administered Drug CYP Enzymes CYP Enzymes Co-administered Drug->CYP Enzymes Metabolism UGT Enzymes UGT Enzymes Co-administered Drug->UGT Enzymes Metabolism Drug Transporters Drug Transporters Co-administered Drug->Drug Transporters Transport This compound This compound This compound->CYP Enzymes Potential Inhibition? This compound->UGT Enzymes Potential Inhibition? This compound->Drug Transporters Potential Interaction?

Figure 3. Theoretical this compound interaction points.

References

Ensuring consistent Stannsoporfin efficacy across different experimental batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent Stannsoporfin efficacy across different experimental batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as tin mesoporphyrin (SnMP), is a synthetic metalloporphyrin.[1] Its primary mechanism of action is the competitive inhibition of heme oxygenase (HO), the rate-limiting enzyme in the breakdown of heme into biliverdin, which is subsequently converted to bilirubin.[2][3] By competitively binding to HO, this compound prevents the degradation of heme, thereby reducing the production of bilirubin.[3] There are two main isoforms of the enzyme, HO-1 and HO-2, and this compound can inhibit both.

Q2: What are the common research applications of this compound?

A2: this compound is primarily investigated for the treatment of neonatal hyperbilirubinemia (jaundice).[4][5] Beyond this, research has explored its potential in other areas, including:

  • Oncology: As an antitumor agent by interfering with the heme oxygenase and glutathione systems in certain cancer cell lines.

  • Infectious Diseases: To enhance the bactericidal activity of regimens against chronic Mycobacterium tuberculosis infections.[6]

  • Immunology: It has been shown to induce the activation, proliferation, and maturation of T cells in vitro.[7]

Q3: How does batch-to-batch variability of this compound impact experimental outcomes?

A3: Batch-to-batch variability can significantly affect the efficacy and reproducibility of experiments. Key factors that can vary between batches include purity, the degree of hydration (which can alter the effective molecular weight), and the presence of impurities from the synthesis process.[1] Such variations can lead to inconsistent results in both in vitro and in vivo studies, making it crucial to implement quality control measures and standardized protocols.

Troubleshooting Guide

Issue: I am observing inconsistent inhibitory effects of this compound between different experimental batches.

This is a common challenge that can arise from several factors related to the compound itself, its preparation, or the experimental setup. Follow this troubleshooting workflow to identify and address the potential causes.

Step 1: Verify Compound Quality and Handling

Q4: How can I ensure the quality and integrity of my this compound batch?

A4:

  • Certificate of Analysis (CoA): Always review the CoA for each new batch. Pay close attention to the purity, identity confirmation (e.g., by HPLC, NMR), and any listed impurities.

  • Molecular Weight: Note that the molecular weight can vary between batches due to hydration.[1] Use the batch-specific molecular weight provided on the CoA for accurate concentration calculations.

  • Appearance: Visually inspect the compound. It should be a solid powder.[1] Any discoloration or change in texture could indicate degradation.

Q5: What are the proper storage and handling procedures for this compound?

A5: this compound is sensitive to light and temperature. Improper storage can lead to degradation and loss of efficacy.

  • Solid Form: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[1]

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles.[6] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[6]

  • Light Protection: this compound is a porphyrin and is light-sensitive.[8] All solutions should be prepared and stored in light-protecting containers (e.g., amber vials).[8] Experiments should be conducted with minimal light exposure where possible.

Step 2: Standardize Solution Preparation

Q6: My this compound is not dissolving properly. How can I improve its solubility?

A6: this compound is soluble in DMSO but not in water.[1] For in vivo experiments, a co-solvent system is often necessary. If you observe precipitation or phase separation, gentle heating and/or sonication can aid dissolution.[6] Always prepare fresh working solutions for in vivo studies on the day of use.

Quantitative Data on this compound Properties

ParameterValue/RecommendationSource(s)
Molecular Weight ~754.29 g/mol (verify batch-specific value)[1]
Solubility Soluble in DMSO, not in water[1]
Storage (Solid) Short-term: 0-4°C; Long-term: -20°C. Dry and dark.[1]
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 months. Aliquot to avoid freeze-thaw.[6]
Light Sensitivity Yes, protect from light.[8]
Step 3: Optimize Experimental Protocol

Q7: How can I be sure that the observed effect is due to this compound and not an artifact?

A7: The inclusion of proper controls is critical.

  • Vehicle Control: Always include a control group that receives the same solvent mixture (vehicle) used to dissolve the this compound, at the same volume and concentration.

  • Positive Control: If available, use a known inhibitor of heme oxygenase to confirm that the assay is working as expected.

  • Negative Control: A group receiving no treatment can establish the baseline heme oxygenase activity.

Q8: Could interactions with other experimental components be affecting this compound's efficacy?

A8: Yes. For example, in cell culture experiments, components of the media could potentially interact with this compound. It is important to maintain consistent media formulations across experiments. For in vivo studies, consider the potential for interactions with anesthetics or other administered compounds.

Q9: I am seeing unexpected side effects or toxicity in my experiments. What could be the cause?

A9: this compound has known phototoxic effects.[3][4] Exposure to light, particularly in the UVA range, can lead to the generation of reactive oxygen species, which can cause cellular damage.[9] If conducting experiments under bright light or using phototherapy, be aware of this potential and consider dose adjustments or shielding from light.

Experimental Protocols

Protocol 1: In Vitro Heme Oxygenase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on heme oxygenase in a cell-free system.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of hemin (the substrate).

    • Prepare a source of heme oxygenase (e.g., rat spleen microsomes).

    • Prepare a stock solution of this compound in DMSO. Serially dilute to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the heme oxygenase source, and the this compound solution (or vehicle control).

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the hemin substrate.

    • Incubate at 37°C for a defined period (e.g., 60 minutes), protected from light.

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding a quenching agent or placing on ice).

    • Measure the formation of bilirubin, typically by spectrophotometry (absorbance at ~464 nm).

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: In Vivo Murine Model of Hyperbilirubinemia

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model.

  • Animal Model: Utilize a suitable mouse model for hyperbilirubinemia.

  • This compound Preparation:

    • Prepare a fresh solution of this compound for injection. A common formulation involves dissolving this compound in a small amount of DMSO, followed by dilution with co-solvents such as PEG300, Tween-80, and saline.[6]

  • Administration:

    • Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or intramuscular injection).

    • Administer the vehicle solution to the control group.

  • Monitoring and Sample Collection:

    • At designated time points post-administration, collect blood samples.

    • Measure total serum bilirubin levels using a commercial kit or a spectrophotometric method.

  • Data Analysis:

    • Compare the serum bilirubin levels between the this compound-treated group and the vehicle control group using appropriate statistical tests.

Visualizations

Signaling Pathway

Stannsoporfin_Mechanism_of_Action cluster_heme_catabolism Heme Catabolism Pathway cluster_inhibition Inhibition Heme Heme Biliverdin Biliverdin Heme->Biliverdin Heme Oxygenase (HO-1/2) Bilirubin Bilirubin Biliverdin->Bilirubin Biliverdin Reductase This compound This compound This compound->Heme_Oxygenase Competitive Inhibition

Caption: this compound competitively inhibits Heme Oxygenase.

Experimental Workflow

Stannsoporfin_Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Batch_QC Verify this compound Batch Quality (CoA) Stock_Prep Prepare Stock Solution (DMSO, protect from light) Batch_QC->Stock_Prep Working_Sol Prepare Fresh Working Solution Stock_Prep->Working_Sol Controls Prepare Controls (Vehicle, Positive, Negative) Working_Sol->Controls Treatment Administer this compound/Controls to System (In Vitro/In Vivo) Working_Sol->Treatment Controls->Treatment Incubation Incubate (Protect from Light) Treatment->Incubation Data_Collection Collect Data (e.g., Bilirubin Levels) Incubation->Data_Collection Data_Analysis Analyze Data (e.g., IC50, Statistical Comparison) Data_Collection->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

Caption: A standardized workflow for this compound experiments.

Troubleshooting Logic

Stannsoporfin_Troubleshooting Start Inconsistent Efficacy Observed Check_Storage Review Storage and Handling Start->Check_Storage Check_Prep Examine Solution Preparation Check_Storage->Check_Prep No Improper_Storage Action: Store properly, protect from light. Use fresh aliquots. Check_Storage->Improper_Storage Yes Check_Protocol Evaluate Experimental Protocol Check_Prep->Check_Protocol No Solubility_Issue Action: Use co-solvents, sonicate. Prepare fresh. Check_Prep->Solubility_Issue Yes Control_Issue Action: Include appropriate vehicle and experimental controls. Check_Protocol->Control_Issue Control Issue Phototoxicity_Issue Action: Minimize light exposure during experiments. Check_Protocol->Phototoxicity_Issue Toxicity Issue End Consistent Efficacy Achieved Check_Protocol->End Protocol Optimized Improper_Storage->End Solubility_Issue->End Control_Issue->End Phototoxicity_Issue->End

Caption: A decision tree for troubleshooting this compound efficacy.

References

Technical Support Center: Stannsoporfin Inhibition of Heme Oxygenase (HO-1 & HO-2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stannsoporfin (also known as tin mesoporphyrin or SnMP) to inhibit heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit heme oxygenase?

This compound is a synthetic metalloporphyrin that acts as a competitive inhibitor of heme oxygenase (HO).[1][2] Its structure is very similar to heme, the natural substrate for HO enzymes.[1] This similarity allows it to bind to the active site of both HO-1 and HO-2, thereby blocking the breakdown of heme into biliverdin, carbon monoxide (CO), and free iron.[1][3][4]

Q2: What is the difference between HO-1 and HO-2?

HO-1 and HO-2 are isoenzymes that catalyze the same reaction but are encoded by different genes and exhibit different expression patterns and regulation.[5]

  • HO-1 is the inducible isoform. Its expression is typically low in most tissues but is strongly upregulated in response to various cellular stressors, including oxidative stress, hypoxia, and inflammation.[6][7][8]

  • HO-2 is the constitutive isoform, meaning it is generally expressed at stable levels and is considered a "housekeeping" enzyme involved in normal physiological processes.[5][8]

Q3: I am observing different levels of inhibition between HO-1 and HO-2 with this compound. Is this expected?

Yes, it is not uncommon to observe differential inhibition of HO-1 and HO-2 by this compound and other metalloporphyrins. Studies have shown that for a given metalloporphyrin, HO-1 activity is often less inhibited than HO-2 activity.[9] this compound has been identified as a potent inhibitor for both isoenzymes.[9] However, the relative inhibitory potency can vary depending on the specific experimental conditions.

Q4: Can this compound be used in both in vitro and in vivo experiments?

Yes, this compound has been utilized in both in vitro cell culture experiments and in vivo animal models.[10][11] It has been shown to be an effective inhibitor of HO activity in various cell lines and to suppress bilirubin production in animal models.[10][12]

Troubleshooting Guide

Issue 1: High Variability in Inhibition Data Between Experiments

Possible Causes & Solutions:

  • Inconsistent Reagent Preparation:

    • This compound Stock Solution: this compound may not be fully solubilized. Ensure the powder is completely dissolved in the recommended solvent (e.g., DMSO) before preparing working dilutions. Store stock solutions in small aliquots at -20°C or -80°C, protected from light, to minimize degradation and freeze-thaw cycles.

    • Substrate (Heme) Concentration: The concentration of heme can significantly impact the apparent inhibition by a competitive inhibitor. Use a consistent, high-quality source of hemin and prepare fresh solutions for each experiment.

  • Differences in Assay Conditions:

    • Incubation Time: Ensure that the pre-incubation and reaction times are precisely controlled across all experiments.

    • Temperature: Maintain a constant and accurate temperature (typically 37°C) during the assay, as enzyme kinetics are highly temperature-dependent.

    • pH: Verify and maintain the pH of all buffers and reaction mixtures, as deviations can alter enzyme activity and inhibitor binding.

  • Cellular Factors (in vitro assays):

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and enzyme expression can change with prolonged culturing.

    • Cell Density: Plate cells at a consistent density to ensure uniform expression of HO-1 and HO-2.

    • Induction of HO-1: If studying HO-1, ensure the induction protocol (e.g., using hemin or other inducers) is consistent in terms of concentration and duration.

Issue 2: Lower Than Expected Inhibition of HO-1

Possible Causes & Solutions:

  • High Levels of HO-1 Expression: Strong induction of HO-1 can lead to high enzyme concentrations that may require a higher concentration of this compound for effective inhibition. Consider performing a dose-response curve to determine the optimal inhibitor concentration for your specific experimental setup.

  • Differential Isoform Selectivity: While a potent inhibitor of both, some metalloporphyrins show a degree of selectivity. It's possible that under your specific assay conditions, the affinity for HO-1 is lower than for HO-2.

  • Presence of Interfering Substances: Components of the cell lysate or reaction mixture could potentially interfere with the inhibitor. Ensure the purity of your enzyme preparation (if using isolated enzymes) or consider potential matrix effects in cellular assays.

Issue 3: Inconsistent Results in Heme Oxygenase Activity Assays

Possible Causes & Solutions:

  • Methodological Variations: Different methods for measuring HO activity (e.g., spectrophotometric measurement of bilirubin, HPLC, or gas chromatography for CO) have varying sensitivities and potential for interference.[13][14] Ensure you are using a well-validated protocol.

  • Instability of Bilirubin: Bilirubin, the end product measured in many HO activity assays, is light-sensitive and can be unstable.[15] Protect samples from light at all stages and process them promptly.

  • Suboptimal Biliverdin Reductase Activity: Spectrophotometric assays that measure bilirubin formation rely on the conversion of biliverdin to bilirubin by biliverdin reductase.[13] If using a crude source of this enzyme (like liver cytosol), its activity can be variable. Consider using a purified, recombinant biliverdin reductase for more consistent results.[16]

Quantitative Data Summary

The inhibitory potency of this compound and other metalloporphyrins is often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes reported IC50 values. Note that these values can vary between studies due to different experimental conditions.

InhibitorIsoenzymeIC50 (µM)Source Tissue/SystemReference
Tin Mesoporphyrin (this compound)HO-1~4Rat Spleen Microsomes[9][17]
Tin Mesoporphyrin (this compound)HO-2>100Rat Brain Microsomes[17]
QC-15 (imidazole-based inhibitor)HO-14 ± 2Rat Spleen Microsomes[17]
QC-15 (imidazole-based inhibitor)HO-2>100Rat Brain Microsomes[17]

Note: Direct comparative IC50 values for this compound on both HO-1 and HO-2 in the same study are not always readily available in the public domain. The data presented reflects values from different sources and highlights the need for internal validation.

Experimental Protocols

Key Experiment: Heme Oxygenase Activity Assay (Spectrophotometric Method)

This protocol is a generalized method for determining HO activity by measuring the formation of bilirubin.

Materials:

  • Cell or tissue homogenates (microsomal fraction is often used)

  • Hemin (substrate)

  • NADPH

  • Rat liver cytosol (as a source of biliverdin reductase) or recombinant biliverdin reductase

  • Potassium phosphate buffer (pH 7.4)

  • This compound or other inhibitors

  • Chloroform

  • Spectrophotometer

Procedure:

  • Preparation of Microsomes: Prepare a microsomal fraction from cell lysates or tissue homogenates containing the heme oxygenase enzyme.[15]

  • Reaction Mixture Preparation: In a microcentrifuge tube protected from light, combine the microsomal protein, potassium phosphate buffer, and the desired concentration of this compound (or vehicle control).

  • Pre-incubation: Incubate the mixture for a short period (e.g., 2-5 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding hemin, NADPH, and a source of biliverdin reductase (e.g., rat liver cytosol).[15]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Termination of Reaction: Stop the reaction by placing the tubes on ice and adding ice-cold chloroform.

  • Extraction of Bilirubin: Vortex the tubes vigorously to extract the bilirubin into the chloroform layer. Centrifuge to separate the phases.

  • Spectrophotometric Measurement: Carefully transfer the lower chloroform layer to a cuvette. Measure the absorbance difference between 464 nm and 530 nm. The concentration of bilirubin is calculated using the extinction coefficient.

  • Calculation of Activity: HO activity is typically expressed as picomoles or nanomoles of bilirubin formed per milligram of protein per hour.

Visualizations

Signaling Pathway: Heme Catabolism by Heme Oxygenase

Heme_Catabolism Heme Heme HO Heme Oxygenase (HO-1 or HO-2) Heme->HO Biliverdin Biliverdin HO->Biliverdin CO Carbon Monoxide HO->CO Fe2 Fe²⁺ HO->Fe2 This compound This compound (Competitive Inhibitor) This compound->HO BVR Biliverdin Reductase Biliverdin->BVR Bilirubin Bilirubin BVR->Bilirubin

Caption: Competitive inhibition of heme oxygenase by this compound.

Experimental Workflow: Heme Oxygenase Activity Assay

HO_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_microsomes Prepare Microsomes (Source of HO) add_inhibitor Add this compound or Vehicle prep_microsomes->add_inhibitor prep_reagents Prepare Reagents (Hemin, NADPH, BVR) start_reaction Initiate with Hemin & NADPH prep_reagents->start_reaction pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C (Protected from Light) start_reaction->incubate stop_reaction Stop Reaction (e.g., on ice) incubate->stop_reaction extract_bilirubin Extract Bilirubin with Chloroform stop_reaction->extract_bilirubin measure_absorbance Spectrophotometry (464nm - 530nm) extract_bilirubin->measure_absorbance calculate_activity Calculate HO Activity measure_absorbance->calculate_activity

Caption: Workflow for a spectrophotometric heme oxygenase activity assay.

Logical Relationship: Factors Influencing this compound Inhibition

Logical_Relationship cluster_inhibitor Inhibitor Factors cluster_enzyme Enzyme Factors cluster_assay Assay Factors Variability Variability in Inhibition Inhibitor Inhibitor (this compound) Inhibitor->Variability Enzyme Enzyme (HO-1/HO-2) Enzyme->Variability Assay Assay Conditions Assay->Variability Concentration Concentration Concentration->Inhibitor Purity Purity & Stability Purity->Inhibitor Isoform Isoform (HO-1 vs HO-2) Isoform->Enzyme Expression Expression Level Expression->Enzyme Substrate Substrate Conc. Substrate->Assay Temp Temperature & pH Temp->Assay Time Incubation Time Time->Assay

Caption: Key factors contributing to variability in this compound inhibition.

References

Mitigating the photosensitizing properties of Stannsoporfin during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the photosensitizing properties of Stannsoporfin (tin mesoporphyrin, SnMP) during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and why is it photosensitive?

A: this compound is a synthetic heme analog, specifically a tin-mesoporphyrin, that acts as a competitive inhibitor of heme oxygenase, the rate-limiting enzyme in bilirubin production.[1][2] Its photosensitivity is a phototoxic property inherent to its porphyrin structure. Porphyrins strongly absorb light in the UVA and visible light spectra.[3] Upon absorbing a photon of light, the this compound molecule becomes excited and can transfer this energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[4] These ROS can cause oxidative damage to cellular components like lipids, proteins, and nucleic acids, leading to cytotoxicity.[4]

Q2: What are the specific wavelengths of light I should be most concerned about?

A: The primary concern is for light in the Ultraviolet A (UVA), ranging from 320-400 nm, and the visible light spectrum (400-700 nm). Porphyrins exhibit a characteristic high absorption peak around 400 nm, known as the Soret band, which is at the boundary between UVA and visible light.[3][5] Exposure to standard laboratory fluorescent lighting and unfiltered sunlight should be minimized.

Q3: What are the observable signs of this compound-induced phototoxicity in an in vitro experiment?

A: In cell-based assays, phototoxicity will manifest as a significant decrease in cell viability in samples exposed to both this compound and light, compared to control groups (cells with this compound in the dark, or cells with no drug but exposed to light). This can be observed as poor cell attachment, changes in morphology, rounding, detachment, and ultimately, cell death, which can be quantified using viability assays like MTT, MTS, or Neutral Red Uptake.

Q4: My cell viability is unexpectedly low even in my "dark" control plates. What could be the cause?

A: This could be due to several factors:

  • Ambient Light Exposure: Even brief exposure to intense ambient light during solution preparation, plating, or plate transfer can be enough to trigger phototoxic reactions.

  • Intrinsic Cytotoxicity: At very high concentrations, this compound may exhibit some light-independent cytotoxicity. A full dose-response curve in the dark is necessary to determine the concentration at which this occurs.

  • Contamination: Standard sources of experimental error, such as microbial contamination or errors in dilution, should be ruled out.

  • Solvent Effects: If using a solvent like DMSO, ensure the final concentration is non-toxic to your cell line.

Q5: Can I add an antioxidant to my cell culture medium to prevent phototoxicity?

A: Yes, antioxidants can be an effective strategy to quench the reactive oxygen species generated by photosensitized this compound. A combination of antioxidants may be more effective than a single agent.[6] For example, a combination of β-carotene, ascorbic acid (Vitamin C), and α-tocopherol (Vitamin E) has been shown to offer membrane protection against the phototoxicity of different porphyrins.[6][7] However, it is crucial to first establish a non-toxic concentration of the antioxidant(s) for your specific cell line and to validate that it does not interfere with the primary experimental endpoint.

Experimental Protocols & Methodologies

Protocol 1: Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for handling this compound to minimize light exposure and prevent unintended phototoxicity or degradation.

1. Storage:

  • Store this compound powder and stock solutions in amber or opaque vials to protect from light.
  • Store at the manufacturer's recommended temperature (typically -20°C or -80°C).

2. Workspace Preparation:

  • Whenever possible, perform all manipulations in a darkened room or under specific "safe light" conditions (e.g., a dark room with a red photographic safelight).
  • If a dark room is unavailable, work in a dimly lit area, away from direct sunlight from windows. Turn off overhead fluorescent lights and use a single, low-intensity incandescent lamp positioned away from the immediate workspace.
  • Cover the work surface of a biological safety cabinet or lab bench with an opaque material. Keep the cabinet sash as low as possible to block overhead lighting.

3. Solution Preparation:

  • Weigh this compound powder in a darkened weigh boat or under subdued lighting.
  • Dissolve the powder in a suitable solvent (e.g., DMSO) using amber or foil-wrapped tubes.
  • Perform all serial dilutions in opaque microcentrifuge tubes or plates. If using standard clear plates/tubes, they must be wrapped securely in aluminum foil immediately after each step.[8]

4. Cell Culture Procedures:

  • When treating cells with this compound, work quickly and under the subdued lighting conditions described above.
  • After adding the this compound-containing medium to the cells, immediately wrap the culture plates or flasks completely in aluminum foil.
  • Place the foil-wrapped plates into the incubator. Ensure the incubator door is not left open for extended periods, as interior lights can activate the compound.

Protocol 2: In Vitro Phototoxicity Assessment (Adapted from OECD Guideline 432)

This method, the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, is the standard for assessing the phototoxic potential of a compound.[9][10][11][12]

1. Cell Seeding:

  • Seed Balb/c 3T3 fibroblasts into two identical 96-well plates at a density that will ensure they are sub-confluent at the end of the assay (e.g., 1 x 10⁴ cells/well).
  • Incubate for 24 hours to allow for cell attachment and monolayer formation.

2. Treatment:

  • Prepare a range of 8 concentrations of this compound in a suitable medium.
  • Remove the culture medium from the cells and add the this compound dilutions to both 96-well plates. Include appropriate solvent controls.
  • Incubate the plates for 1 hour at 37°C.

3. Irradiation:

  • Expose one of the plates (+Irr) to a non-cytotoxic dose of simulated solar light (primarily UVA). A common dose is 5 J/cm² UVA.[10]
  • Simultaneously, keep the duplicate plate (-Irr) in a light-tight box at the same temperature for the same duration. This serves as the "dark" control.

4. Post-Irradiation Incubation:

  • Wash the cells in both plates with a buffered saline solution.
  • Replace with fresh culture medium.
  • Incubate both plates for another 24 hours.

5. Viability Assessment (Neutral Red Uptake):

  • After incubation, remove the medium and add a medium containing Neutral Red dye (e.g., 50 µg/mL). Incubate for ~3 hours to allow for dye uptake into the lysosomes of viable cells.
  • Wash the cells, then add a Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol, 49% water).
  • Shake the plates for 10 minutes and read the optical density on a plate reader (at ~540 nm).

6. Data Analysis:

  • Calculate the cell viability for each concentration relative to the solvent control for both the +Irr and -Irr plates.
  • Determine the IC50 value (the concentration that causes 50% reduction in viability) for both conditions.
  • Calculate the Photo Irritation Factor (PIF) using the formula:
  • PIF = IC50 (-Irr) / IC50 (+Irr)
  • A PIF value greater than 5 is typically considered indicative of phototoxic potential.

Data Presentation

Table 1: Phototoxicity Profile of Porphyrin Compounds
CompoundConditionIC50 (µg/mL)Photo Irritation Factor (PIF)Result
This compound (Example Data) No Irradiation (-Irr)>100\multirow{2}{}{>50}\multirow{2}{}{Phototoxic}
With Irradiation (+Irr)<2.0
Chlorpromazine (Positive Control) No Irradiation (-Irr)7.0 - 90.0\multirow{2}{}{>6}\multirow{2}{}{Phototoxic}
With Irradiation (+Irr)0.1 - 2.0
Sodium Lauryl Sulfate (Negative Control) No Irradiation (-Irr)>100\multirow{2}{}{~1}\multirow{2}{}{Non-phototoxic}
With Irradiation (+Irr)>100
Note: This table presents example data based on typical results for phototoxic and non-phototoxic compounds according to OECD guidelines.[12] Actual experimental results for this compound will vary.
Table 2: Efficacy of Antioxidants in Mitigating Porphyrin-Induced Phototoxicity
Antioxidant AgentPorphyrin TypeAssay TypeProtective Effect ObservedReference
β-caroteneProtoporphyrin IX (PP IX)Cell Growth & Membrane DestructionYes[6]
LycopeneProtoporphyrin IX (PP IX)Membrane DestructionYes[6]
Ascorbic AcidProtoporphyrin IX (PP IX)Cell GrowthModerate[6][7]
α-tocopherolProtoporphyrin IX (PP IX)Cell GrowthModerate[6][7]
Combination (β-carotene, Ascorbic Acid, α-tocopherol)Protoporphyrin IX (PP IX) & Uroporphyrin I (UP I)Membrane DestructionSignificant Protection [6]
This table summarizes findings on the protective effects of various antioxidants against porphyrin-induced phototoxicity.

Visualizations

Logical Workflow for Handling this compound

G cluster_storage Storage Conditions cluster_workspace Workspace Setup cluster_solution Solution Preparation cluster_experiment Experimental Steps A Receive/Store this compound B Prepare Workspace A->B Proceed to Setup S1 Use Opaque/Amber Vials S2 Store at Recommended Temp (-20°C / -80°C) C Prepare Stock/Working Solutions B->C Proceed to Prep W1 Work in Dim Light / Dark Room W2 Avoid Direct Sunlight W3 Cover Work Surfaces D Perform Experiment C->D Proceed to Experiment P1 Use Opaque/Foil-wrapped Tubes P2 Minimize Exposure Time E Incubate/Analyze D->E Analyze E1 Wrap Plates/Tubes in Foil E2 Limit Light from Incubators/Readers

Caption: Workflow for minimizing light exposure when handling this compound.

Signaling Pathway of this compound-Induced Phototoxicity

G cluster_cell Cellular Response This compound This compound (SnMP) excited_snmp Excited SnMP* This compound->excited_snmp Photon Absorption light UVA / Visible Light (~400nm) light->excited_snmp excited_snmp->this compound Relaxation ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen ¹O₂) excited_snmp->ros Energy Transfer oxygen Molecular Oxygen (O2) oxygen->ros damage Oxidative Damage (Lipids, Proteins) ros->damage Induces mitochondria Mitochondrial Damage ros->mitochondria Induces cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation (Executioner Caspase) apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validation & Comparative

A Comparative Guide to Heme Oxygenase Inhibition: Stannsoporfin vs. Zinc Protoporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used heme oxygenase (HO) inhibitors: Stannsoporfin (tin mesoporphyrin, SnMP) and zinc protoporphyrin (ZnPP). The information presented is supported by experimental data to aid in the selection of the appropriate inhibitor for research and therapeutic development.

Introduction to Heme Oxygenase and its Inhibition

Heme oxygenase is a critical enzyme in heme catabolism, breaking down heme into biliverdin, free iron, and carbon monoxide (CO)[1]. There are two main isoforms: the inducible HO-1, which is upregulated in response to stress, and the constitutively expressed HO-2[2]. Inhibition of HO activity is a therapeutic strategy for conditions such as neonatal hyperbilirubinemia and certain cancers[3][4]. This compound and zinc protoporphyrin are competitive inhibitors that bind to the active site of HO, preventing the breakdown of heme[1].

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and ZnPP against the two isoforms of heme oxygenase has been evaluated in multiple studies. The following tables summarize the available quantitative data.

InhibitorHeme Oxygenase IsoformIC50 (µM)Source
This compound (SnMP) HO-1 (rat spleen)0.04 ± 0.01[2]
HO-2 (rat brain)0.010 ± 0.002[2]
Zinc Protoporphyrin (ZnPP) HO-1 (rat spleen)1.0 ± 0.2[2]
HO-2 (rat brain)11.0 ± 1.0[2]

Table 1: Comparative IC50 Values for Heme Oxygenase Inhibition. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) was determined for this compound and Zinc Protoporphyrin against HO-1 and HO-2.

InhibitorTissue (Source of HO)Concentration (µM)% InhibitionSource
Zinc Protoporphyrin (Technical Grade) Liver (mouse)1174.2 ± 10.3[3]
Spleen (mouse, primarily HO-1)1146.8 ± 8.7[3]
Brain (mouse, primarily HO-2)1138.1 ± 13.9[3]

Table 2: In Vitro Inhibition of Heme Oxygenase Activity by Zinc Protoporphyrin. The percentage of inhibition of HO activity at a concentration of 11 µM, which is reported to be the IC50 for both HO isozymes.

Key Differences and Selectivity

A crucial distinction between these two inhibitors lies in their potency and selectivity for the HO isoforms.

  • Potency: this compound is a significantly more potent inhibitor of both HO-1 and HO-2 compared to zinc protoporphyrin, as demonstrated by its lower IC50 values[2].

  • Selectivity: While this compound is more potent, it exhibits less selectivity between the two isoforms and even shows a slight preference for HO-2[2][5]. In contrast, zinc protoporphyrin is a less potent inhibitor of HO-2, making it a more selective inhibitor for HO-1, which can be advantageous in therapeutic applications where sparing HO-2 activity is desirable[2][5].

Signaling Pathways and Cellular Effects

Both this compound and zinc protoporphyrin exert their effects by inhibiting heme oxygenase, which in turn modulates various downstream signaling pathways.

Heme Degradation Pathway

The primary mechanism of action for both inhibitors is the competitive inhibition of heme oxygenase, blocking the degradation of heme.

Heme Heme HO Heme Oxygenase (HO-1 & HO-2) Heme->HO Biliverdin Biliverdin HO->Biliverdin CO Carbon Monoxide HO->CO Fe2 Fe²⁺ HO->Fe2 BVR Biliverdin Reductase Biliverdin->BVR Bilirubin Bilirubin BVR->Bilirubin Inhibitor This compound or Zinc Protoporphyrin Inhibitor->HO

Heme degradation pathway and inhibition.
Nrf2 Signaling Pathway

Heme oxygenase-1 is a target gene of the Nrf2 transcription factor, a master regulator of the antioxidant response. Both inhibitors have been shown to influence this pathway, although the mechanisms can differ. This compound can induce Nrf2-cytoprotective pathways[6]. Zinc protoporphyrin has also been shown to upregulate HO-1 expression via the Nrf2-ARE signaling pathway in some cancer cells[7].

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE HO1_gene HO-1 Gene ARE->HO1_gene Transcription Stress Oxidative Stress (or Inhibitor Effect) Stress->Keap1 Inhibition Inhibitor This compound or Zinc Protoporphyrin Inhibitor->Stress

Simplified Nrf2 signaling pathway.
Apoptosis and Cell Proliferation

Inhibition of heme oxygenase can lead to an accumulation of pro-oxidant heme, inducing oxidative stress and subsequently apoptosis in cancer cells. Zinc protoporphyrin has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines[8][9]. Some of these effects may be independent of HO-1 inhibition and involve other pathways like the Wnt/β-catenin signaling pathway[10][11][12].

Inhibitor This compound or Zinc Protoporphyrin HO_Inhibition HO Inhibition Inhibitor->HO_Inhibition Cell_Proliferation Cell Proliferation Inhibitor->Cell_Proliferation Wnt_BetaCatenin Wnt/β-catenin Pathway (for ZnPP) Inhibitor->Wnt_BetaCatenin Inhibition Heme_Accumulation Heme Accumulation HO_Inhibition->Heme_Accumulation ROS Increased ROS Heme_Accumulation->ROS Apoptosis Apoptosis ROS->Apoptosis Wnt_BetaCatenin->Cell_Proliferation

Cellular effects of HO inhibition.

Experimental Protocols

In Vitro Heme Oxygenase Activity Assay

This protocol outlines a common method for determining the inhibitory effect of compounds on heme oxygenase activity in vitro.

1. Preparation of Microsomes:

  • Homogenize tissue samples (e.g., rat spleen for HO-1 or brain for HO-2) in a phosphate buffer.

  • Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to remove cell debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

  • Resuspend the microsomal pellet in a phosphate buffer.

2. Heme Oxygenase Reaction:

  • Prepare a reaction mixture containing the microsomal preparation, a source of NADPH (e.g., an NADPH-generating system), and biliverdin reductase.

  • Add varying concentrations of the inhibitor (this compound or Zinc Protoporphyrin) to the reaction mixtures.

  • Initiate the reaction by adding the substrate, hemin.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

3. Measurement of Bilirubin Production:

  • Stop the reaction by placing the tubes on ice.

  • Measure the formation of bilirubin spectrophotometrically by monitoring the change in absorbance at approximately 464 nm against a reference wavelength of 530 nm.

  • The rate of bilirubin formation is proportional to the heme oxygenase activity.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Both this compound and zinc protoporphyrin are valuable tools for studying the role of heme oxygenase and have potential therapeutic applications. The choice between the two will depend on the specific requirements of the study. This compound offers high potency, while zinc protoporphyrin provides greater selectivity for HO-1 over HO-2, which may be advantageous in certain contexts to minimize off-target effects on the constitutively expressed isoform. Researchers should carefully consider these differences in potency and selectivity when designing their experiments.

References

Stannsoporfin and Phototherapy: A Comparative Analysis of Efficacy in Neonatal Hyperbilirubinemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of clinical data reveals that Stannsoporfin (tin mesoporphyrin), when used as an adjunct to phototherapy, significantly enhances the reduction of total serum bilirubin (TSB) in newborns with hemolytic hyperbilirubinemia compared to phototherapy alone. This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental protocols for these treatment modalities, tailored for researchers, scientists, and drug development professionals.

This compound, a competitive inhibitor of heme oxygenase, targets the production of bilirubin, while phototherapy works by converting existing bilirubin into excretable isomers.[1][2][3] The synergistic effect of combining these treatments offers a promising strategy for managing neonatal jaundice, particularly in cases of hemolysis where bilirubin production is accelerated.[3][4]

Mechanism of Action: A Two-Pronged Approach

The management of neonatal hyperbilirubinemia fundamentally involves either reducing the production of bilirubin or enhancing its elimination. This compound and phototherapy address these two aspects through distinct biochemical pathways.

This compound acts as a potent inhibitor of heme oxygenase-1 (HO-1), the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin.[1][2][5] By blocking this initial step, this compound effectively curtails the production of new bilirubin.[3]

Phototherapy , the current standard of care, exposes the infant's skin to blue-green light (typically in the 460-490 nm wavelength range).[6][7] This light energy converts the toxic, lipid-soluble bilirubin (4Z,15Z-bilirubin) into more water-soluble structural and configurational isomers, such as Z-lumirubin, which can be excreted in the urine and bile without the need for hepatic conjugation.[6][8][9][10]

cluster_production Bilirubin Production cluster_elimination Bilirubin Elimination Heme Heme HemeOxygenase Heme Oxygenase-1 (HO-1) Heme->HemeOxygenase Biliverdin Biliverdin Bilirubin Unconjugated Bilirubin (Lipid-Soluble, Neurotoxic) Biliverdin->Bilirubin Biliverdin Reductase Isomers Water-Soluble Isomers (e.g., Lumirubin) Bilirubin->Isomers This compound This compound This compound->HemeOxygenase Inhibits HemeOxygenase->Biliverdin Inhibition Phototherapy Phototherapy Phototherapy->Bilirubin Converts Excretion Excretion (Urine, Bile) Isomers->Excretion

Figure 1. Mechanism of Action of this compound and Phototherapy.

Comparative Efficacy: Clinical Trial Data

A key multicenter, randomized, double-blind, placebo-controlled Phase 2b clinical trial (NCT01887327) evaluated the efficacy and safety of this compound as an adjunct to phototherapy in newborns (35-42 weeks gestation) with hyperbilirubinemia due to hemolysis.[11][12]

Experimental Protocol:

The study enrolled 91 neonates who were randomized into three groups:

  • Control Group: Placebo + Phototherapy (n=30)

  • SnMP 3.0 mg/kg Group: A single intramuscular dose of this compound (3.0 mg/kg) + Phototherapy (n=30)

  • SnMP 4.5 mg/kg Group: A single intramuscular dose of this compound (4.5 mg/kg) + Phototherapy (n=31)

The primary endpoint was the percent change in total serum bilirubin (TSB) from baseline at 48 hours post-dose.[3][11][12]

cluster_workflow Experimental Workflow (NCT01887327) Start Enrollment (Neonates with Hemolytic Hyperbilirubinemia) Randomization Randomization (n=91) Start->Randomization Group1 Group 1: Placebo (IM) + Phototherapy (n=30) Randomization->Group1 Group2 Group 2: This compound 3.0 mg/kg (IM) + Phototherapy (n=30) Randomization->Group2 Group3 Group 3: This compound 4.5 mg/kg (IM) + Phototherapy (n=31) Randomization->Group3 Endpoint Primary Endpoint: % Change in TSB at 48 hours Group1->Endpoint Group2->Endpoint Group3->Endpoint

Figure 2. Clinical Trial Workflow for NCT01887327.

Quantitative Data Summary:

The results of the NCT01887327 trial demonstrated a statistically significant advantage for the this compound treatment groups.

Treatment GroupNMean % Change in TSB at 48h95% Confidence Intervalp-value (vs. Control)
Placebo + Phototherapy30+17.5%5.6% to 30.7%-
This compound (3.0 mg/kg) + Phototherapy30-13.0%-21.7% to -3.2%<0.0001
This compound (4.5 mg/kg) + Phototherapy31-10.5%-19.4% to -0.6%<0.0001

Table 1: Percent Change in Total Serum Bilirubin (TSB) at 48 Hours. Data sourced from Rosenfeld et al., 2021.[11][12][13]

As shown in the table, while the TSB in the control group increased by 17.5% despite phototherapy, both this compound groups showed a significant decrease in TSB levels by 48 hours.[4][11][12] The difference in TSB trajectory between the control and treatment groups became significant as early as 10 hours post-treatment.[13]

Another multicenter trial focusing on the preventive capacity of a single 4.5 mg/kg dose of this compound in newborns with high-risk bilirubin levels found that the treatment halved the duration of phototherapy, reversed the natural trajectory of TSB within 12 hours, and reduced the severity of subsequent hyperbilirubinemia.[14]

Safety and Adverse Events

In the NCT01887327 trial, this compound was generally well-tolerated.[4] The primary adverse event of note is a known photosensitivity reaction.[4][14] It is crucial that infants treated with this compound are not exposed to white light phototherapy, as this can induce photoreactivity.[14] Other reported side effects, such as transient rashes and flushing, were relatively common but not severe.[4]

Conclusion

The available clinical evidence strongly suggests that this compound, when administered with conventional blue-light phototherapy, is superior to phototherapy alone for the treatment of neonatal hyperbilirubinemia secondary to hemolysis. By inhibiting bilirubin production, this compound provides a complementary mechanism of action that leads to a more rapid and significant reduction in TSB levels. This combination therapy has the potential to reduce the duration of phototherapy and may decrease the need for more invasive interventions such as exchange transfusions.[7][11] Further research and larger clinical trials are warranted to fully establish the long-term safety and efficacy of this compound in a broader neonatal population.

References

A Head-to-Head Comparison: Genetic vs. Pharmacological Inhibition of Heme Oxygenase-1

Author: BenchChem Technical Support Team. Date: December 2025

In the quest to modulate the activity of Heme Oxygenase-1 (HO-1), a critical enzyme in cellular defense and iron homeostasis, researchers are faced with a choice between two powerful techniques: the precision of genetic inhibition with CRISPR/Cas9 and the immediacy of pharmacological intervention with agents like Stannsoporfin. This guide provides a comprehensive comparison of these methodologies, offering researchers, scientists, and drug development professionals the data and protocols necessary to make an informed decision for their experimental needs.

At a Glance: CRISPR/Cas9 vs. This compound for HO-1 Inhibition

FeatureGenetic Inhibition (CRISPR/Cas9)Pharmacological Inhibition (this compound)
Mechanism of Action Permanent gene knockout via targeted DNA double-strand breaks and error-prone repair.[1][2]Competitive inhibition of the HO-1 enzyme.
Specificity High on-target specificity for the HMOX1 gene, but potential for off-target genomic edits.[3][4]Primarily targets HO-1, but can inhibit other heme-containing proteins like nitric oxide synthase (NOS).
Efficacy Potent and sustained inhibition of HO-1 expression and activity.[5]Effective in reducing HO-1 activity, but can paradoxically induce HO-1 mRNA and protein expression.[5]
Duration of Effect Permanent and heritable in cell lines.Transient, dependent on drug dosage and clearance.
Off-Target Effects Potential for unintended genomic modifications.[3][6][7]Can induce expression of the target enzyme and inhibit other metalloenzymes.
Applications Ideal for fundamental research on gene function, target validation, and creating stable knockout models.[1][5]Suited for acute studies, preclinical models where transient inhibition is desired, and potential therapeutic applications.[8][9][10][11]

Quantitative Performance Data

A direct comparison in 293T cells highlights the distinct outcomes of each approach on HO-1 expression and activity.

Table 1: Effect of CRISPR/Cas9-mediated Knockout on HO-1

ConditionHMOX1 mRNA Level (Relative Fold Change vs. Control)HO-1 Protein LevelHO Activity (Bilirubin concentration)
Basal Significantly decreasedDiminishedNo significant change
Hemin-induced Significantly decreasedDiminishedNo increase observed[5]
Data synthesized from Mucha et al., 2018.

Table 2: Effect of this compound (as a metalloporphyrin inhibitor) on HO-1

TreatmentHO ActivityHMOX1 mRNA InductionHO-1 Protein Induction
SnPPIX (Tin Protoporphyrin) DecreasedSignificant induction after 24hPotent increase
ZnPPIX (Zinc Protoporphyrin) Potent decreaseSignificant induction after 6hPotent increase
This compound (Tin Mesoporphyrin) is a similar metalloporphyrin inhibitor. Data from a related compound, SnPPIX, is presented here. Data synthesized from Mucha et al., 2018.

Visualizing the Mechanisms and Pathways

To better understand the underlying biological processes, the following diagrams illustrate the HO-1 signaling pathway and the experimental workflows for both CRISPR/Cas9-mediated knockout and this compound inhibition.

HO1_Signaling_Pathway Stress Oxidative Stress Heme, etc. Nrf2 Nrf2 Stress->Nrf2 activates ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Keap1 Keap1 Keap1->Nrf2 inhibits HMOX1 HMOX1 Gene ARE->HMOX1 promotes transcription HO1_protein HO-1 Protein HMOX1->HO1_protein translates to Biliverdin Biliverdin HO1_protein->Biliverdin CO Carbon Monoxide (CO) HO1_protein->CO Fe2 Fe²⁺ HO1_protein->Fe2 Heme Heme Heme->HO1_protein substrate BVR Biliverdin Reductase Biliverdin->BVR Anti_inflammatory Anti-inflammatory Effects CO->Anti_inflammatory Anti_apoptotic Anti-apoptotic Effects CO->Anti_apoptotic Bilirubin Bilirubin BVR->Bilirubin Antioxidant Antioxidant Effects Bilirubin->Antioxidant

Caption: The Nrf2-mediated signaling pathway leading to the expression of Heme Oxygenase-1 (HO-1) and its downstream cytoprotective effects.

Experimental_Workflows cluster_crispr CRISPR/Cas9 Knockout Workflow cluster_this compound This compound Inhibition Workflow sgRNA_design sgRNA Design & Cloning Transfection Transfection of Cas9 & sgRNA Plasmids sgRNA_design->Transfection Selection Single Cell Cloning & Expansion Transfection->Selection Validation Genomic & Protein Validation (Sequencing, WB) Selection->Validation KO_cells Validated HO-1 Knockout Cells Validation->KO_cells Cell_culture Cell Culture Treatment This compound Treatment (Dose & Time Course) Cell_culture->Treatment Assay HO Activity Assay & Protein/mRNA Analysis Treatment->Assay Results Transient HO-1 Inhibition Data Assay->Results

Caption: Comparative experimental workflows for achieving HO-1 inhibition via CRISPR/Cas9-mediated gene knockout versus pharmacological treatment with this compound.

Detailed Experimental Protocols

1. CRISPR/Cas9-Mediated Knockout of HMOX1

This protocol outlines the generation of a stable HMOX1 knockout cell line.

  • sgRNA Design and Cloning:

    • Design single guide RNAs (sgRNAs) targeting an early exon of the HMOX1 gene to maximize the likelihood of a frameshift mutation. Use online design tools to minimize off-target effects.

    • Synthesize and anneal complementary oligonucleotides for the chosen sgRNA sequence.

    • Clone the annealed oligos into a suitable expression vector that also contains the Cas9 nuclease sequence (e.g., lentiCRISPRv2).[2]

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

  • Cell Transfection and Selection:

    • Transfect the target cells (e.g., 293T) with the validated sgRNA-Cas9 plasmid using a suitable transfection reagent.

    • For lentiviral delivery, co-transfect packaging plasmids to produce lentiviral particles.[2]

    • Begin selection with an appropriate antibiotic (e.g., puromycin) 24-48 hours post-transfection to eliminate non-transfected cells.

    • After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to isolate clonal populations.

  • Validation of Knockout:

    • Expand the single-cell clones.

    • Isolate genomic DNA from each clone and amplify the targeted region of the HMOX1 gene by PCR.

    • Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

    • Confirm the absence of HO-1 protein expression in validated knockout clones by Western blot analysis, both at baseline and after induction with an HO-1 inducer like hemin.

    • Functionally validate the knockout by measuring HO activity (e.g., bilirubin production) in the presence of hemin.

2. Pharmacological Inhibition of HO-1 with this compound

This protocol describes the transient inhibition of HO-1 activity in a cell culture model.

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Prepare a stock solution of this compound (Tin Mesoporphyrin) in a suitable solvent (e.g., DMSO).

    • Treat the cells with varying concentrations of this compound for different durations (e.g., 6, 12, 24 hours) to determine the optimal conditions for inhibition. Include a vehicle control (solvent alone).

  • Measurement of HO-1 Activity:

    • After treatment, harvest the cells and prepare cell lysates.

    • Measure HO-1 activity by quantifying the production of bilirubin. This can be done spectrophotometrically or by HPLC. A common method involves incubating the cell lysate with hemin (the substrate) and measuring the increase in bilirubin over time.

  • Analysis of HO-1 Expression:

    • To assess the paradoxical induction of HO-1, perform quantitative real-time PCR (qRT-PCR) to measure HMOX1 mRNA levels in treated and control cells.

    • Perform Western blot analysis to determine the levels of HO-1 protein in response to this compound treatment.

Concluding Remarks

The choice between CRISPR/Cas9 and this compound for inhibiting HO-1 is contingent on the specific research question. For studies requiring complete and permanent loss of function to elucidate the fundamental roles of HO-1, CRISPR/Cas9 is the superior method, providing clear and potent genetic ablation.[5] However, this approach is more time-consuming and carries the risk of off-target mutations.

Conversely, this compound offers a rapid and reversible means of inhibiting HO-1 activity, making it suitable for acute studies and preclinical models where transient effects are desired.[8] Researchers must be cognizant of its potential to induce HO-1 expression, which can complicate data interpretation, and its potential for off-target effects on other heme-containing proteins.[12] Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate tool for their scientific inquiry.

References

Stannsoporfin: A Comparative Guide to its In Vivo Efficacy in Reducing Serum Bilirubin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of Stannsoporfin for the reduction of serum bilirubin levels. It is intended to be an objective resource, presenting a comparative assessment of this compound against alternative therapeutic options. The information is supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Executive Summary

Hyperbilirubinemia, characterized by elevated levels of bilirubin in the blood, is a common and potentially serious condition, particularly in neonates. This compound (tin mesoporphyrin or SnMP) is a pharmacological agent designed to combat this condition by inhibiting the production of bilirubin. Clinical studies have demonstrated its potential as a therapeutic intervention. This guide will delve into the quantitative data from these studies, compare its performance with other treatments, and provide detailed experimental protocols for replication and further investigation.

Mechanism of Action: Heme Oxygenase Inhibition

This compound functions as a potent competitive inhibitor of heme oxygenase, the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently reduced to bilirubin.[1][2] By blocking this crucial step, this compound effectively reduces the production of bilirubin, thereby lowering serum bilirubin concentrations.[1][2]

Stannsoporfin_Mechanism Heme Heme Heme_Oxygenase Heme Oxygenase (HO-1) Heme->Heme_Oxygenase Substrate Biliverdin Biliverdin Heme_Oxygenase->Biliverdin Catalyzes Biliverdin_Reductase Biliverdin Reductase Biliverdin->Biliverdin_Reductase Substrate Bilirubin Bilirubin Biliverdin_Reductase->Bilirubin Catalyzes This compound This compound (SnMP) This compound->Heme_Oxygenase Inhibits

Figure 1: this compound's inhibitory action on the heme catabolic pathway.

Comparative Efficacy of this compound

The in vivo efficacy of this compound has been evaluated in clinical trials, most notably in a Phase IIb multicenter, placebo-controlled study (NCT01887327) in neonates with hyperbilirubinemia due to hemolysis.[3][4] The results are compared below with other pharmacological and non-pharmacological interventions.

Quantitative Data Summary
Treatment/CompoundDosage/RegimenPatient PopulationPrimary Efficacy EndpointResultReference(s)
This compound (SnMP) 3.0 mg/kg (single IM injection)Newborns (35-42 weeks) with hemolysis% change in Total Serum Bilirubin (TSB) at 48h-13% (significant decrease)[3][4]
This compound (SnMP) 4.5 mg/kg (single IM injection)Newborns (35-42 weeks) with hemolysis% change in Total Serum Bilirubin (TSB) at 48h-10.5% (significant decrease)[3][4]
Placebo (in conjunction with Phototherapy) Single IM injectionNewborns (35-42 weeks) with hemolysis% change in Total Serum Bilirubin (TSB) at 48h+17.5% (significant increase)[3][4]
Zinc Protoporphyrin (ZnPP) 40 µmol/kg (single IV dose)Rhesus neonates with induced hemolysisChange in plasma bilirubin at 24hSignificant decrease vs. control[5]
Phenobarbital 60-180 mg/dayPatients with Crigler-Najjar syndrome type 2Reduction in serum bilirubinAt least 25% reduction[6]
Phototherapy Varies (e.g., double vs. single conventional)Term infants with hemolysisDuration of treatment, mean serum bilirubinMore effective than single phototherapy[7]
Exchange Transfusion Single or double volumeNewborns with severe hyperbilirubinemiaReduction in Total Bilirubin (TBIL)Double volume exchange rate: 58.60% vs. Single volume: 50.57% [8]

Experimental Protocols

This compound Phase IIb Clinical Trial (NCT01887327)

Objective: To evaluate the efficacy and safety of this compound in neonates with hyperbilirubinemia due to hemolysis.[3][4]

Study Design: A multicenter, single-dose, randomized, double-blind, placebo-controlled, parallel-group study.[3][4][9]

Participant Population: 91 newborns between 35 and 42 weeks of gestational age with evidence of hemolysis and bilirubin levels requiring phototherapy according to American Academy of Pediatrics (AAP) guidelines.[3][9]

Intervention:

  • Group 1: Single intramuscular (IM) injection of this compound at a dose of 3.0 mg/kg.[3][4]

  • Group 2: Single IM injection of this compound at a dose of 4.5 mg/kg.[3][4]

  • Control Group: Single IM injection of a placebo.[3][4]

All participants received standard phototherapy.[9]

Methodology:

  • Eligible newborns were randomized to one of the three treatment arms.

  • The assigned intervention (this compound or placebo) was administered as a single IM injection within 30 minutes of initiating phototherapy.[3][4]

  • Total serum bilirubin (TSB) levels were monitored at baseline and at regular intervals (e.g., every 6 hours) up to 48 hours post-dose.[9]

  • The primary efficacy endpoint was the percent change in TSB from baseline at 48 hours.[9]

Stannsoporfin_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_followup Follow-up & Analysis Screening Screening of Newborns (35-42 weeks, with hemolysis) Eligibility Eligibility Confirmed (Bilirubin requires phototherapy) Screening->Eligibility Randomization Randomization (n=91) Eligibility->Randomization Group1 This compound 3.0 mg/kg IM + Phototherapy (n=30) Randomization->Group1 Group2 This compound 4.5 mg/kg IM + Phototherapy (n=31) Randomization->Group2 Group3 Placebo IM + Phototherapy (n=30) Randomization->Group3 Monitoring TSB Monitoring (Baseline, 6h, 12h, 24h, 48h) Group1->Monitoring Group2->Monitoring Group3->Monitoring Endpoint Primary Endpoint Analysis (% Change in TSB at 48h) Monitoring->Endpoint

Figure 2: Experimental workflow of the this compound Phase IIb clinical trial.

Comparison with Alternative Treatments

Pharmacological Alternatives
  • Other Metalloporphyrins:

    • Zinc Protoporphyrin (ZnPP): Animal studies in rhesus neonates have shown that a 40 µmol/kg intravenous dose of ZnPP significantly decreases plasma bilirubin.[5] ZnPP is a naturally occurring metalloporphyrin and is not photoreactive, which is a potential advantage over this compound.[10][11] A plant-derived form of ZnPP has shown comparable in vitro inhibitory potency to technical grade ZnPP.[12]

    • Chromium Mesoporphyrin (CrMP): In vivo studies in mice have demonstrated that CrMP is orally absorbable and can inhibit liver heme oxygenase activity.[13] It is considered a potential ideal HO inhibitor without photoreactive properties.[2]

  • Phenobarbital: This drug acts by inducing the activity of UDP-glucuronosyltransferase, the enzyme responsible for conjugating bilirubin in the liver, thereby enhancing its excretion.[6] It has been shown to reduce serum bilirubin levels by at least 25% in patients with Crigler-Najjar syndrome type 2.[6] However, its use in neonatal hyperbilirubinemia is not widely supported by the most recent evidence.[14]

Non-Pharmacological Alternatives
  • Phototherapy: This is the standard treatment for neonatal hyperbilirubinemia.[11] It works by converting unconjugated bilirubin into water-soluble photoisomers that can be excreted without conjugation.[11] The efficacy of phototherapy can be influenced by factors such as the light source, wavelength, and intensity.[7] While generally considered safe, there are potential side effects.[15]

  • Exchange Transfusion: This is an invasive procedure reserved for severe cases of hyperbilirubinemia that do not respond to phototherapy.[16][17] It involves replacing the infant's blood with donor blood to rapidly reduce bilirubin levels.[16] While highly effective, it carries significant risks of morbidity and mortality.[15][17]

Conclusion

This compound has demonstrated significant in vivo efficacy in reducing serum bilirubin levels in neonates with hyperbilirubinemia due to hemolysis. Its mechanism of action, the inhibition of bilirubin production, offers a proactive approach compared to treatments that manage already elevated bilirubin levels. The quantitative data from the Phase IIb clinical trial indicates a favorable therapeutic effect compared to placebo.

While other metalloporphyrins like ZnPP and CrMP show promise in preclinical studies, this compound is further along in clinical development for this indication. Phenobarbital offers an alternative mechanism but is not a first-line treatment for neonatal jaundice. Phototherapy remains the standard of care, with exchange transfusion as a rescue therapy. This compound, if approved, could serve as a valuable adjunct or alternative, particularly in cases where phototherapy is insufficient or in high-risk populations. Further research, including the results of Phase III trials, will be crucial in fully defining the clinical utility and safety profile of this compound in the management of hyperbilirubinemia.

References

Stannsoporfin: A Comparative Analysis of its Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stannsoporfin, also known as tin mesoporphyrin (SnMP), is a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in tumor progression, metastasis, and resistance to therapy.[1][2] This guide provides a comparative analysis of this compound's effects across different cell lines, summarizing key experimental findings and detailing the methodologies employed. While research into the anti-cancer properties of this compound is ongoing, this document synthesizes the currently available data to inform further investigation and drug development efforts.

Quantitative Data Summary

The majority of in-vitro research on this compound's anti-cancer effects has focused on non-small-cell lung cancer (NSCLC) cell lines. The following tables summarize the key quantitative findings from a study by Ciesla et al. (2021), which investigated the effects of this compound on the A549 (NSCLC, high HO-1 expression), NCI-H292 (NSCLC, low HO-1 expression), and BEAS-2B (non-cancerous bronchial epithelial) cell lines.[3][4]

Table 1: Effect of this compound on Cell Viability (72-hour treatment) [3]

Cell LineThis compound Concentration% Reduction in Cell Viability
A549 5 µM22%
10 µM43%
NCI-H292 10 µMNo significant effect
BEAS-2B 10 µMSlight decrease

Table 2: Effect of this compound on A549 Cell Migration (Wound Healing Assay) [4]

Time Point% Wound Closure (Control)% Wound Closure (10 µM this compound)
24h ~25%~15%
48h ~60%~30%
72h ~90%~40%

Table 3: Effect of this compound on Protein Expression in A549 Cells (72-hour treatment) [3]

ProteinThis compound ConcentrationChange in Protein Level
HO-1 10 µMSignificant increase
G6PD 10 µM~68% decrease
TIGAR 10 µM>40% decrease
GCLC 10 µMSignificant increase

Note: The study by Ciesla et al. (2021) did not report IC50 values. The data presented reflects the percentage decrease in viability at the tested concentrations.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive inhibition of heme oxygenase-1 (HO-1).[1] HO-1 is a key enzyme in heme catabolism, producing biliverdin, free iron, and carbon monoxide (CO).[5] In many cancers, HO-1 is overexpressed and contributes to a pro-tumorigenic environment by promoting cell survival, proliferation, and resistance to apoptosis.[1][2]

By inhibiting HO-1, this compound disrupts these protective mechanisms. This leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and promoting cancer cell death.[2][3] The differential effect of this compound on A549 cells (high HO-1) versus NCI-H292 cells (low HO-1) suggests that its efficacy is dependent on the basal expression level of HO-1 in the cancer cells.[3][4]

This compound's activity is also linked to the Nrf2 signaling pathway. HO-1 is a target gene of the Nrf2 transcription factor, a master regulator of the antioxidant response.[3] The interplay between this compound, HO-1, and the Nrf2 pathway is a critical area of ongoing research.

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for assessing the effects of this compound.

Stannsoporfin_Mechanism_of_Action cluster_Cell Cancer Cell This compound This compound HO1 Heme Oxygenase-1 (HO-1) This compound->HO1 Inhibits ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Leads to Biliverdin Biliverdin HO1->Biliverdin CO Carbon Monoxide (CO) HO1->CO Fe2 Fe²⁺ HO1->Fe2 CellSurvival Cell Survival & Proliferation HO1->CellSurvival Promotes Heme Heme Heme->HO1 Substrate CO->CellSurvival Promotes Apoptosis Apoptosis ROS->Apoptosis Induces CellSurvival->Apoptosis Inhibits

Caption: Mechanism of this compound Action.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Assessments start Cancer Cell Lines (e.g., A549, NCI-H292) treatment Treat with this compound (various concentrations) start->treatment incubation Incubate (e.g., 72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis protein Protein Expression (Western Blot) incubation->protein end Data Analysis & Comparison viability->end apoptosis->end protein->end

Caption: this compound Experimental Workflow.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in the studies of this compound's effects.

Cell Viability Assay (MTT Assay)

This protocol is adapted from the study by Ciesla et al. (2021) and general laboratory practices.[3][6]

  • Cell Seeding: Seed cells (e.g., A549, NCI-H292, BEAS-2B) into 96-well plates at a density of 7.0 × 10³ cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 5 µM, 10 µM) or a vehicle control. It is recommended to use a medium supplemented with a low serum concentration (e.g., 1% FBS) for the treatment period.

  • Incubation: Incubate the treated cells for the desired duration (e.g., 72 hours).

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plates to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting

This protocol provides a general procedure for analyzing protein expression levels in cell lysates.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.

  • Sample Preparation:

    • Mix an equal amount of protein from each sample with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)

This protocol describes a standard method for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).

  • Cell Harvesting:

    • Collect the culture medium (containing floating/apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

  • Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Conclusion and Future Directions

The available data indicates that this compound exhibits anti-proliferative and anti-migratory effects in cancer cell lines with high basal HO-1 expression, such as the A549 NSCLC cell line. Its mechanism of action is primarily through the inhibition of HO-1, leading to increased oxidative stress and a reduction in the expression of key proteins involved in the pentose phosphate pathway.

However, the current body of in-vitro research is limited, with a strong focus on lung cancer. To fully understand the therapeutic potential of this compound, further studies are critically needed to:

  • Evaluate its efficacy across a broader range of cancer cell lines from different tissues (e.g., breast, prostate, colon, hematological malignancies).

  • Determine the IC50 values of this compound in various cancer cell lines to provide a standardized measure of its potency.

  • Quantify the induction of apoptosis using methods such as Annexin V/PI flow cytometry across different cell lines.

  • Further elucidate the downstream signaling pathways affected by this compound-mediated HO-1 inhibition.

Such research will be invaluable for identifying the cancer types most likely to respond to this compound-based therapies and for guiding the design of future clinical trials.

References

Stannsoporfin vs. Tin Protoporphyrin: A Comparative Analysis of Heme Oxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the comparative potency of two key heme oxygenase inhibitors, supported by experimental data.

Stannsoporfin (tin mesoporphyrin) and tin protoporphyrin are synthetic heme analogues that act as potent competitive inhibitors of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to biliverdin, which is subsequently converted to bilirubin.[1][2][3] Their ability to inhibit this enzyme has led to their investigation, particularly this compound, for the treatment of neonatal hyperbilirubinemia, a condition characterized by elevated levels of bilirubin in the blood.[4][5][6][7] This guide provides a detailed comparison of the inhibitory potency of these two compounds, presenting key experimental data and methodologies for their evaluation.

Data Presentation: Inhibitory Potency

Both this compound and tin protoporphyrin are highly potent competitive inhibitors of heme oxygenase. However, subtle structural differences between the two molecules lead to variations in their inhibitory efficacy. The reduction of the two vinyl groups at the C2 and C4 positions of the porphyrin macrocycle in tin protoporphyrin to form the ethyl groups of this compound markedly enhances the ability of the metalloporphyrin to inhibit in vivo heme catabolism.[8]

CompoundCommon NameInhibitory Constant (Ki)Enzyme SourceReference
This compoundTin Mesoporphyrin0.014 µMRat Splenic Microsomal Heme Oxygenase[8]
Tin ProtoporphyrinTin Protoporphyrin0.011 µMRat Hepatic Heme Oxygenase[9]
0.017 µMRat Intestinal Microsomal Heme Oxygenase[1]

Table 1: Comparison of In Vitro Inhibitory Potency. This table summarizes the reported inhibitory constants (Ki) for this compound and tin protoporphyrin against heme oxygenase. A lower Ki value indicates a higher binding affinity and thus greater inhibitory potency.

Heme Catabolism and Inhibition Pathway

The following diagram illustrates the normal heme degradation pathway and the point of inhibition by this compound and tin protoporphyrin.

G Heme Heme HemeOxygenase Heme Oxygenase (HO) Heme->HemeOxygenase Substrate Biliverdin Biliverdin BiliverdinReductase Biliverdin Reductase Biliverdin->BiliverdinReductase Substrate Bilirubin Bilirubin Inhibitor This compound or Tin Protoporphyrin Inhibitor->HemeOxygenase Competitive Inhibition HemeOxygenase->Biliverdin Product BiliverdinReductase->Bilirubin Product

Heme degradation pathway and inhibition.

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound and tin protoporphyrin relies on robust in vitro enzyme assays. The most common method is a spectrophotometric assay that measures the activity of heme oxygenase by quantifying the formation of bilirubin.

Heme Oxygenase Activity Assay (Spectrophotometric Method)

This protocol outlines a typical procedure for measuring heme oxygenase activity in microsomal fractions, which are rich in this enzyme.

1. Preparation of Microsomal and Cytosolic Fractions:

  • Source: Tissues with high heme oxygenase activity, such as the spleen or liver, are commonly used. For in vitro studies, rat tissues are a frequent choice.

  • Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) containing sucrose to maintain osmotic stability.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction. A common procedure involves an initial centrifugation at a lower speed (e.g., 9,000 x g) to remove cell debris and mitochondria, followed by ultracentrifugation of the supernatant at a high speed (e.g., 105,000 x g) to pellet the microsomes.

  • Cytosolic Fraction: The supernatant from the ultracentrifugation step contains the cytosolic fraction, which is the source of biliverdin reductase needed for the conversion of biliverdin to bilirubin.

2. Assay Reaction Mixture:

A typical reaction mixture in a final volume of 1 mL would contain:

  • Microsomal protein (as the source of heme oxygenase)

  • A saturating amount of the cytosolic fraction (as the source of biliverdin reductase)

  • Hemin (the substrate for heme oxygenase)

  • NADPH (a required cofactor for the reaction)

  • The inhibitor (this compound or tin protoporphyrin) at various concentrations.

  • Potassium phosphate buffer (to maintain pH 7.4)

3. Incubation and Measurement:

  • The reaction is initiated by the addition of NADPH.

  • The mixture is incubated at 37°C for a defined period (e.g., 15-60 minutes) in the dark to prevent photodegradation of bilirubin.

  • The reaction is stopped by placing the tubes on ice or by adding a solvent like chloroform.

  • The amount of bilirubin formed is determined by measuring the difference in absorbance between 464 nm and 530 nm. The concentration is calculated using the extinction coefficient for bilirubin.

4. Determination of Ki (Inhibitory Constant):

  • To determine the mode of inhibition and the Ki value, the assay is performed with varying concentrations of both the substrate (hemin) and the inhibitor.

  • The data are then plotted using methods such as the Dixon plot (1/velocity vs. inhibitor concentration) or analyzed using non-linear regression fitting to the appropriate enzyme inhibition model (e.g., competitive inhibition).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the inhibitory potency of a compound on heme oxygenase.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue Source (e.g., Rat Spleen/Liver) Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Microsomal Fraction (Heme Oxygenase) Centrifugation->Microsomes Cytosol Cytosolic Fraction (Biliverdin Reductase) Centrifugation->Cytosol Reaction Reaction Mixture: - Microsomes - Cytosol - Hemin (Substrate) - NADPH (Cofactor) - Inhibitor (Test Compound) Microsomes->Reaction Cytosol->Reaction Incubation Incubation (37°C, in dark) Reaction->Incubation Measurement Spectrophotometric Measurement (Absorbance at 464-530 nm) Incubation->Measurement Plotting Dixon or Lineweaver-Burk Plot Measurement->Plotting Calculation Calculation of Ki Plotting->Calculation Potency Determination of Inhibitory Potency Calculation->Potency

Workflow for Heme Oxygenase Inhibition Assay.

Conclusion

Both this compound and tin protoporphyrin are highly effective competitive inhibitors of heme oxygenase. The available in vitro data, as indicated by their low micromolar Ki values, confirm their high potency. Notably, the structural modification from tin protoporphyrin to this compound appears to confer a slight advantage in inhibitory activity in vivo. The choice between these compounds for research or therapeutic development would depend on a comprehensive evaluation of their efficacy, pharmacokinetics, and safety profiles in specific applications. The experimental protocols outlined provide a foundational methodology for conducting such comparative potency studies.

References

Evaluating the Therapeutic Index of Stannsoporfin in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stannsoporfin (also known as tin mesoporphyrin or SnMP) is a potent inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme to bilirubin. Its potential as a therapeutic agent for neonatal hyperbilirubinemia has been the subject of extensive preclinical and clinical investigation. This guide provides an objective comparison of this compound's performance with other heme oxygenase inhibitors in preclinical models, supported by available experimental data, to aid in the evaluation of its therapeutic index.

Comparative Efficacy of Heme Oxygenase Inhibitors

The primary measure of efficacy for these inhibitors in the context of hyperbilirubinemia is their ability to reduce total serum bilirubin (TSB) levels. Preclinical studies have demonstrated the dose-dependent efficacy of this compound and other metalloporphyrins.

CompoundAnimal ModelDoseEfficacy (Bilirubin Reduction)Citation
This compound (SnMP) Newborn Rats with ALA-induced JaundiceDose-dependentSignificant, dose-dependent decrease in serum bilirubin levels.
Tin Protoporphyrin (SnPP) Newborn Rats with ALA-induced JaundiceDose-dependentEffective in suppressing jaundice.
Zinc Protoporphyrin (ZnPP) Newborn Rats with ALA-induced JaundiceComparable to SnMP/SnPPDid not significantly inhibit ALA-induced hyperbilirubinemia.
Zinc Mesoporphyrin (ZnMP) Not specified for efficacyNot specified for efficacyGenerally considered less potent than SnMP.[1]
Chromium Mesoporphyrin Not specified for efficacyNot specified for efficacyPotent in vitro inhibitor of heme oxygenase.

Preclinical Toxicity Profile

A critical aspect of the therapeutic index is the toxicity profile of the compound. Key toxicities associated with metalloporphyrins include phototoxicity and effects on hematopoiesis.

CompoundAnimal ModelKey Toxicity FindingsCitation
This compound (SnMP) Hairless Guinea PigsPhototoxic only at the highest dosage (10x anticipated clinical dose) under UVA-emitting phototherapy light; not phototoxic with non-UVA light. The response was reversible.
Tin Protoporphyrin (SnPP) Hairless Guinea PigsMarginally phototoxic at the lowest dosage (1x anticipated clinical dose).
Tin Diiododeuteroporphyrin (SnI2DP) Hairless Guinea PigsLess phototoxic than SnPP at equal multiples of the clinical dosage.
Zinc Mesoporphyrin (ZnMP) RabbitsSuppressed hematopoietic progenitor cell mobilization (BFU-E and CFU-GM) and growth in vitro.[2]
This compound (SnMP) RabbitsNo significant suppressive effect on hematopoietic progenitor cell mobilization or growth at the same concentration as ZnMP.[2]

Experimental Protocols

Animal Models of Hyperbilirubinemia
  • δ-Aminolevulinic Acid (ALA)-Induced Jaundice in Neonatal Rats:

    • Rationale: To create a consistent and inducible model of hyperbilirubinemia in postnatal rats.

    • Procedure: Neonatal rats (typically between 7 and 21 days of age) are administered ALA, a heme precursor. This leads to a dose-dependent increase in serum bilirubin levels and hepatic heme oxygenase activity. The efficacy of heme oxygenase inhibitors is then assessed by their ability to suppress this induced hyperbilirubinemia.

  • Phenylhydrazine (PHZ)-Induced Hemolytic Jaundice in Gunn Rats:

    • Rationale: To model hyperbilirubinemia resulting from hemolysis, a common cause in newborns. The Gunn rat is a strain that lacks the enzyme UDP-glucuronosyltransferase, which is necessary for bilirubin conjugation, making them naturally prone to jaundice.

    • Procedure: Phenylhydrazine, a hemolytic agent, is administered to Gunn rat pups. This induces hemolysis, leading to a significant elevation in total plasma bilirubin and can produce neurological deficits akin to kernicterus. This model is used to evaluate the neuroprotective effects of potential therapies.

Toxicity Assessment
  • Phototoxicity Study in Hairless Guinea Pigs:

    • Rationale: To assess the potential for skin damage when the drug is exposed to light, a significant concern for neonates undergoing phototherapy.

    • Procedure: Hairless guinea pigs are administered the test compound (e.g., this compound, SnPP) via intraperitoneal injection for successive days. The animals are concurrently exposed to different types of phototherapy light. The primary endpoint is the observation of an erythematous (redness) response on the skin.

  • Hematopoietic Toxicity in Rabbits:

    • Rationale: To evaluate the impact of the inhibitors on the production of blood cells in the bone marrow.

    • Procedure: Rabbits are treated with a granulocyte colony-stimulating factor (G-CSF) to mobilize hematopoietic progenitor cells into the peripheral blood. The test compounds (e.g., this compound, ZnMP) are administered concurrently. The numbers of erythroid (BFU-E) and myeloid (CFU-GM) progenitor cells in the peripheral blood are then quantified to assess for any suppressive effects. In vitro studies on bone marrow cultures are also performed to assess direct toxicity.[2]

Visualizing the Mechanism and Workflow

Heme_Degradation_Pathway Mechanism of Heme Oxygenase Inhibition Heme Heme Heme_Oxygenase Heme Oxygenase (HO-1) Heme->Heme_Oxygenase + O2, NADPH Biliverdin Biliverdin Biliverdin_Reductase Biliverdin Reductase Biliverdin->Biliverdin_Reductase Bilirubin Bilirubin Heme_Oxygenase->Biliverdin - Fe, CO This compound This compound (and other inhibitors) This compound->Heme_Oxygenase Competitive Inhibition Biliverdin_Reductase->Bilirubin

Caption: Heme degradation pathway and the inhibitory action of this compound.

Preclinical_Workflow Preclinical Evaluation Workflow cluster_0 Efficacy Assessment cluster_1 Toxicity Assessment cluster_2 Therapeutic Index Calculation Animal_Model Select Animal Model (e.g., Gunn Rat, ALA-induced) Induce_Hyperbilirubinemia Induce Hyperbilirubinemia Animal_Model->Induce_Hyperbilirubinemia Administer_Drug Administer this compound or Comparator Induce_Hyperbilirubinemia->Administer_Drug Measure_Bilirubin Measure Serum Bilirubin Levels Administer_Drug->Measure_Bilirubin ED50_Calc Determine ED50 Measure_Bilirubin->ED50_Calc Calculate_TI Calculate Therapeutic Index (LD50 / ED50) ED50_Calc->Calculate_TI Toxicity_Model Select Toxicity Model (e.g., Phototoxicity, Hematopoiesis) Administer_Dose_Range Administer Range of Doses Toxicity_Model->Administer_Dose_Range Assess_Toxicity Assess Toxic Endpoints (e.g., Skin Erythema, Cell Counts) Administer_Dose_Range->Assess_Toxicity LD50_Calc Determine LD50/No-Observed-Adverse-Effect-Level Assess_Toxicity->LD50_Calc LD50_Calc->Calculate_TI

Caption: Experimental workflow for evaluating heme oxygenase inhibitors.

Conclusion

Based on the available preclinical data, this compound emerges as a highly potent inhibitor of heme oxygenase with a potentially favorable therapeutic index compared to some other metalloporphyrins. While it demonstrates superior efficacy in reducing bilirubin levels compared to zinc protoporphyrin, its key advantage appears to lie in its safety profile. Specifically, this compound exhibits lower phototoxicity than tin protoporphyrin and lacks the hematopoietic toxicity observed with zinc mesoporphyrin.[2]

The development of robust preclinical models of hyperbilirubinemia has been instrumental in characterizing the efficacy and safety of these compounds. Further studies directly comparing the LD50 and ED50 of this compound with newer, non-porphyrin-based heme oxygenase inhibitors in the same animal model would provide a more definitive quantitative assessment of their relative therapeutic indices. However, the existing body of evidence strongly supports the continued investigation of this compound as a promising therapeutic agent for the management of neonatal jaundice.

References

Stannsoporfin's Differential Impact on Heme Oxygenase-1 (HO-1) and Heme Oxygenase-2 (HO-2) Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannsoporfin, also known as tin mesoporphyrin (SnMP), is a potent synthetic heme analog that acts as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the degradation of heme.[1][2] This process catabolizes heme into biliverdin, which is subsequently reduced to bilirubin, alongside the release of carbon monoxide (CO) and ferrous iron (Fe²⁺). The heme oxygenase system exists as two primary isoforms: the inducible HO-1 and the constitutively expressed HO-2.[3] While both isoforms catalyze the same reaction, they differ in their tissue distribution, regulation, and physiological roles.[3]

HO-1 is a stress-responsive protein, induced by various stimuli including its substrate heme, oxidative stress, and inflammatory cytokines. It is considered to have significant cytoprotective and anti-inflammatory functions. Conversely, HO-2 is constitutively expressed in various tissues, with high levels in the brain and testes, and is thought to play a role in physiological heme homeostasis and cellular signaling.[4]

Given the distinct roles of these isoforms, understanding the differential inhibitory effects of compounds like this compound is crucial for therapeutic development. This compound has been extensively investigated for the management of neonatal hyperbilirubinemia, a condition characterized by elevated levels of bilirubin.[5][6] Its mechanism of action relies on the inhibition of HO, thereby reducing the production of bilirubin.[2] This guide provides a comparative analysis of this compound's impact on HO-1 and HO-2, presenting key inhibitory data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Quantitative Comparison of this compound's Inhibitory Activity on HO-1 and HO-2

The following table summarizes the available quantitative data on the inhibitory potency of this compound against HO-1 and HO-2 isoforms. It is important to note that for metalloporphyrins in general, HO-1 activity has been found to be less inhibited than that of HO-2.[7][8] this compound has been identified as the most potent inhibitor for both isoforms among a range of tested metalloporphyrins.[7][8]

ParameterHO-1HO-2Source
Inhibitory Constant (Ki) Not explicitly reportedNot explicitly reported-
IC50 Less inhibited than HO-2More inhibited than HO-1[7][8]
General Potency Potent InhibitorPotent Inhibitor[7][8][9]
Note A Ki value of 0.014 µM has been reported for this compound with rat splenic microsomal heme oxygenase, a source rich in HO-1, but this study did not perform a direct comparison with HO-2.This compound is consistently reported as a more potent inhibitor of HO-2 relative to HO-1.[7][8]

Signaling Pathway and Mechanism of Action

This compound functions as a competitive inhibitor of heme oxygenase. Its structure closely mimics that of the natural substrate, heme, allowing it to bind to the active site of both HO-1 and HO-2. However, due to the presence of a tin atom instead of iron, it cannot be catabolized by the enzyme, thus blocking the degradation of heme and the subsequent production of biliverdin and bilirubin.

G Mechanism of Heme Oxygenase Inhibition by this compound cluster_0 Heme Catabolic Pathway cluster_1 Inhibition by this compound Heme Heme HO Heme Oxygenase (HO-1 & HO-2) Heme->HO Substrate Biliverdin Biliverdin HO->Biliverdin CO_Fe CO + Fe²⁺ HO->CO_Fe BVR Biliverdin Reductase Biliverdin->BVR Bilirubin Bilirubin BVR->Bilirubin This compound This compound (SnMP) This compound->HO Competitive Inhibition

Mechanism of this compound's inhibitory action on heme oxygenase.

Experimental Protocols

The following sections detail the methodologies typically employed in the comparative study of this compound's impact on HO-1 and HO-2 isoforms.

In Vitro Heme Oxygenase Inhibition Assay

This assay is designed to determine the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of HO-1 and HO-2.

1. Enzyme Source Preparation:

  • HO-1: Microsomal fractions are typically prepared from the spleens of rats treated with an inducing agent (e.g., heme arginate) to elevate HO-1 expression.

  • HO-2: Microsomal fractions from the brains of untreated rats are used as a rich source of the constitutive HO-2 isoform.

  • Protocol:

    • Tissues (spleen or brain) are homogenized in a cold phosphate buffer.

    • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the heme oxygenase enzymes.

    • Protein concentration of the microsomal preparation is determined using a standard method (e.g., Bradford assay).

2. Heme Oxygenase Activity Measurement:

  • The activity of HO is determined by measuring the rate of product formation, either carbon monoxide (CO) or bilirubin.

  • Protocol (based on bilirubin formation):

    • A reaction mixture is prepared containing the microsomal fraction (containing either HO-1 or HO-2), a source of NADPH (e.g., an NADPH-generating system), and biliverdin reductase (to convert biliverdin to bilirubin).

    • Varying concentrations of this compound are added to the reaction mixtures.

    • The reaction is initiated by the addition of the substrate, hemin.

    • The mixture is incubated at 37°C for a defined period.

    • The reaction is stopped, and the amount of bilirubin formed is quantified spectrophotometrically by measuring the change in absorbance at approximately 464 nm.

3. Data Analysis:

  • The percentage of inhibition of HO activity is calculated for each concentration of this compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

G Experimental Workflow for In Vitro HO Inhibition Assay start Start prep_ho1 Prepare HO-1 Source (e.g., Rat Spleen Microsomes) start->prep_ho1 prep_ho2 Prepare HO-2 Source (e.g., Rat Brain Microsomes) start->prep_ho2 assay_setup Set up Reaction Mixtures (Microsomes, NADPH, Biliverdin Reductase) prep_ho1->assay_setup prep_ho2->assay_setup add_snmp Add Varying Concentrations of this compound assay_setup->add_snmp initiate_reaction Initiate Reaction (Add Hemin) add_snmp->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure Measure Bilirubin Formation (Spectrophotometry) incubate->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze end End analyze->end

Workflow for determining HO-1 and HO-2 inhibition by this compound.

Conclusion

This compound is a potent, competitive inhibitor of both HO-1 and HO-2 isoforms. The available evidence strongly suggests that it exhibits a more pronounced inhibitory effect on the constitutive HO-2 isoform compared to the inducible HO-1. This differential inhibition is a critical consideration for its therapeutic applications, as the modulation of each isoform can lead to distinct physiological consequences. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other heme oxygenase inhibitors, which is essential for the development of targeted and safe therapeutic strategies. Further research to precisely quantify the Ki and IC50 values for this compound against purified human HO-1 and HO-2 is warranted to refine our understanding of its isoform selectivity.

References

Stannsoporfin vs. Exchange Transfusion: A Comparative Analysis for the Management of Severe Hyperbilirubinemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Severe hyperbilirubinemia in neonates, if left untreated, can lead to devastating neurological consequences. For decades, exchange transfusion has been the definitive intervention for rapidly lowering dangerously high bilirubin levels. However, the emergence of pharmacological agents like Stannsoporfin presents a novel therapeutic strategy. This guide provides a detailed, data-driven comparison of this compound and traditional exchange transfusions, offering insights into their respective mechanisms, efficacy, safety profiles, and procedural complexities.

Mechanism of Action: Prophylaxis vs. Removal

This compound operates proactively by targeting the root cause of bilirubin production. As a potent competitive inhibitor of heme oxygenase, the rate-limiting enzyme in the heme catabolic pathway, this compound blocks the conversion of heme to biliverdin, the precursor of bilirubin.[1][2][3] This mechanism effectively reduces the overall production of bilirubin.

Exchange transfusion , in contrast, is a corrective procedure designed to physically remove bilirubin and other harmful substances, such as maternal antibodies in cases of hemolytic disease, from the infant's circulation.[4][5] This is achieved by incrementally replacing the neonate's blood with donor blood.[6][7]

Efficacy in Bilirubin Reduction

Direct head-to-head clinical trials comparing this compound and exchange transfusion are limited. However, data from separate studies provide a basis for assessing their relative efficacy in reducing total serum bilirubin (TSB) levels.

TreatmentDosage/ProcedureTime to EffectBilirubin ReductionStudy PopulationCitation
This compound 3.0 mg/kg (single IM injection)48 hours-13% from baselineNeonates (35-42 weeks) with hemolysis on phototherapy[8][9][10]
This compound 4.5 mg/kg (single IM injection)48 hours-10.5% from baselineNeonates (35-42 weeks) with hemolysis on phototherapy[8][9][10]
This compound 4.5 mg/kg (single IM injection)12 hoursReversal of TSB trajectoryNeonates (≥35 weeks) with TcB >75th percentile[11]
Exchange Transfusion Double-volumePost-procedure~50% from initial levelJaundiced newborns[7]
Exchange Transfusion Double-volumePost-procedure58.60% (mean exchange rate)Neonates with hyperbilirubinemia[12]
Exchange Transfusion Isovolumetric or Push-pullPost-procedure~40% (mean drop)Neonates requiring exchange transfusion[13]

Safety and Adverse Events Profile

The safety profiles of this compound and exchange transfusion differ significantly, reflecting their distinct mechanisms and invasiveness.

TreatmentCommon Adverse EventsSerious Adverse EventsMortalityCitation
This compound Increased reticulocyte count, increased aspartate aminotransferase, erythema, maculopapular rash, photosensitivityInfection and sepsis (reported in 4.5 mg/kg dose group at 3.23% vs. placebo)No associated mortality reported in cited studies[11][14]
Exchange Transfusion Thrombocytopenia, hypocalcemia, hypoglycemia, hyperkalemia, hyponatremiaApnea, bradycardia, necrotizing enterocolitis, sepsis, air embolism, thrombosis, cardiac arrhythmias0.7% - 2% (higher in ill infants)[15][16][17][18][19]

Experimental Protocols

This compound Administration (Phase 2b Clinical Trial)

A multicenter, placebo-controlled, randomized, double-blind, parallel-group study was conducted to evaluate the efficacy and safety of this compound in neonates with hyperbilirubinemia due to hemolysis.

  • Participants: Newborns with a gestational age of 35-42 weeks who required phototherapy for hemolysis.

  • Intervention: A single intramuscular injection of this compound (3.0 mg/kg or 4.5 mg/kg) or a placebo was administered within 30 minutes of initiating phototherapy.

  • Primary Outcome: The primary efficacy endpoint was the percent change in TSB from baseline at 48 hours post-dose.

  • Monitoring: TSB levels were monitored at 6, 12, 24, 36, and 48 hours post-dose. Safety was assessed through the incidence of adverse events, vital sign measurements, and physical examinations for 30 days.[8][10][20]

Exchange Transfusion Procedure (General Protocol)

Exchange transfusion is a sterile, invasive procedure typically performed in a neonatal intensive care unit (NICU).

  • Preparation: The infant is placed under a radiant warmer, and vital signs are continuously monitored. Umbilical arterial and venous catheters are typically inserted to provide vascular access for blood withdrawal and infusion, respectively.[21][22]

  • Procedure: A double-volume exchange is the standard of care, aiming to replace approximately 85% of the infant's total blood volume. The procedure is performed by alternately withdrawing small aliquots of the infant's blood and infusing an equal volume of donor blood. This process is carried out slowly over 2 to 3 hours to maintain hemodynamic stability.[6][7]

  • Monitoring: Blood counts, electrolytes (especially calcium and glucose), and bilirubin levels are monitored before, during, and after the procedure.[6] Post-procedure, the infant is monitored for complications, and phototherapy is often continued.[22]

Visualizing the Mechanisms

Bilirubin Metabolism and the Action of this compound

Bilirubin_Metabolism cluster_Heme Heme Catabolism cluster_Inhibition Heme Heme Heme_Oxygenase Heme Oxygenase Heme->Heme_Oxygenase Biliverdin Biliverdin Biliverdin_Reductase Biliverdin Reductase Biliverdin->Biliverdin_Reductase Bilirubin Unconjugated Bilirubin This compound This compound This compound->Heme_Oxygenase Inhibits Heme_Oxygenase->Biliverdin Biliverdin_Reductase->Bilirubin

Caption: this compound inhibits heme oxygenase, blocking bilirubin production.

Comparative Workflow: this compound vs. Exchange Transfusion

Workflow_Comparison cluster_this compound This compound Pathway cluster_Exchange Exchange Transfusion Pathway S_Diagnosis Diagnosis of Hyperbilirubinemia S_Admin Single IM Injection of this compound S_Diagnosis->S_Admin S_Photo Phototherapy S_Admin->S_Photo S_Monitor Monitor TSB Levels S_Photo->S_Monitor E_Diagnosis Diagnosis of Severe Hyperbilirubinemia E_Prep Preparation for Invasive Procedure E_Diagnosis->E_Prep E_Transfusion Double-Volume Exchange Transfusion E_Prep->E_Transfusion E_Monitor Post-Procedure Monitoring E_Transfusion->E_Monitor

Caption: this compound offers a less invasive, prophylactic approach.

Conclusion

This compound and exchange transfusion represent two distinct strategies for managing severe neonatal hyperbilirubinemia. This compound offers a promising, less invasive pharmacological approach that prevents the formation of bilirubin. Its administration is simpler and associated with a lower risk of serious adverse events compared to exchange transfusion. However, its effect on bilirubin reduction is more gradual.

Exchange transfusion remains a highly effective and rapid method for lowering critically high bilirubin levels, making it an indispensable tool in emergency situations. This efficacy, however, comes at the cost of significant invasiveness and a higher risk of serious complications, particularly in already ill infants.

The choice between these therapies depends on the clinical scenario. This compound may be advantageous for neonates at high risk of developing severe hyperbilirubinemia, potentially reducing the need for more aggressive interventions like exchange transfusion. In contrast, exchange transfusion will likely remain the standard of care for infants who present with or are at imminent risk of bilirubin-induced neurotoxicity. Further research, including direct comparative clinical trials, is warranted to fully elucidate the relative benefits and risks of these two treatment modalities and to establish clear guidelines for their use in clinical practice. As of late 2018, this compound's New Drug Application was accepted for review by the FDA, but its final approval status should be verified for the most current information.[23][24][25]

References

Safety Operating Guide

Navigating the Disposal of Stannsoporfin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this guide offers a procedural, step-by-step approach to the proper disposal of Stannsoporfin, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for similar compounds, this compound may cause skin and serious eye irritation.[2][3] Therefore, appropriate personal protective equipment is mandatory.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side-shields or goggles.[2][3]
Hand Protection Chemically resistant gloves.[2][3]
Skin and Body Lab coat.[2][3]
Respiratory For powdered form or if aerosols are generated, a NIOSH-approved respirator is recommended.[3]

This compound Waste Segregation and Container Management

Proper segregation of this compound waste is the foundational step in compliant disposal. Do not mix this compound waste with general laboratory trash. [4] All waste materials contaminated with this compound should be treated as hazardous waste.

Waste StreamContainer SpecificationLabeling Requirements
Solid Waste A clearly labeled, sealable polyethylene container. Avoid glass to prevent breakage."Hazardous Waste: this compound (Solid)" and list any other contaminants.[4]
Liquid Waste A leak-proof, sealable polyethylene or glass container compatible with the solvent used."Hazardous Waste: this compound (Liquid)", the solvent name, and approximate concentration.[4]
Sharps Waste A designated, puncture-resistant sharps container."Hazardous Waste: Sharps contaminated with this compound".

Solid waste includes contaminated gloves, weigh boats, paper towels, and centrifuge tubes. Liquid waste comprises solutions containing this compound. Sharps waste includes any contaminated needles, syringes, or broken glass.[4]

Step-by-Step Disposal Protocol

  • Preparation: Ensure all necessary PPE is worn and the work area, preferably a chemical fume hood, is properly ventilated.[3]

  • Segregation: As you generate waste, immediately place it into the appropriate, pre-labeled hazardous waste container.

  • Container Sealing: Once a waste container is full, securely seal it to prevent leaks or spills.

  • Storage: Store sealed containers in a designated satellite accumulation area. This area should be away from incompatible chemicals and general laboratory traffic.

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4] Adhere to your institution's specific procedures for requesting a waste pickup.

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is critical to contain the material and protect personnel.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[4]

  • Control the Spill: If it is safe to do so, take steps to prevent the spill from spreading.

  • Absorb Liquid Spills: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[4]

  • Collect Waste: Carefully sweep or scoop up the absorbed material and any solid spill. Place the collected material into a designated hazardous waste container.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent. All cleaning materials, including wipes and absorbent pads, must be disposed of as hazardous waste.[4]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.[4]

Disposal Workflow Diagram

Stannsoporfin_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containerization cluster_final Final Disposal start Start: Generate this compound Waste ppe Don Appropriate PPE start->ppe solid Solid Waste ppe->solid Segregate Waste at Point of Generation liquid Liquid Waste ppe->liquid Segregate Waste at Point of Generation sharps Sharps Waste ppe->sharps Segregate Waste at Point of Generation solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container liquid->liquid_container sharps_container Labeled Sharps Container sharps->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange EHS Pickup storage->pickup end_node Proper Disposal pickup->end_node

Caption: Logical workflow for the proper disposal of this compound.

Regulatory Context

Unused or expired pharmaceuticals are generally regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] It is imperative to comply with all local, state, and federal regulations regarding hazardous waste disposal. The best environmental practice for the destruction of pharmaceutical waste is typically high-temperature incineration conducted in a permitted hazardous waste incinerator.[6] Never dispose of this compound or other chemical waste down the drain, as this can lead to environmental contamination.[7]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Handling of Stannsoporfin in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Stannsoporfin, a potent heme oxygenase inhibitor. The following guidelines are designed to be a preferred resource for laboratory safety and chemical management, offering procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against exposure to this compound. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential for skin and eye irritation, and possible organ damage. Therefore, a conservative approach, treating the compound as potentially hazardous, is recommended.

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective EquipmentNotes
Receiving and Unpacking • Nitrile gloves• Safety glasses with side shields• Laboratory coatInspect container for damage or leaks upon receipt.
Weighing and Aliquoting (Solid Form) • Double nitrile gloves• Chemical-resistant laboratory coat• Safety goggles• Face shield (if not working in a fume hood)To prevent inhalation of fine particles, it is highly recommended to perform these tasks in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling • Nitrile gloves• Chemical-resistant laboratory coat• Safety gogglesAn eye-wash station and safety shower should be readily accessible.
In Vitro / In Vivo Experiments • Nitrile gloves• Laboratory coat• Safety glasses with side shieldsThe level of PPE may need to be adjusted based on the specific experimental protocol and risk assessment.
Spill Cleanup • Double nitrile gloves• Chemical-resistant laboratory coat or apron• Safety goggles• Face shieldHave a spill kit readily available that is appropriate for the quantities of this compound being handled.
Waste Disposal • Nitrile gloves• Laboratory coat• Safety glasses with side shieldsFollow all institutional and local regulations for chemical waste disposal.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, verify the integrity of the container.

  • Log the compound in the chemical inventory.

  • Store in a cool, dry, and dark place as recommended by the supplier. This compound is known to be light-sensitive.

2. Preparation of Stock Solutions:

  • Consult the supplier's instructions for appropriate solvents.

  • All manipulations of solid this compound should be conducted in a chemical fume hood to minimize inhalation risk.

  • Use calibrated equipment for accurate measurements.

  • Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

3. Experimental Use:

  • Before initiating any experiment, review the protocol and ensure all necessary safety measures are in place.

  • Handle all solutions containing this compound with care to avoid splashes and aerosol generation.

  • Work in a well-ventilated area.

4. Decontamination:

  • Thoroughly clean all glassware and equipment that has come into contact with this compound.

  • Wipe down work surfaces with an appropriate cleaning agent after each use.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid this compound • Dispose of as hazardous chemical waste in a clearly labeled, sealed container.• Follow all institutional, local, and national regulations for chemical waste disposal.
Solutions Containing this compound • Collect in a designated, sealed, and properly labeled hazardous waste container.• Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) • Collect in a designated hazardous waste container lined with a durable plastic bag.• Ensure the container is sealed before disposal.
Contaminated PPE (e.g., gloves, disposable lab coats) • Place in a designated hazardous waste container immediately after use.• Do not dispose of in regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Stannsoporfin_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_disposal Disposal Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Inventory Log Weighing Weighing & Aliquoting (in Fume Hood) Storage->Weighing Retrieve SolutionPrep Solution Preparation Weighing->SolutionPrep Transfer Experiment In Vitro / In Vivo Experiment SolutionPrep->Experiment Use in Protocol Decontamination Decontamination of Work Area & Equipment Experiment->Decontamination Post-Experiment WasteCollection Waste Segregation & Collection Experiment->WasteCollection Generate Waste Decontamination->WasteCollection Disposal Hazardous Waste Disposal WasteCollection->Disposal Follow Regulations

This compound Handling Workflow

Disclaimer: The information provided in this document is intended as a general guide for the safe handling of this compound in a research laboratory. It is not a substitute for a comprehensive, substance-specific Safety Data Sheet (SDS) provided by the supplier, nor for a thorough risk assessment conducted by qualified personnel for the specific procedures being undertaken. Always consult the manufacturer's SDS and your institution's safety guidelines before handling any chemical.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.